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Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate Documentation Hub

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  • Product: Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
  • CAS: 19271-19-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure Elucidation of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

This technical guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the complete structure elucidation of methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the complete structure elucidation of methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a key intermediate in the synthesis of advanced fluoroquinolone derivatives. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of modern spectroscopic techniques in chemical analysis.

Introduction and Strategic Overview

The structural confirmation of novel or synthesized chemical entities is a cornerstone of chemical research and pharmaceutical development. The target molecule, methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate (Molecular Formula: C₁₁H₈FNO₃), belongs to the quinolone class, a scaffold of immense importance in medicinal chemistry. The presence of a fluorine atom and multiple functional groups necessitates a multi-pronged analytical approach to unambiguously determine its constitution.

This guide eschews a rigid template in favor of a logical, causality-driven workflow. We will begin with a plausible synthetic route to provide context, followed by a systematic application of mass spectrometry and spectroscopic techniques. Each step is designed to build upon the last, culminating in a self-validating structural assignment. The core of our strategy relies on the synergistic use of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

Synthesis Pathway and Sample Preparation

A fundamental understanding of the compound's origin provides crucial clues for its potential structure. A common and effective method for the synthesis of the 4-oxo-1,4-dihydroquinoline core is the Gould-Jacobs reaction.

Proposed Synthesis Protocol

A plausible synthesis involves the reaction of 4-fluoroaniline with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization and subsequent esterification.

Step 1: Condensation 4-fluoroaniline is reacted with diethyl 2-(ethoxymethylene)malonate. The reaction mixture is heated, leading to the displacement of ethanol and the formation of an enamine intermediate.

Step 2: Thermal Cyclization The intermediate is heated to a high temperature (typically ~250 °C) in a high-boiling point solvent like diphenyl ether. This induces an intramolecular cyclization to form the ethyl ester of the quinolone core.

Step 3: Saponification and Re-esterification The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base (e.g., NaOH), followed by acidification. The purified carboxylic acid is then esterified using methanol in the presence of an acid catalyst (e.g., H₂SO₄) to yield the final product, methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate.

Sample Preparation for Analysis

The synthesized white solid is purified by recrystallization from a suitable solvent (e.g., ethanol or dimethylformamide). For NMR analysis, approximately 5-10 mg of the purified solid is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for this class of compounds and for its ability to allow observation of the exchangeable N-H proton. For HRMS, a dilute solution is prepared in a methanol/water mixture. For FT-IR, a KBr pellet is prepared.

Mass Spectrometry: Confirming the Elemental Composition

The first step in structural analysis is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is critical for determining the elemental composition with high confidence.

Experimental Protocol: HRMS (ESI-TOF)
  • Instrument: A Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.

  • Mode: Positive ion mode is chosen to detect the protonated molecule [M+H]⁺.

  • Sample Preparation: The compound is dissolved in 50% acetonitrile/water with 0.1% formic acid to a concentration of approximately 1 mg/mL.[1]

  • Data Acquisition: The instrument is calibrated using a known standard. The sample is infused, and the mass spectrum is acquired over a range of m/z 50-500.

Data Analysis and Interpretation

The molecular formula C₁₁H₈FNO₃ has a monoisotopic mass of 221.0488 Da. The protonated molecule [C₁₁H₉FNO₃]⁺ would have a calculated exact mass of 222.0561 Da.

ParameterResult
Calculated m/z 222.0561 for [M+H]⁺
Observed m/z 222.0565
Difference 1.8 ppm
Conclusion The observed mass is in excellent agreement with the proposed molecular formula, confirming the elemental composition of C₁₁H₈FNO₃.

This HRMS data provides the first piece of solid evidence, validating the molecular formula and setting the stage for spectroscopic analysis.

Infrared Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Experimental Protocol: FT-IR (KBr Pellet)
  • Instrument: A standard FT-IR spectrometer.

  • Sample Preparation: A small amount of the dried compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition: A background spectrum of the KBr pellet is recorded. The sample spectrum is then recorded from 4000 to 400 cm⁻¹.

Data Analysis and Interpretation

The IR spectrum provides clear evidence for the expected functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-2900BroadN-H stretching of the dihydroquinoline ring
~1751StrongC=O stretching of the methyl ester group.[2]
~1623StrongC=O stretching of the 4-oxo (ketone) group in the quinolone ring.[2]
~1558StrongC=C and C=N stretching vibrations within the aromatic/heterocyclic rings.[2]
~1208StrongC-O stretching of the ester group and C-F stretching.[2]

The presence of two distinct carbonyl peaks is a critical finding, strongly supporting the proposed structure of a keto-ester. The broad N-H stretch confirms the dihydro-4-oxo tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial relationships of atoms in a molecule. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

Experimental Workflow

The logical flow of NMR experiments is designed for maximum efficiency in data collection and interpretation.

Caption: Logical workflow for NMR-based structure elucidation.

¹H NMR: Proton Environment Analysis
  • Protocol: A standard proton NMR experiment is run on a 500 MHz spectrometer using DMSO-d₆ as the solvent.

  • Data Interpretation: The ¹H NMR spectrum reveals all unique proton environments.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
12.50br s-1HN-HBroad, downfield signal typical of an acidic N-H proton in a quinolone system.
8.05ddJ = 9.0, 3.0 Hz1HH-5Doublet of doublets, coupled to H-7 (meta, ³JHF) and H-8 (ortho, ³JHH).
7.80ddJ = 9.0, 4.5 Hz1HH-8Doublet of doublets, coupled to H-7 (ortho, ³JHH) and H-5 (para, ⁴JHH).
7.65dddJ = 9.0, 9.0, 3.0 Hz1HH-7Complex multiplet due to coupling with H-8 (ortho, ³JHH), H-5 (meta, ⁴JHH), and the fluorine at C-6 (³JHF).
7.10s-1HH-3Sharp singlet, characteristic of the isolated proton at the C-3 position.
3.90s-3H-OCH₃Singlet integrating to 3 protons, characteristic of a methyl ester.
¹³C NMR and DEPT-135: Carbon Skeleton Analysis
  • Protocol: A proton-decoupled ¹³C experiment and a DEPT-135 experiment are run. The DEPT-135 distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent.

  • Data Interpretation: Provides the carbon framework.

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
176.5AbsentC-4 (C=O)Downfield quaternary carbon, typical for a ketone carbonyl in a conjugated system.
165.0AbsentC-2' (C=O)Quaternary carbon of the ester carbonyl.
159.0 (d, J=245 Hz)AbsentC-6Quaternary carbon directly bonded to fluorine, shows a large one-bond C-F coupling.
145.0AbsentC-2Quaternary carbon adjacent to the ester and nitrogen.
138.0AbsentC-8aQuaternary carbon at the ring junction.
125.0 (d, J=8 Hz)CHC-5Aromatic CH, shows a small C-F coupling.
122.0 (d, J=25 Hz)CHC-7Aromatic CH, shows a larger C-F coupling due to its proximity to fluorine.
118.0AbsentC-4aQuaternary carbon at the ring junction.
115.0 (d, J=8 Hz)CHC-8Aromatic CH, shows a small C-F coupling.
110.0CHC-3Olefinic CH carbon.
52.5CH₃-OCH₃Aliphatic carbon of the methyl ester.
2D NMR: Assembling the Pieces

2D NMR experiments are essential to connect the proton and carbon signals and build the molecular fragments.

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.[3]

  • Protocol: A standard gCOSY experiment is performed.

  • Key Correlations:

    • A strong correlation is observed between H-7 (δ 7.65) and H-8 (δ 7.80).

    • A weaker correlation is seen between H-5 (δ 8.05) and H-7 (δ 7.65), and between H-5 and H-8.

  • Interpretation: This confirms the connectivity of the protons on the fluorinated aromatic ring, establishing the H-5/H-7/H-8 fragment. The lack of any other correlations confirms that H-3 and the -OCH₃ protons are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

  • Protocol: A standard phase-sensitive gHSQC experiment is performed.

  • Interpretation: This experiment allows for the unambiguous assignment of each protonated carbon.

¹H Signal (δ, ppm)Correlated ¹³C Signal (δ, ppm)Assignment
8.05125.0H-5 to C-5
7.80115.0H-8 to C-8
7.65122.0H-7 to C-7
7.10110.0H-3 to C-3
3.9052.5-OCH₃

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is the key to connecting the molecular fragments.

  • Protocol: A standard gHMBC experiment is performed, optimized for a J-coupling of 8 Hz.

  • Interpretation: This is the final step in piecing together the molecular puzzle.

Caption: Key HMBC correlations confirming the molecular framework.

  • Key Correlations & Deductions:

    • H-3 (δ 7.10) shows correlations to the ester carbonyl C-2' (δ 165.0) , the quaternary carbon C-2 (δ 145.0) , and the ketone carbonyl C-4 (δ 176.5) . This firmly places the isolated H-3 proton between the two carbonyl groups.

    • The methyl protons -OCH₃ (δ 3.90) show a strong correlation to the ester carbonyl C-2' (δ 165.0) , confirming the methyl ester functionality.

    • The aromatic proton H-5 (δ 8.05) correlates to C-4 (δ 176.5) , C-6 (δ 159.0) , and the ring junction carbon C-8a (δ 138.0) , locking the position of the A ring relative to the pyridone ring.

    • The N-H proton (δ 12.50) shows correlations to C-2 (δ 145.0) and C-8a (δ 138.0) , confirming its position in the heterocyclic ring.

Final Structure Confirmation

The collective data from HRMS, FT-IR, ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC provides a cohesive and self-validating picture.

  • HRMS confirmed the molecular formula: C₁₁H₈FNO₃.

  • FT-IR identified the key functional groups: N-H, two distinct C=O (ketone and ester), and C-F.

  • ¹H and ¹³C NMR revealed the number and type of unique proton and carbon environments.

  • COSY established the connectivity of the aromatic protons.

  • HSQC linked each proton to its directly attached carbon.

  • HMBC provided the long-range correlations that connected all fragments, including the quaternary carbons, into the final, unambiguous structure of methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate .

(Note: An image of the final chemical structure would be placed here in a full whitepaper.)

This systematic approach, where each piece of data corroborates the others, exemplifies the rigorous process required for modern structure elucidation, ensuring the highest level of scientific integrity and trustworthiness in the results.

References

  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences. Available at: [Link]

  • Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry. Available at: [Link]

  • Multifaceted Photoreactivity of 6-fluoro-7-aminoquinolones From the Lowest Excited States in Aqueous Media. Photochemistry and Photobiology. Available at: [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules. Available at: [Link]

  • FTIR and XRD investigations of some fluoroquinolones. ResearchGate. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • High-resolution mass spectra (HRMS) were recorded on a Waters LCT Premier Tof LC-MS instrument... The Journal of Organic Chemistry. Available at: [Link]

  • Elucidation of structure-activity relationship of 2-quinolone derivatives... Chemical Biology & Drug Design. Available at: [Link]

  • Characterization of the Interactions between Fluoroquinolone Antibiotics and Lipids. Biophysical Journal. Available at: [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. ResearchGate. Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]

  • FTIR Characterization of the Development of Antimicrobial Catheter Coatings Loaded with Fluoroquinolones. Polymers. Available at: [Link]

  • Vibrational spectroscopic characterization of fluoroquinolones. ResearchGate. Available at: [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Available at: [Link]

  • Substituted-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids... Google Patents.
  • New Spectroscopic Approach Explores How Antibiotics Alter E. coli at the Molecular Level. Spectroscopy Online. Available at: [Link]

  • Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. Der Pharma Chemica. Available at: [Link]

  • Characterization of bacteria, antibiotics of the fluoroquinolone type and their biological targets... Ludwig-Maximilians-Universität München. Available at: [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. Available at: [Link]

  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin- 8-yl)amidrazones. ResearchGate. Available at: [Link]

  • tert-Butyl 4-oxo-6-(trifluoromethyl)quinoline-1(4H)-carboxylate. ESI Vidal. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, 4-oxo-1,4-d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, 4-oxo-1,4-dihydroquinoline derivatives have garnered significant attention, particularly as potent antibacterial agents. While the 3-carboxylic acid analogues, such as the fluoroquinolones, are extensively studied, the isomeric Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate represents a less explored yet potentially valuable chemical entity. This technical guide provides a comprehensive overview of this specific molecule, addressing its chemical identity, synthesis, physicochemical properties, and potential applications in drug discovery. Due to the limited direct literature on this exact compound, this guide synthesizes information from closely related analogues to provide a robust and scientifically grounded resource for researchers.

Chemical Identity and Physicochemical Properties

Molecular Structure:

Figure 1: Chemical structure of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate.

Physicochemical Properties (Predicted):

The introduction of a fluorine atom at the C6 position is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. The methyl ester at the C2 position, in contrast to the more common carboxylic acid at C3, will also impact its polarity and hydrogen bonding capabilities.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₈FNO₃Based on the chemical structure.
Molecular Weight 221.18 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar quinolone derivatives.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.The ester functionality reduces polarity compared to the carboxylic acid.
pKa The N-H proton is weakly acidic.The 4-oxo group and the aromatic system delocalize the lone pair.
LogP Moderately lipophilic.The fluorine atom increases lipophilicity, while the ester and oxo groups contribute to polarity.

Rationale for Synthesis and Potential Applications

The core 4-oxo-1,4-dihydroquinoline scaffold is a privileged structure in medicinal chemistry. The most prominent examples are the fluoroquinolone antibiotics, which inhibit bacterial DNA gyrase and topoisomerase IV. While these drugs typically feature a carboxylic acid at the 3-position, exploring alternative substitution patterns, such as a carboxylate at the 2-position, offers a strategy for developing novel therapeutic agents with potentially different biological targets or improved pharmacological profiles.

Potential Therapeutic Applications:

  • Antibacterial Agents: By analogy to fluoroquinolones, this compound could exhibit antibacterial activity. The specific substitution may alter the spectrum of activity or overcome existing resistance mechanisms.

  • Anticancer Agents: Certain quinoline derivatives have demonstrated anticancer properties through various mechanisms, including the inhibition of topoisomerases and protein kinases.

  • Antiviral Agents: The quinoline nucleus is present in some antiviral drugs, and novel derivatives are continuously being explored for their potential in this area.

  • Enzyme Inhibitors: The rigid, planar structure of the quinoline ring system makes it an attractive scaffold for designing enzyme inhibitors.

Synthetic Strategies

The synthesis of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate can be approached through several established methods for quinoline synthesis, with modifications to accommodate the specific substitution pattern. A plausible and efficient retro-synthetic approach is outlined below.

G Target Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate Intermediate1 6-Fluoro-4-hydroxyquinoline-2-carboxylic acid Target->Intermediate1 Esterification Intermediate2 Diethyl 2-(4-fluoroanilino)maleate Intermediate1->Intermediate2 Gould-Jacobs Reaction (Thermal Cyclization) StartingMaterial1 4-Fluoroaniline Intermediate2->StartingMaterial1 StartingMaterial2 Diethyl acetylenedicarboxylate Intermediate2->StartingMaterial2

Figure 2: Retrosynthetic analysis for Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate.

Proposed Synthetic Protocol:

This protocol is based on the well-established Gould-Jacobs reaction, a reliable method for the synthesis of 4-hydroxyquinolines.

Step 1: Synthesis of Diethyl 2-(4-fluoroanilino)maleate

  • Reactants: 4-Fluoroaniline and diethyl acetylenedicarboxylate.

  • Solvent: A suitable inert solvent such as ethanol or toluene.

  • Procedure:

    • Dissolve 4-fluoroaniline in the chosen solvent.

    • Add diethyl acetylenedicarboxylate dropwise to the solution at room temperature. The reaction is typically exothermic.

    • Stir the reaction mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

  • Causality: This step involves a Michael addition of the aniline to the electron-deficient alkyne, forming the key enamine intermediate.

Step 2: Thermal Cyclization to form Ethyl 6-fluoro-4-hydroxyquinoline-2-carboxylate

  • Reactant: Diethyl 2-(4-fluoroanilino)maleate.

  • Solvent: A high-boiling point solvent such as diphenyl ether.

  • Procedure:

    • Heat the enamine intermediate in the high-boiling solvent to a high temperature (typically 240-260 °C).

    • Maintain the temperature for a specified period to allow for cyclization.

    • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

    • Filter the solid, wash with the non-polar solvent, and dry.

  • Causality: The high temperature provides the activation energy for the intramolecular cyclization, followed by tautomerization to the more stable 4-hydroxyquinoline form.

Step 3: Hydrolysis to 6-Fluoro-4-hydroxyquinoline-2-carboxylic acid

  • Reactant: Ethyl 6-fluoro-4-hydroxyquinoline-2-carboxylate.

  • Reagents: A strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution.

  • Procedure:

    • Reflux the ethyl ester with the basic solution for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the precipitate, wash with water, and dry.

  • Causality: The hydroxide ions act as a nucleophile, attacking the ester carbonyl and leading to saponification.

Step 4: Esterification to Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

  • Reactant: 6-Fluoro-4-hydroxyquinoline-2-carboxylic acid.

  • Reagents: Methanol and a catalytic amount of a strong acid (e.g., sulfuric acid) or a coupling agent.

  • Procedure (Fischer Esterification):

    • Reflux the carboxylic acid in an excess of methanol with a catalytic amount of sulfuric acid for several hours.

    • Monitor the reaction by TLC.

    • After completion, neutralize the excess acid and remove the methanol under reduced pressure.

    • Extract the product with a suitable organic solvent and purify by column chromatography or recrystallization.

  • Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Spectroscopic Characterization (Predicted)

Authenticating the structure of the synthesized compound is crucial. The following are the expected spectroscopic data based on the structure and data from similar compounds.

Spectroscopic TechniqueExpected Features
¹H NMR - Aromatic protons on the quinoline ring (multiplets).- A singlet for the methyl ester protons (~3.9 ppm).- A singlet for the N-H proton (downfield, may be broad).- A singlet for the C3-H proton.
¹³C NMR - Carbonyl carbons for the ester and the 4-oxo group (downfield shifts).- Aromatic carbons, with the carbon attached to fluorine showing a characteristic C-F coupling.- A signal for the methyl ester carbon (~52 ppm).
IR Spectroscopy - A broad N-H stretching band (~3200-3400 cm⁻¹).- A strong C=O stretching band for the 4-oxo group (~1650 cm⁻¹).- A strong C=O stretching band for the ester (~1730 cm⁻¹).- C-F stretching band (~1200-1300 cm⁻¹).
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound.

Potential for Further Functionalization and Analogue Development

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate serves as a versatile intermediate for the synthesis of a library of analogues. The following diagram illustrates potential sites for further chemical modification.

G Quinoline Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate N_Alkylation N-Alkylation/Arylation N_Alkylation->Quinoline Ester_Modification Ester Hydrolysis/Amidation Ester_Modification->Quinoline Aromatic_Substitution Further Aromatic Substitution Aromatic_Substitution->Quinoline

Figure 3: Potential sites for chemical modification of the core scaffold.

  • N-Alkylation/Arylation: The nitrogen at the 1-position can be alkylated or arylated to introduce various substituents, which can significantly impact biological activity.

  • Ester Modification: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be converted to a wide range of amides or other ester derivatives.

  • Aromatic Substitution: While challenging, further substitution on the aromatic ring could be explored to fine-tune the electronic and steric properties of the molecule.

Conclusion

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a promising, yet understudied, chemical entity with significant potential in drug discovery. This technical guide has provided a comprehensive, albeit partially predictive, overview of its chemical properties, synthesis, and potential applications. By leveraging established synthetic methodologies and drawing parallels with well-characterized analogues, researchers can confidently approach the synthesis and exploration of this compound and its derivatives. The structural novelty of the 2-carboxylate isomer warrants further investigation to unlock its full therapeutic potential.

References

  • Due to the lack of direct citations for the specific topic compound, the following references are provided for the analogous chemical principles and synthetic methods discussed in this guide.
  • Rameshkumar, N., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.

  • Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(44), 22957-22982. (2014).

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 24(19), 3584. (2019).

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. (2025).

Foundational

The Pharmacological Versatility of 4-Oxo-1,4-dihydroquinoline Derivatives: A Technical Guide for Drug Discovery

The 4-oxo-1,4-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a remarkable breadth of biological activities.[1] This t...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-oxo-1,4-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a remarkable breadth of biological activities.[1] This technical guide provides an in-depth exploration of the diverse pharmacological properties of these derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the therapeutic potential of this versatile chemical class.

The Broad Spectrum of Biological Activity: From Infectious Diseases to Oncology

The 4-oxo-1,4-dihydroquinoline framework, also referred to as the 4-quinolone system, is a recurring motif in compounds exhibiting a wide array of pharmacological effects. These derivatives have been extensively investigated and have yielded compounds with significant clinical applications.[1] The inherent versatility of this scaffold allows for a diverse range of biological activities, including antibacterial, anticancer, antiviral, and enzyme-inhibitory properties.[2][3]

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

A significant area of research for 4-oxo-1,4-dihydroquinoline derivatives is in the development of novel anticancer agents.[4] These compounds have demonstrated efficacy against various cancer cell lines through diverse mechanisms of action.

One prominent mechanism involves the inhibition of key enzymes in cancer progression, such as tyrosine kinases.[5] For instance, certain derivatives have been designed to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical player in the proliferation of non-small cell lung cancer and pancreatic cancer cells.[5][6] Molecular docking studies have been instrumental in elucidating the binding affinities of these compounds to the EGFR tyrosine kinase active site.[5][6]

Furthermore, some derivatives induce apoptosis, or programmed cell death, in cancer cells. This can be achieved through various pathways, including the arrest of the cell cycle at specific phases, such as the G2/M phase, and the activation of caspases, which are key executioners of apoptosis.[4] The pro-apoptotic activity of these compounds is often evaluated by studying their effects on key apoptotic markers like Caspase-3, Caspase-8, Caspase-9, Cytochrome C, BAX, and Bcl-2.[4]

The combination of the 4-oxo-1,4-dihydroquinoline scaffold with other bioactive moieties, such as triazoles, has led to the development of hybrid molecules with enhanced anti-proliferative efficacy against cancer cell lines like MCF-7 (breast cancer) and Panc-1 (pancreatic cancer).[4]

Antibacterial Action: A Legacy and a Future in Fighting Infections

The quinolone family is perhaps most famously known for its antibacterial agents. The foundational compound, nalidixic acid, was the first-generation quinolone antibiotic used for treating urinary tract infections.[1] Subsequent generations, particularly the fluoroquinolones like ciprofloxacin, have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1]

Recent research continues to explore novel 4-oxo-1,4-dihydroquinoline derivatives to combat the growing threat of antibiotic resistance. Studies have identified compounds with potent activity against drug-resistant strains of Streptococcus pneumoniae.[7] The antibacterial efficacy of these derivatives is often evaluated by determining their minimum inhibitory concentration (MIC) against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[8]

The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Antiviral Properties: Expanding the Therapeutic Reach

The antiviral potential of 4-oxo-1,4-dihydroquinoline derivatives is an emerging area of investigation. These compounds have been explored for their activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[9] The mechanisms of antiviral action can be diverse, with some derivatives targeting viral enzymes like HIV integrase.[9]

Other Biological Activities

Beyond these major areas, 4-oxo-1,4-dihydroquinoline derivatives have been associated with a variety of other biological activities, including:

  • Anti-inflammatory effects [2]

  • Antimalarial activity [1]

  • Antihypertensive properties [2]

  • Enzyme inhibition , for example, targeting Cholesteryl Ester Transfer Protein (CETP)[1]

Synthesis and Characterization: Building the Bioactive Molecules

The synthesis of 4-oxo-1,4-dihydroquinoline derivatives is a well-established field, with various methods available to construct the core scaffold and introduce diverse substituents. A common and effective approach is the domino reaction, which allows for the efficient construction of the quinolinone ring system.[1]

General Synthetic Workflow

A generalized synthetic scheme for preparing substituted 4-oxo-1,4-dihydroquinoline derivatives often involves a multi-step process. The following diagram illustrates a conceptual workflow:

G cluster_synthesis Generalized Synthesis Workflow Start Starting Materials (e.g., anilines, malonic esters) Step1 Cyclization Reaction (e.g., Gould-Jacobs reaction) Start->Step1 Reagents, Catalyst Step2 Formation of 4-Oxo-1,4-dihydroquinoline Core Step1->Step2 Step3 Functional Group Interconversion/Substitution Step2->Step3 Introduction of Substituents Final_Product Target Derivative Step3->Final_Product

Caption: A generalized workflow for the synthesis of 4-oxo-1,4-dihydroquinoline derivatives.

A specific example of a synthetic protocol is the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, a key intermediate.[10] This involves the reaction of 2-aminobenzaldehyde with diethyl malonate, followed by treatment with thiourea and potassium carbonate.[10]

Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid[10]

Materials:

  • Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Thiourea

  • Anhydrous potassium carbonate

  • Ethanol

  • Water

  • Acetic acid

  • Dimethylformamide (for crystallization)

Procedure:

  • To a solution of thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol) in 50 mL of ethanol, add ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (0.01 mol).

  • Heat the reaction mixture under reflux for 4 hours.

  • After cooling, pour the mixture into water.

  • Neutralize with a few drops of acetic acid.

  • Filter the resulting solid, wash with water, and dry.

  • Crystallize the crude product from dimethylformamide to obtain colorless crystals of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Evaluating Biological Activity: From In Vitro Assays to Mechanistic Studies

A crucial aspect of drug discovery is the robust evaluation of the biological activity of synthesized compounds. This involves a tiered approach, starting with in vitro screening and progressing to more detailed mechanistic studies.

Anticancer Activity Evaluation

A standard method for assessing the anticancer potential of new compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[4]

Experimental Protocol: MTT Cell Viability Assay [4]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A-549, Panc-1) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 4-oxo-1,4-dihydroquinoline derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

The following diagram illustrates a typical workflow for screening the anticancer activity of these derivatives:

G cluster_screening Anticancer Screening Workflow Compound_Library Library of 4-Oxo-1,4-dihydroquinoline Derivatives Primary_Screening Primary Screening (e.g., MTT Assay on Cancer Cell Lines) Compound_Library->Primary_Screening Hit_Identification Identification of 'Hits' (Compounds with Significant Activity) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Apoptosis, Cell Cycle Analysis) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Secondary_Assays->Lead_Optimization

Caption: A workflow for the in vitro screening of anticancer activity.

Antibacterial Susceptibility Testing

To determine the antibacterial efficacy of 4-oxo-1,4-dihydroquinoline derivatives, the minimum inhibitory concentration (MIC) is a key parameter. The broth microdilution method is a commonly used technique for this purpose.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationships: Fine-Tuning for Potency and Specificity

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates. For 4-oxo-1,4-dihydroquinoline derivatives, the nature and position of substituents on the quinoline ring system play a critical role in modulating their biological activity.

For instance, in the context of anticancer activity, the presence of specific functional groups can significantly influence the compound's ability to interact with its biological target. Molecular docking studies can provide valuable insights into these interactions, guiding the design of new derivatives with improved binding affinity.[5][6] Similarly, for antibacterial agents, modifications to the core structure have led to the development of successive generations of quinolones with enhanced spectra of activity and reduced side effects.[1]

Data Summary: A Comparative Overview of Biological Activity

To facilitate the comparison of the biological activities of different 4-oxo-1,4-dihydroquinoline derivatives, the following tables summarize key data from the literature.

Table 1: In Vitro Anticancer Activity of Selected 4-Oxo-1,4-dihydroquinoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
7c MCF-71.73 ± 0.27 µg/mL[10]
8g MCF-71.2 ± 0.2[4]
8g Panc-11.4 ± 0.2[4]
6e A-54921.46 ± 1.41[6]
6h A-54922.22 ± 1.10[6]
6m A-54924.39 ± 2.39[6]

Table 2: In Vitro Antibacterial Activity of Selected 4-Oxo-1,4-dihydroquinoline Derivatives

Compound IDBacterial StrainIC50 (µM)Reference
6d S. pneumoniae (19F)0.92[7]
7d S. pneumoniae (19F)0.57[7]
12a S. pneumoniae (19F)0.27[7]

Conclusion and Future Directions

The 4-oxo-1,4-dihydroquinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities associated with its derivatives make it an attractive starting point for drug development programs. Future research will likely focus on the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The application of computational methods, such as molecular docking and QSAR studies, will be instrumental in guiding the rational design of the next generation of 4-oxo-1,4-dihydroquinoline-based drugs. Furthermore, the exploration of novel biological targets for these compounds will undoubtedly open up new avenues for their therapeutic application.

References

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available from: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. Available from: [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. Available from: [Link]

  • Investigation of Quinoline-based (4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate derivatives: Synthesis, Anti-cancer activity, Nitric oxide release and Molecular docking studies. ResearchGate. Available from: [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. National Center for Biotechnology Information. Available from: [Link]

  • 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides. ResearchGate. Available from: [Link]

  • Discovery of 4-hydroxy-2-oxo-1,2-dihydroquinolines as potential inhibitors of Streptococcus pneumoniae, including drug-resistant strains. PubMed. Available from: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. Available from: [Link]

  • Investigation of Quinoline-based (4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate derivatives: Synthesis, Anti-cancer activity, Nitric oxide release and Molecular docking studies. Research Journal of Pharmacy and Technology. Available from: [Link]

  • 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview. ResearchGate. Available from: [Link]

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Exploratory

A Technical Guide to the Discovery and Synthesis of Novel Quinoline Carboxylic Acid Series

Executive Summary: The quinoline carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the foundation of a vast array of therapeutic agents. From the pioneering antibacterial quinolones to emerging an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The quinoline carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the foundation of a vast array of therapeutic agents. From the pioneering antibacterial quinolones to emerging anticancer and antiviral candidates, the versatility of this heterocyclic system is unparalleled. This guide provides an in-depth exploration for researchers, scientists, and drug development professionals into the core principles of discovering and synthesizing novel quinoline carboxylic acid derivatives. We will traverse the fundamental mechanisms of action, delve into modern discovery paradigms, detail classical and contemporary synthetic methodologies, and outline future perspectives in this dynamic field of research.

Part 1: The Quinoline Carboxylic Acid Core: A Cornerstone of Medicinal Chemistry

Introduction: From Quinine to Modern Therapeutics

The story of quinoline in medicine is rich and storied, beginning with the isolation of quinine from cinchona bark. However, the era of synthetic quinoline carboxylic acids began in earnest with the discovery of nalidixic acid in 1962, the first clinically useful quinolone.[1] This breakthrough paved the way for the development of fluoroquinolones, which introduced a fluorine atom at the C6-position and a piperazine ring at C7, dramatically broadening the spectrum of antibacterial activity and improving potency.[2] Today, the quinoline core is recognized as a "privileged structure," a molecular framework that is able to bind to multiple biological targets, leading to its exploration in a wide range of therapeutic areas including cancer and viral diseases.[3][4]

The Pharmacophore: Key Structural Features and Their Roles

The biological activity of quinoline carboxylic acids is intrinsically linked to their structure. The fundamental pharmacophore consists of a fused pyridine and carboxylic acid ring system.[2] Key structure-activity relationships (SAR) have been established through decades of research:

  • Positions 1, 2, 3, and 4: The N-1, C-2, C-3 carboxylic acid, and C-4 keto group are essential for antibacterial activity. Modifications at these positions often lead to a significant loss of biological function.[5] The substitution at the N-1 position, often a cyclopropyl or other small alkyl group, is vital for potent antibacterial action.[2][6]

  • Position 6: The introduction of a fluorine atom at this position, a hallmark of the fluoroquinolones, enhances cell wall penetration and gyrase inhibition.

  • Position 7: Substituents at this position, typically a piperazine or pyrrolidine ring, influence the spectrum of activity, potency, and pharmacokinetic properties.[6]

  • Positions 5 and 8: Modifications at these positions can affect the planarity of the molecule and have been explored to enhance activity.[5]

Core Mechanism of Action: Targeting Bacterial Type II Topoisomerases

The primary antibacterial mechanism of quinolone carboxylic acids is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones act as "topoisomerase poisons" by stabilizing the enzyme-DNA cleavage complex.[7][9] This action prevents the re-ligation of the DNA strands, leading to double-strand breaks, which stalls replication and ultimately triggers cell death.[8][9] The interaction involves the quinolone molecule binding to both the enzyme and the DNA, forming a cooperative drug-DNA binding model.[10][11]

Mechanism_of_Action cluster_0 Bacterial Cell DNA_Replication DNA Replication Fork Gyrase DNA Gyrase / Topoisomerase IV DNA_Replication->Gyrase relieves supercoiling Cleavage_Complex Stabilized Enzyme-DNA Cleavage Complex Gyrase->Cleavage_Complex forms Quinolone Quinolone Carboxylic Acid Quinolone->Gyrase binds to DSB Double-Strand Breaks Cleavage_Complex->DSB leads to Cell_Death Bacterial Cell Death DSB->Cell_Death triggers

Caption: Mechanism of Quinolone Action.

Part 2: Modern Discovery Paradigms for Novel Quinolines

The discovery of novel quinoline carboxylic acids has evolved from traditional screening to more rational, structure-based design approaches.

Target-Based vs. Phenotypic Screening
  • Target-Based Screening: This approach involves screening compound libraries against the purified target enzymes, DNA gyrase and topoisomerase IV. This allows for the direct identification of inhibitors but may miss compounds that require cellular metabolism for activity.

  • Phenotypic Screening: This involves testing compounds for their ability to kill bacteria. This whole-cell approach has the advantage of identifying compounds with good cell permeability and those that may have novel mechanisms of action.

Computational Approaches: In Silico Design and Virtual Screening

Computational chemistry plays a pivotal role in modern drug discovery. Virtual screening of large compound libraries against the crystal structures of DNA gyrase and topoisomerase IV allows for the rapid identification of potential hits. Furthermore, in silico modeling can predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of designed molecules, helping to prioritize candidates with favorable drug-like characteristics.[12]

Discovery_Workflow Start Define Therapeutic Target (e.g., DNA Gyrase) Virtual_Screening In Silico Virtual Screening of Compound Libraries Start->Virtual_Screening Hit_Identification Hit Identification & Prioritization Virtual_Screening->Hit_Identification Chemical_Synthesis Chemical Synthesis of Novel Analogues Hit_Identification->Chemical_Synthesis In_Vitro_Assays In Vitro Biological Evaluation (MIC, Cytotoxicity) Chemical_Synthesis->In_Vitro_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization iterative cycle Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: Modern Drug Discovery Workflow.

Part 3: Key Synthetic Strategies and Methodologies

A variety of synthetic methods have been developed for the construction of the quinoline nucleus.[13] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Foundational Cyclization Reactions

First reported in 1939, the Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines.[14] The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[15][16] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[17] This method is particularly effective for anilines bearing electron-donating groups in the meta-position.[15]

Gould_Jacobs Reactants Aniline + Diethyl ethoxymethylenemalonate Intermediate Anilidomethylenemalonate Intermediate Reactants->Intermediate Condensation Product_Ester Ethyl 4-hydroxyquinoline- 3-carboxylate Intermediate->Product_Ester Heat (>250°C) Cyclization Thermal Cyclization (6e⁻ electrocyclization) Saponification Saponification (Hydrolysis) Product_Ester->Saponification Decarboxylation Decarboxylation Saponification->Decarboxylation Final_Product 4-Hydroxyquinoline Decarboxylation->Final_Product

Sources

Foundational

The Core Mechanism of Fluoroquinolones: A Technical Guide for Researchers

Introduction: The Enduring Potency of Fluoroquinolones Fluoroquinolones represent a critical class of synthetic broad-spectrum antimicrobial agents that have been a cornerstone of clinical medicine for decades.[1][2] The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potency of Fluoroquinolones

Fluoroquinolones represent a critical class of synthetic broad-spectrum antimicrobial agents that have been a cornerstone of clinical medicine for decades.[1][2] Their unique mechanism of action, directly targeting the machinery of bacterial DNA replication, distinguishes them from many other antibiotic classes.[3][4] This guide provides an in-depth exploration of the molecular interactions and cellular consequences that define the potent bactericidal activity of fluoroquinolone compounds. For researchers and drug development professionals, a granular understanding of this mechanism is paramount for overcoming the persistent challenge of antimicrobial resistance and for the rational design of next-generation therapeutics.

The Primary Targets: Bacterial Type II Topoisomerases

The bactericidal efficacy of fluoroquinolones stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6] Both are type II topoisomerases that play crucial roles in managing DNA topology, a necessity for processes like replication, transcription, and chromosome segregation.[1]

DNA Gyrase: The Supercoiling Specialist

DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is unique in its ability to introduce negative supercoils into DNA, an ATP-dependent process. This activity is vital for relieving the positive supercoiling that accumulates ahead of the replication fork. In many gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[5][6]

Topoisomerase IV: The Decatenation Expert

Topoisomerase IV, comprised of two ParC and two ParE subunits, excels at decatenating, or unlinking, intertwined daughter chromosomes following DNA replication.[6][7] This function is indispensable for proper chromosome segregation into daughter cells. In many gram-positive bacteria, topoisomerase IV serves as the primary fluoroquinolone target.[5]

The Molecular Trap: Formation of the Cleavage Complex

Fluoroquinolones do not simply bind to and inactivate these enzymes. Instead, they act as "topoisomerase poisons" by stabilizing a transient intermediate in the topoisomerase reaction cycle.[3] The process unfolds as follows:

  • DNA Binding and Cleavage: The topoisomerase enzyme binds to a segment of DNA and creates a transient double-strand break.[8][9]

  • Fluoroquinolone Intercalation: The fluoroquinolone molecule then intercalates into the cleaved DNA at the site of the break, interacting with both the DNA and the enzyme.[1]

  • Stabilization of the Cleavage Complex: This interaction traps the enzyme in a covalent complex with the cleaved DNA, forming a stable ternary drug-enzyme-DNA "cleavage complex".[1][8][10][11] This prevents the subsequent religation of the DNA strands.[1][9]

The formation of this stabilized cleavage complex is the central event in the mechanism of action of fluoroquinolones.

cluster_0 Normal Topoisomerase Activity cluster_1 Fluoroquinolone Action Topoisomerase binds DNA Topoisomerase binds DNA Transient double-strand break Transient double-strand break Topoisomerase binds DNA->Transient double-strand break Topoisomerase binds DNA->Transient double-strand break Fluoroquinolone intercalates Strand passage Strand passage Transient double-strand break->Strand passage Stabilized ternary complex\n(Drug-Enzyme-DNA) Stabilized ternary complex (Drug-Enzyme-DNA) Transient double-strand break->Stabilized ternary complex\n(Drug-Enzyme-DNA) DNA religation DNA religation Strand passage->DNA religation Enzyme dissociation Enzyme dissociation DNA religation->Enzyme dissociation Inhibition of DNA religation Inhibition of DNA religation Stabilized ternary complex\n(Drug-Enzyme-DNA)->Inhibition of DNA religation

Caption: Fluoroquinolone trapping of the topoisomerase-DNA cleavage complex.

Cellular Consequences: From Replication Stall to Cell Death

The accumulation of these cleavage complexes has catastrophic consequences for the bacterial cell:

  • Replication Fork Blockade: The complexes act as physical roadblocks to the progression of the DNA replication machinery, leading to a halt in DNA synthesis.[3][5]

  • Generation of Double-Strand Breaks: The stalled replication forks can collapse, leading to the release of permanent double-strand DNA breaks.[3][8][9]

  • Induction of the SOS Response: The extensive DNA damage triggers the bacterial SOS response, a last-ditch effort to repair the DNA. However, the continuous presence of the fluoroquinolone-stabilized complexes overwhelms this repair system.

  • Cell Death: The accumulation of irreparable DNA damage ultimately leads to programmed cell death.[9]

Fluoroquinolone Fluoroquinolone Stabilized Ternary Complex Stabilized Ternary Complex Fluoroquinolone->Stabilized Ternary Complex Topoisomerase Topoisomerase Topoisomerase->Stabilized Ternary Complex Bacterial DNA Bacterial DNA Bacterial DNA->Stabilized Ternary Complex Replication Fork Stall Replication Fork Stall Stabilized Ternary Complex->Replication Fork Stall Double-Strand DNA Breaks Double-Strand DNA Breaks Replication Fork Stall->Double-Strand DNA Breaks SOS Response Induction SOS Response Induction Double-Strand DNA Breaks->SOS Response Induction Cell Death Cell Death SOS Response Induction->Cell Death

Caption: Cellular cascade leading to fluoroquinolone-induced bacterial cell death.

Investigating Fluoroquinolone Activity: In Vitro Assays

The inhibitory activity of fluoroquinolone compounds on their target enzymes can be quantitatively assessed using in vitro biochemical assays.

Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate in the presence of ATP. Inhibition of this activity by a fluoroquinolone results in a decrease in the amount of supercoiled DNA.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing assay buffer, relaxed pBR322 DNA, ATP, and varying concentrations of the test fluoroquinolone compound.

  • Enzyme Addition: Add a predetermined amount of DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time, typically 30-60 minutes.[12]

  • Reaction Termination: Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on an agarose gel.

  • Visualization: Stain the gel with a fluorescent dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.[13] The amount of supercoiled DNA is inversely proportional to the inhibitory activity of the fluoroquinolone.

Relaxed Plasmid DNA Relaxed Plasmid DNA Reaction Mix\n(Buffer, ATP, Fluoroquinolone) Reaction Mix (Buffer, ATP, Fluoroquinolone) Relaxed Plasmid DNA->Reaction Mix\n(Buffer, ATP, Fluoroquinolone) Incubation (37°C) Incubation (37°C) Reaction Mix\n(Buffer, ATP, Fluoroquinolone)->Incubation (37°C) DNA Gyrase DNA Gyrase DNA Gyrase->Reaction Mix\n(Buffer, ATP, Fluoroquinolone) Reaction Termination Reaction Termination Incubation (37°C)->Reaction Termination Agarose Gel Electrophoresis Agarose Gel Electrophoresis Reaction Termination->Agarose Gel Electrophoresis Visualization\n(Supercoiled vs. Relaxed DNA) Visualization (Supercoiled vs. Relaxed DNA) Agarose Gel Electrophoresis->Visualization\n(Supercoiled vs. Relaxed DNA)

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Experimental Protocol: Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to decatenate, or unlink, a network of interlocked DNA circles, typically kinetoplast DNA (kDNA).[13][14]

Methodology:

  • Reaction Setup: Combine assay buffer, kDNA, ATP, and the test fluoroquinolone in a reaction tube.

  • Enzyme Addition: Initiate the reaction by adding topoisomerase IV.

  • Incubation: Incubate at 37°C for the desired duration.[15]

  • Reaction Termination: Stop the reaction as described for the gyrase assay.

  • Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel. The large, catenated kDNA remains in the well, while the smaller, decatenated mini-circles migrate into the gel.[14][16]

  • Visualization: Stain and visualize the gel. A decrease in the intensity of the mini-circle band indicates inhibition of topoisomerase IV.[13]

Mechanisms of Fluoroquinolone Resistance

The emergence of bacterial resistance to fluoroquinolones is a significant clinical concern.[1][3] Resistance can arise through several mechanisms, broadly categorized as target-mediated or non-target-mediated.[6][17]

Target-Mediated Resistance

This is the most common mechanism and involves mutations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[3][4][17] These mutations typically occur in a specific region of the genes known as the quinolone resistance-determining region (QRDR). The resulting amino acid substitutions reduce the binding affinity of fluoroquinolones to the enzyme-DNA complex.[3][4]

Gene Common Mutation Sites Effect
gyrASer83, Asp87 (in E. coli)Reduced binding to DNA gyrase
parCSer80, Glu84 (in E. coli)Reduced binding to topoisomerase IV

Table 1: Common Mutations Conferring Fluoroquinolone Resistance.

Non-Target-Mediated Resistance

These mechanisms reduce the intracellular concentration of the fluoroquinolone.

  • Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps actively transports fluoroquinolones out of the bacterial cell.[3][18]

  • Reduced Permeability: Mutations in porin proteins in the outer membrane of gram-negative bacteria can decrease the influx of fluoroquinolones into the cell.[18]

Plasmid-Mediated Resistance

Acquisition of plasmids carrying quinolone resistance (qnr) genes can confer low-level resistance.[3][6] The Qnr proteins protect DNA gyrase and topoisomerase IV from fluoroquinolone inhibition.[3]

Structure-Activity Relationships (SAR)

The chemical structure of a fluoroquinolone molecule is intricately linked to its antibacterial activity, spectrum, and pharmacokinetic properties.[19][20] Key structural modifications and their effects are summarized below.

Position Modification Impact on Activity
N-1 A cyclopropyl group is often optimal for potent activity.[21]Influences binding to DNA gyrase.
C-6 A fluorine atom significantly enhances antibacterial potency by improving DNA gyrase binding and cell penetration.[22]Defines the "fluoroquinolone" class.
C-7 Substitutions at this position, often a piperazine ring, modulate the antibacterial spectrum and potency.Affects activity against both gram-positive and gram-negative bacteria.
C-8 A methoxy group can enhance activity and reduce the selection of resistant mutants.[8]Influences the planar configuration of the molecule.[21]

Table 2: Key Structure-Activity Relationships of Fluoroquinolones.

Conclusion: Future Directions

A profound understanding of the fluoroquinolone mechanism of action continues to fuel the development of novel compounds. Strategies to overcome resistance include designing fluoroquinolones that are less susceptible to existing resistance mechanisms, such as those with dual-targeting capabilities or those that are poor substrates for efflux pumps. The intricate dance between the fluoroquinolone molecule, its enzymatic targets, and the bacterial DNA remains a fertile ground for discovery in the ongoing battle against infectious diseases.

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  • Wikipedia. (n.d.). Topoisomerase. Retrieved January 27, 2026, from [Link]

  • PubMed Central. (2012). A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin. [Link]

  • PubMed. (2000). Molecular mechanisms of fluoroquinolone resistance. [Link]

  • PubMed. (2003). Quinolone molecular structure-activity relationships: what we have learned about improving antimicrobial activity. [Link]

  • PubMed. (1995). Classification and structure-activity relationships of fluoroquinolones. [Link]

  • PubMed Central. (2009). Mechanism of action of and resistance to quinolones. [Link]

  • PubMed Central. (2006). Mechanisms of drug resistance: quinolone resistance. [Link]

  • ACS Publications. (2020). Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. [Link]

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Exploratory

A Technical Guide to the Role of the 6-Fluoro Substitution in Quinolone Bioactivity

For Researchers, Scientists, and Drug Development Professionals Abstract The introduction of a fluorine atom at the C-6 position of the quinolone scaffold was a watershed moment in the development of antimicrobial agents...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a fluorine atom at the C-6 position of the quinolone scaffold was a watershed moment in the development of antimicrobial agents, transforming a modest class of compounds into the potent, broad-spectrum fluoroquinolones that are indispensable in modern medicine. This guide provides an in-depth technical analysis of the multifaceted role of this single substitution. We will explore the causal mechanisms by which the 6-fluoro group enhances bioactivity, from increasing cell permeability and enzyme inhibition to expanding the antibacterial spectrum. Furthermore, this document details the key experimental protocols necessary to validate these effects and discusses the structure-activity relationships that govern the overall efficacy and safety profile of these critical drugs.

Introduction: A Seminal Moment in Antibiotic Development

The journey of quinolone antibiotics began with the discovery of nalidixic acid in 1962, a compound with a limited spectrum of activity, primarily against Gram-negative bacteria in urinary tract infections.[1] A significant breakthrough occurred nearly two decades later with the strategic addition of a fluorine atom at the C-6 position of the quinolone core, giving rise to the fluoroquinolones.[2] This modification dramatically improved antibacterial potency, expanded the spectrum of activity, and enhanced pharmacokinetic properties.[1][2][3] Compounds like norfloxacin and ciprofloxacin became the vanguard of this new generation, exhibiting substantially greater potency and clinical utility.[1] The 6-fluoro substitution is now a hallmark of this class, fundamentally responsible for the leap from a niche therapeutic to a cornerstone of antibacterial therapy.[4]

The Core Mechanism: Halting Bacterial Replication

Quinolones exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[3]

  • DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress during DNA replication.[]

  • Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for proper cell division.[][7]

Fluoroquinolones stabilize a transient state in the enzyme's catalytic cycle where the DNA is cleaved. They form a ternary complex with the enzyme and the cleaved DNA, preventing the re-ligation of the DNA strands.[7][8] This stabilized complex acts as a physical barrier to the progression of replication forks and transcription machinery, leading to a cascade of events including the cessation of DNA synthesis and ultimately, cell death.[3][9]

The Fluorine Effect: A Deep Dive into Enhanced Bioactivity

The introduction of the highly electronegative fluorine atom at the C-6 position induces a cascade of electronic and steric effects that profoundly enhance the molecule's antibacterial capabilities.

Enhanced Enzyme Inhibition and Potency

The primary contribution of the 6-fluoro group is the significant enhancement of the drug's ability to inhibit its target enzymes.[10] The fluorine atom is thought to improve the interaction and binding of the quinolone within the enzyme-DNA complex.[10] This results in a more stable ternary complex, more effective trapping of the enzyme, and consequently, a more potent bactericidal effect. The increased potency is quantifiable; for instance, the early fluorinated compound flumequine showed a 2 to 15-fold increase in activity against various Gram-negative bacteria compared to its non-fluorinated predecessor, nalidixic acid.[11]

Improved Cellular Penetration and Broader Spectrum

The 6-fluoro substitution, often in concert with the C-7 piperazinyl ring, is crucial for the broad-spectrum activity of fluoroquinolones.[12] The fluorine atom increases the lipophilicity of the molecule, which is believed to facilitate its passage through the bacterial cell wall and membrane, particularly the porin channels of Gram-negative bacteria. This improved cellular uptake leads to higher intracellular drug concentrations, contributing to greater efficacy against a wider range of pathogens, including many Gram-positive organisms that were resistant to earlier quinolones.[3]

Favorable Pharmacokinetics

The structural modifications that created the fluoroquinolones, notably the C-6 fluorine, led to vastly improved pharmacokinetic profiles.[1][2] These compounds exhibit excellent oral bioavailability, extensive tissue distribution, and longer half-lives, allowing for less frequent dosing.[2][13] Fluoroquinolones penetrate well into a majority of tissues, with concentrations in some sites exceeding those found in the serum, a key factor in their success against a variety of infections.[14]

The Double-Edged Sword: Safety and Toxicity Considerations

While transformative, the 6-fluoro substitution is not without its drawbacks. Fluoroquinolones are associated with a range of adverse effects, some of which are serious and potentially irreversible.[14][15] These can include tendinopathy, nerve damage, and central nervous system effects.[13][15] Phototoxicity, an adverse skin reaction upon exposure to light, is another concern where the C-8 substituent plays a more direct role, but the overall molecular structure, including the C-6 fluoro group, contributes to the potential for side effects.[16] These safety concerns have led to restrictions on their use for uncomplicated infections.[15]

Experimental Validation: Protocols and Methodologies

Evaluating the impact of the 6-fluoro substitution requires robust and standardized experimental protocols. Here, we detail two foundational assays.

Protocol 1: Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium in vitro.[17] It is a quantitative measure of a drug's potency.

Causality and Controls: This assay directly quantifies the enhanced potency conferred by the 6-fluoro group. By comparing the MIC of a fluorinated quinolone against its non-fluorinated analog for the same bacterial strain, one can isolate the contribution of the fluorine atom. A self-validating protocol includes a growth control (no antibiotic) to ensure the bacteria are viable and a sterility control (no bacteria) to ensure the medium is not contaminated.

Step-by-Step Methodology (Broth Microdilution):

  • Preparation of Antibiotic Stock: Prepare a high-concentration stock solution of the quinolone and its non-fluorinated analog.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (MHB) to create a range of concentrations.[18]

  • Inoculum Preparation: Grow the target bacterial strain (e.g., E. coli ATCC 25922) to the logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19]

  • Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate (except the sterility control), resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35 ± 1 °C for 18-24 hours under aerobic conditions.[19]

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic in which there is no visible turbidity (growth).[17][18]

Table 1: Illustrative MIC Data Comparing Quinolone Analogs

CompoundBacterial StrainMIC (µg/mL)
Nalidixic Acid (Non-fluorinated)E. coli ATCC 259224.0
Norfloxacin (6-Fluoro)E. coli ATCC 259220.125
Ciprofloxacin (6-Fluoro)E. coli ATCC 25922≤0.06

Note: Data is representative and intended for illustrative purposes.

Protocol 2: DNA Gyrase Inhibition Assay

This biochemical assay directly measures the effect of the quinolone on the enzymatic activity of its target, DNA gyrase.[20] The assay measures the enzyme's ability to introduce negative supercoils into a relaxed plasmid DNA substrate.

Causality and Controls: This experiment provides a mechanistic link between the drug and its target. A lower IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity) for a fluorinated compound compared to its non-fluorinated analog demonstrates enhanced target inhibition. A positive control (a known gyrase inhibitor like novobiocin) and a negative control (DMSO or buffer) are essential for validating the assay's performance.

Step-by-Step Methodology (Supercoiling Assay):

  • Reaction Setup: On ice, prepare a reaction mixture containing assay buffer (Tris-HCl, KCl, MgCl₂, DTT, ATP), relaxed circular plasmid DNA (e.g., pBR322), and purified DNA gyrase enzyme.

  • Inhibitor Addition: Add varying concentrations of the test quinolones (fluorinated and non-fluorinated analogs) to the reaction tubes. Include a "no inhibitor" control.

  • Enzyme Reaction: Incubate the reactions at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a chelating agent (EDTA) and a protein denaturant (SDS).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. The supercoiled and relaxed forms of the plasmid DNA have different mobilities and will separate during electrophoresis.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. The degree of inhibition is determined by the reduction in the amount of supercoiled DNA compared to the "no inhibitor" control. The IC₅₀ can be calculated from a dose-response curve.

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing the complex interactions and processes involved in quinolone bioactivity.

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_complex Inhibition FQ Fluoroquinolone (with C6-Fluoro) Complex Stable Ternary Complex (FQ + Enzyme + DNA) FQ->Complex Stabilizes DNA Bacterial DNA DNA->Complex Gyrase DNA Gyrase / Topoisomerase IV Gyrase->Complex Block Replication Fork Blockage Complex->Block Leads to Death Bacterial Cell Death Block->Death Induces

Caption: Mechanism of fluoroquinolone action, highlighting the formation of a stable ternary complex.

MIC_Workflow start Start prep_abx Prepare Serial Dilutions of Quinolone Analogs start->prep_abx prep_inoc Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoc inoculate Inoculate Microtiter Plate prep_abx->inoculate prep_inoc->inoculate incubate Incubate Plate (35°C, 18-24h) inoculate->incubate read Read Plate for Visible Growth (Turbidity) incubate->read determine Determine MIC Value (Lowest concentration with no growth) read->determine end End determine->end

Caption: Standard workflow for a broth microdilution MIC assay.

Conclusion and Future Perspectives

The incorporation of a fluorine atom at the C-6 position was arguably the single most important modification in the history of quinolone antibiotics. It catalyzed a dramatic increase in potency, expanded the antibacterial spectrum, and improved pharmacokinetics, creating the powerful fluoroquinolone class.[1][2] This success underscores the profound impact that subtle, strategic chemical modifications can have on biological activity. While the C-6 fluorine is essential, it is not a panacea; research continues to explore other substitutions and novel scaffolds to overcome rising bacterial resistance and mitigate adverse effects.[3][12] Understanding the foundational role of the 6-fluoro group remains critical for all scientists and researchers dedicated to the rational design of the next generation of antibacterial agents.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 5(9), a025320. [Link]

  • Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Journal of Medical Microbiology, 44(5), 320-324. [Link]

  • Pham, T. D. M., Ziora, Z. M., & Blaskovich, M. A. T. (2019). Quinolone antibiotics. RSC Medicinal Chemistry, 10(10), 1719-1739. [Link]

  • Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. mBio, 11(4), e01344-20. [Link]

  • Dionne, R. A., & Kerry, R. J. (2022). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics, 11(3), 363. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Al-Salloum, F. S. (2020). Safety of fluoroquinolones. Saudi Pharmaceutical Journal, 28(12), 1735-1741. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]

  • Sissi, C., & Palumbo, M. (2010). DNA Gyrase as a Target for Quinolones. Infections, 1(1), 1-13. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]

  • WebMD. (2023). Fluoroquinolones: Safety, Risks, and Side Effects. [Link]

  • Hooper, D. C. (2000). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 31(Supplement_2), S45-S50. [Link]

  • C-6 fluorine substituent: Significance and symbolism. (2025). PharmaCompass. [Link]

  • Hooper, D. C., & Wolfson, J. S. (1993). Mechanisms of Action of and Resistance to Quinolones. Antimicrobial Agents and Chemotherapy, 37(4), 629-633. [Link]

  • Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2016). Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infectious Diseases, 2(10), 674-683. [Link]

  • Kłys, A., & Dastych, J. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1686. [Link]

  • Forțu, C. G., Stroe, M. S., & Limban, C. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceuticals, 14(9), 887. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

  • Wolfson, J. S., & Hooper, D. C. (1989). Fluoroquinolone antibiotics. Microbiology, pharmacokinetics and clinical use. Annals of internal medicine, 111(4), 315-326. [Link]

  • Bookstaver, P. B., Bland, C. M., & Griffin, B. (2019). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. Antibiotics, 8(4), 232. [Link]

  • Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1986). 1-Ethyl-7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. A new difluoroquinolone antibacterial agent. Journal of medicinal chemistry, 29(3), 394-404. [Link]

  • Christ, W., Lehnert, T., & Ulbrich, B. (1988). Specific toxicologic aspects of the quinolones. Reviews of infectious diseases, 10(Supplement_1), S141-S146. [Link]

  • Carilion Clinic. (n.d.). Frequently Asked Questions: Minimum Inhibitory Concentrations. [Link]

  • Aubry, A., Pan, X. S., Fisher, L. M., Jarlier, V., & Cambau, E. (2004). DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 48(4), 1165-1170. [Link]

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Foundational

Quinoline-2-Carboxylate: Technical Synthesis Guide & Application Review

Executive Summary Quinoline-2-carboxylate (Quinaldic Acid) represents a privileged scaffold in organic chemistry, serving as a critical junction between classical heterocycle synthesis and modern organometallic catalysis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline-2-carboxylate (Quinaldic Acid) represents a privileged scaffold in organic chemistry, serving as a critical junction between classical heterocycle synthesis and modern organometallic catalysis. Unlike its 4-isomer (cinchoninic acid), the 2-carboxylate provides a unique N,O-bidentate chelation pocket adjacent to the heteroatom, making it indispensable for designing metalloenzyme inhibitors and Metal-Organic Frameworks (MOFs).

This technical guide moves beyond generic textbook descriptions to provide a rigorous, field-validated analysis of synthesis protocols, mechanistic causality, and high-value applications.

Chemical Profile & Reactivity[1][2][3][4][5][6]

The reactivity of quinoline-2-carboxylate is defined by the electronic interplay between the electron-deficient pyridine ring and the electron-rich benzene ring.

PropertyValue/DescriptionImplication for Synthesis/Application
IUPAC Name Quinoline-2-carboxylic acid-
Common Name Quinaldic Acid-
pKa (Acid) ~4.92Moderate acidity; forms stable salts with transition metals.
Chelation N,O-BidentateForms stable 5-membered chelate rings with Cu(II), Zn(II), Fe(II).
C-H Activation C8 positionThe directing group ability of C2-COOH allows distal functionalization at C8.

Synthetic Methodologies

We examine two distinct synthetic pathways: the Classic Reissert Reaction (high specificity) and the Oxidative Transformation (industrial scalability).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Method A: Nucleophilic Addition cluster_1 Method B: Methyl Oxidation Quinoline Quinoline (Starting Material) Reissert Reissert Compound (1-Benzoyl-2-cyano-1,2-dihydroquinoline) Quinoline->Reissert PhCOCl, KCN (Reissert Reaction) Quinaldine 2-Methylquinoline (Quinaldine) AldehydeInt Quinoline-2-carboxaldehyde Quinaldine->AldehydeInt SeO2 Oxidation QuinaldicAcid Quinoline-2-Carboxylic Acid (Target) Reissert->QuinaldicAcid Hydrolysis (H+) AldehydeInt->QuinaldicAcid H2O2 or HNO3

Figure 1: Comparative synthetic pathways. Method A utilizes nucleophilic activation of the pyridine ring, while Method B relies on benzylic oxidation.

Protocol A: The Reissert Reaction (High Specificity)

This method is preferred for laboratory-scale synthesis where high regioselectivity is required. It exploits the activation of the quinoline nitrogen by acylation, facilitating nucleophilic attack by cyanide at the 2-position.

Mechanistic Insight: The formation of the N-acylquinolinium ion destroys the aromaticity of the pyridine ring, making the C2 position highly electrophilic. The subsequent hydrolysis restores aromaticity while converting the nitrile to the acid.

Step-by-Step Protocol:

  • Activation: Dissolve Quinoline (1.0 eq) in methylene chloride (DCM). Add Benzoyl chloride (1.5 eq) dropwise at 0°C. Stir for 30 mins to form the N-benzoylquinolinium salt intermediate.

  • Cyanation: Add an aqueous solution of Potassium Cyanide (KCN, 2.0 eq) to the biphasic mixture. Vigorous stirring is essential to facilitate phase transfer.

    • Safety Note: KCN is highly toxic.[1] Maintain pH > 10 in the aqueous phase to prevent HCN gas evolution.

  • Isolation of Reissert Compound: Separate the organic layer, wash with water, dry over MgSO4, and concentrate. The Reissert compound (1-benzoyl-1,2-dihydroquinoline-2-carbonitrile) typically crystallizes upon cooling.

  • Hydrolysis: Reflux the Reissert compound in 48% Hydrobromic Acid (HBr) or conc. HCl for 2-4 hours.

    • Reaction: The nitrile hydrolyzes to the acid, and the N-benzoyl group is cleaved (often yielding benzaldehyde as a byproduct).

  • Purification: Neutralize the solution to pH ~3-4 (isoelectric point). The crude quinaldic acid precipitates. Recrystallize from benzene or hot water.

Validation Check:

  • Intermediate: IR spectrum should show a nitrile stretch at ~2230 cm⁻¹.

  • Final Product: Melting point should be 155-157°C.

Protocol B: Selenium Dioxide Oxidation (Scalable)

For larger batches starting from 2-methylquinoline (Quinaldine), this oxidative route is more atom-economical.

Mechanistic Insight: SeO2 acts as an oxidant via an ene-reaction mechanism, converting the activated methyl group first to an alcohol, then to an aldehyde. Further oxidation to the carboxylic acid is achieved using H2O2 or nitric acid.

Step-by-Step Protocol:

  • Oxidation Phase 1: Suspend Selenium Dioxide (SeO2, 0.6 eq) in dioxane or xylene. Add 2-Methylquinoline (1.0 eq) .

  • Reflux: Heat the mixture to reflux (100-140°C) for 2-4 hours. The solution will turn red/black as selenium metal precipitates.

  • Filtration: Hot filter the solution to remove metallic selenium.

    • Green Chemistry Note: Recovered selenium can be re-oxidized to SeO2 using nitric acid for reuse [1].[2]

  • Oxidation Phase 2: The filtrate contains predominantly quinoline-2-carboxaldehyde. Add 30% Hydrogen Peroxide (H2O2) dropwise at 60°C to convert the aldehyde to the carboxylic acid.

  • Workup: Evaporate solvent. The residue is purified via base extraction (dissolve in NaHCO3, wash with ether, acidify aqueous layer to precipitate product).

Applications & Strategic Utility

Ligand Design & Catalysis

Quinoline-2-carboxylate is a "privileged ligand" in asymmetric catalysis. Its rigid backbone prevents ligand flexibility, enhancing stereocontrol.

  • Copper Catalysis: Used in Ullmann-type coupling reactions to promote C-N and C-O bond formation.

  • Dysprosium Complexes: Recent studies highlight Dy(III) complexes with quinaldate ligands exhibiting slow magnetic relaxation, useful for molecular magnets [2].

Medicinal Chemistry & Signaling Pathways

The scaffold acts as a bioisostere for peptide turns and is critical in P2X7 receptor antagonists.

Application Workflow Diagram

Applications Core Quinoline-2-Carboxylate (Core Scaffold) Pharma Pharmaceuticals Core->Pharma MatSci Material Science Core->MatSci Catalysis Catalysis Core->Catalysis P2X7 P2X7R Antagonists (Inflammation/Cancer) Pharma->P2X7 Metallo Metalloenzyme Inhibitors (Zn/Cu chelation) Pharma->Metallo MOF Metal-Organic Frameworks (Gas Storage) MatSci->MOF C_H_Act Ligand for C-H Activation (Pd/Cu catalyzed) Catalysis->C_H_Act

Figure 2: Strategic application spectrum of the quinoline-2-carboxylate scaffold.

Key Pharmaceutical Insight: In the development of P2X7 receptor antagonists (e.g., for neuropathic pain), the 2-carboxamide derivative serves as a pharmacophore that fits into the ATP-binding pocket. The rigidity of the quinoline ring locks the amide in a bioactive conformation, superior to flexible aliphatic analogs [3].

References

  • Developments in Synthetic Application of Selenium(IV) Oxide. PMC - NIH.

  • Transition metal complexes with quinoline-2-carboxylate ligand. ResearchGate.

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC - PubMed Central.

  • Reissert Reaction Overview. Cambridge University Press.

  • Eco-efficient synthesis of 2-quinaldic acids from furfural. Green Chemistry (RSC).

Sources

Exploratory

Preliminary in-vitro screening of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

An In-Depth Technical Guide to the Preliminary In-Vitro Screening of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate Foreword: A Strategic Approach to Early-Stage Compound Evaluation In the landscape of modern d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary In-Vitro Screening of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Foreword: A Strategic Approach to Early-Stage Compound Evaluation

In the landscape of modern drug discovery, the initial in-vitro screening phase represents a critical juncture where foundational decisions are made.[1] A meticulously designed screening cascade not only maximizes the potential for identifying promising lead candidates but also ensures the efficient allocation of resources by enabling rapid, data-driven decisions.[2][3] This guide delineates a strategic, multi-tiered approach for the preliminary in-vitro evaluation of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a compound belonging to the quinolone class.

The quinolone scaffold is of significant pharmacological interest. Historically, 4-quinolone derivatives have formed the basis of potent antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[4][5][6] More recently, this versatile chemical framework has been shown to possess a broader range of "nonclassical" biological activities, including notable antitumor and antiviral properties.[7][8] The presence of a fluorine atom at the C-6 position, a hallmark of the fluoroquinolone antibiotics, is known to enhance steric and electronic effects, often improving bioavailability and target binding affinity.[4]

Our screening strategy is therefore designed not as a monolithic protocol but as a logical, branching investigation. We will begin with broad, phenotype-based assays to probe for general bioactivity—namely, cytotoxicity against cancer cells and antimicrobial efficacy. Based on these primary findings, we will progress to more specific, target-based assays to elucidate the potential mechanism of action (MoA). This structured workflow, from broad observation to mechanistic insight, is fundamental to building a robust profile for a novel chemical entity.

Section 1: The Screening Cascade: A Multi-Phased Investigative Workflow

The success of a preliminary screen hinges on its logical flow. For Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, we propose a two-phase cascade designed to first identify bioactivity and then to probe its underlying mechanism.

Screening_Cascade start Test Compound: Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate phase1 Phase 1: Primary Phenotypic Screening start->phase1 cytotoxicity Cytotoxicity Assay (XTT on Cell Panel) phase1->cytotoxicity antimicrobial Antimicrobial Assay (Kirby-Bauer & MIC) phase1->antimicrobial decision1 Significant Cytotoxicity? cytotoxicity->decision1 decision2 Significant Antimicrobial Activity? antimicrobial->decision2 phase2_cancer Phase 2: MoA Investigation (Anticancer) decision1->phase2_cancer Yes inactive Compound Deemed Inactive (Under these conditions) decision1->inactive No phase2_antimicrobial Phase 2: MoA Investigation (Antimicrobial) decision2->phase2_antimicrobial Yes decision2->inactive No topo_human Human Topoisomerase II Inhibition Assay phase2_cancer->topo_human topo_bacterial Bacterial DNA Gyrase & Topoisomerase IV Inhibition Assay phase2_antimicrobial->topo_bacterial proceed_cancer Proceed to Lead Optimization (Anticancer) topo_human->proceed_cancer Inhibition Confirmed proceed_antimicrobial Proceed to Lead Optimization (Antimicrobial) topo_bacterial->proceed_antimicrobial Inhibition Confirmed

Caption: Proposed in-vitro screening cascade for the test compound.

Section 2: Phase 1 - Primary Phenotypic Screening Protocols

The objective of this initial phase is to cast a wide net, determining if the compound exerts any significant biological effect in two well-established domains for quinolones: cancer cell proliferation and bacterial growth.[9][10]

Protocol: Antiproliferative Activity via XTT Assay

Rationale: We will assess the compound's ability to inhibit cell growth across a panel of human cancer cell lines and a non-cancerous control. This provides initial data on both potency and selectivity. The XTT assay is chosen over the traditional MTT assay because it yields a water-soluble formazan product, thereby eliminating a solubilization step and reducing potential errors.[11]

Cell Line Panel:

  • MCF-7: Breast adenocarcinoma

  • A549: Lung carcinoma

  • HCT116: Colon carcinoma

  • HEK293: Human embryonic kidney cells (non-cancerous control)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • XTT Reagent Addition: Prepare the XTT working solution according to the manufacturer's instructions immediately before use. Add 50 µL of the XTT solution to each well.

  • Final Incubation & Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance of the orange formazan product at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Hypothetical XTT Assay Results

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (HEK293 IC₅₀ / Cancer Cell IC₅₀)
MCF-7 12.50.86.4
A549 18.21.14.4
HCT116 9.80.68.2
HEK293 80.115.3-
Protocol: Antimicrobial Activity Screening

Rationale: Given the compound's structural similarity to fluoroquinolone antibiotics, assessing its antimicrobial properties is a primary objective. We will employ a two-step process: a qualitative disk diffusion assay for a broad spectrum view, followed by a quantitative broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[12]

Bacterial Strain Panel:

  • Staphylococcus aureus (Gram-positive)

  • Escherichia coli (Gram-negative)

2.2.1 Step-by-Step Methodology: Kirby-Bauer Disk Diffusion Test This method provides a rapid qualitative assessment of antimicrobial activity.[13][14][15]

  • Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Impregnate sterile filter paper disks (6 mm diameter) with a known amount (e.g., 30 µg) of the test compound. Aseptically place the disks onto the inoculated agar surface.

  • Controls: Place a disk impregnated with the solvent (DMSO) as a negative control and a disk with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.[16]

2.2.2 Step-by-Step Methodology: Broth Microdilution for MIC Determination This quantitative assay determines the lowest concentration of the compound that prevents visible bacterial growth.

  • Compound Dilution: In a 96-well plate, perform serial 2-fold dilutions of the test compound in Mueller-Hinton broth, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control with a standard antibiotic.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Data Presentation: Hypothetical Antimicrobial Screening Results

Bacterial StrainKirby-Bauer Zone of Inhibition (mm)MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus 1880.5
E. coli 14160.015

Section 3: Phase 2 - Mechanism of Action (MoA) Investigation

Should the primary screening yield positive results, the next logical step is to investigate the underlying mechanism. Based on the quinolone chemical class, the most probable targets are topoisomerase enzymes.[8][17]

Protocol: Bacterial DNA Gyrase Supercoiling Inhibition Assay

Rationale: If antimicrobial activity is observed, this assay will determine if the compound functions via the classical quinolone mechanism: inhibition of DNA gyrase.[4] DNA gyrase introduces negative supercoils into relaxed plasmid DNA, an ATP-dependent process. Inhibitors will prevent this supercoiling, which can be visualized by agarose gel electrophoresis, as the supercoiled form migrates faster than the relaxed form.

Gyrase_Assay cluster_0 Reaction Components cluster_1 Conditions Relaxed\nPlasmid DNA Relaxed Plasmid DNA Reaction\nIncubation Reaction Incubation Relaxed\nPlasmid DNA->Reaction\nIncubation DNA Gyrase\nEnzyme DNA Gyrase Enzyme DNA Gyrase\nEnzyme->Reaction\nIncubation ATP ATP ATP->Reaction\nIncubation No Inhibitor No Inhibitor No Inhibitor->Reaction\nIncubation With Inhibitor\n(Test Compound) With Inhibitor (Test Compound) With Inhibitor\n(Test Compound)->Reaction\nIncubation Supercoiled\nPlasmid DNA Supercoiled Plasmid DNA Reaction\nIncubation->Supercoiled\nPlasmid DNA Control Condition Relaxed\nPlasmid DNA (Unchanged) Relaxed Plasmid DNA (Unchanged) Reaction\nIncubation->Relaxed\nPlasmid DNA (Unchanged) Inhibitory Condition Agarose Gel\nElectrophoresis Agarose Gel Electrophoresis Supercoiled\nPlasmid DNA->Agarose Gel\nElectrophoresis Relaxed\nPlasmid DNA (Unchanged)->Agarose Gel\nElectrophoresis

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice: DNA gyrase assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP), relaxed pBR322 plasmid DNA (substrate), and varying concentrations of the test compound.

  • Enzyme Addition: Add purified E. coli DNA gyrase enzyme (1-2 units) to initiate the reaction. The final reaction volume is typically 20-30 µL.

  • Controls:

    • No Enzyme Control: All components except DNA gyrase to show the initial state of the plasmid.

    • No Inhibitor Control: All components including the enzyme to show maximum supercoiling activity.

    • Positive Inhibitor Control: Ciprofloxacin at a concentration known to inhibit the enzyme.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (or a safer alternative like SYBR Safe). Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualization: Visualize the DNA bands under UV light. Inhibition is indicated by a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band compared to the "no inhibitor" control.

Protocol: Human Topoisomerase II Decatenation Assay

Rationale: If significant cytotoxicity against human cancer cells is observed, this assay investigates whether the compound targets the human ortholog of the bacterial enzyme. Human topoisomerase II is a validated anticancer target. This assay uses kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Topoisomerase II can resolve this network (decatenation), releasing individual minicircles that can enter an agarose gel.[18][19] Inhibitors prevent this process, causing the kDNA network to remain trapped in the loading well.[20][21]

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube on ice, combine topoisomerase II reaction buffer, kinetoplast DNA (kDNA), and varying concentrations of the test compound.[18]

  • Enzyme Addition: Add purified human topoisomerase IIα enzyme.

  • Controls:

    • No Enzyme Control: Shows that kDNA does not enter the gel on its own.

    • No Inhibitor Control: Shows complete decatenation by the enzyme.

    • Positive Inhibitor Control: Etoposide, a known human topoisomerase II inhibitor.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.[22]

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS.

  • Gel Electrophoresis: Load samples onto a 1% agarose gel. Run the gel at a high voltage to ensure separation.[20]

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is confirmed if the kDNA remains in the well, whereas the "no inhibitor" control will show bands corresponding to decatenated minicircles.

Section 4: Conclusion and Forward Path

This technical guide outlines a robust and logical framework for the initial in-vitro characterization of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate. By systematically progressing from broad phenotypic screening to specific mechanistic assays, this cascade allows for a comprehensive preliminary assessment of the compound's therapeutic potential.

Positive results in any of these assays would provide a strong rationale for advancing the compound to the next stage of the drug discovery pipeline, which could include lead optimization to improve potency and selectivity, further mechanistic studies, and eventually, in-vivo efficacy and safety evaluations. The self-validating nature of the described protocols, with integrated positive and negative controls, ensures the generation of reliable and trustworthy data, which is paramount for making informed decisions in the early stages of drug development.

References

  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. Available from: [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. Semantic Scholar. Available from: [Link]

  • Topoisomerase Assays. PMC - NIH. Available from: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available from: [Link]

  • A review for cell-based screening methods in drug discovery. PMC - NIH. Available from: [Link]

  • Synthesis and anti-toxoplasmosis activity of 4-arylquinoline-2-carboxylate derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. Available from: [Link]

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. Available from: [Link]

  • How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. Available from: [Link]

  • Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. PubMed. Available from: [Link]

  • Fluoroquinolones as Tyrosinase Inhibitors; Enzyme Kinetics and Molecular Docking Studies to Explore Their Mechanism of Action. MDPI. Available from: [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. Available from: [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available from: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available from: [Link]

  • The methods of synthesis, modification, and biological activity of 4-quinolones (review). National Library of Medicine. Available from: [Link]

  • Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones. American Society for Microbiology. Available from: [Link]

  • Principles of early drug discovery. PMC - PubMed Central. Available from: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. Available from: [Link]

  • 9: Kirby-Bauer (Antibiotic Sensitivity). Biology LibreTexts. Available from: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • Topoisomerase Assays. PMC - NIH. Available from: [Link]

  • Enhancing Drug Development Through Improved Screening Strategies. YouTube. Available from: [Link]

  • How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. Available from: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH. Available from: [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]

  • Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. The Pharma Innovation Journal. Available from: [Link]

  • Topoisomerase Assays. ResearchGate. Available from: [Link]

  • In Vitro Pharmacology - Drug Discovery & Development. QIMA Life Sciences. Available from: [Link]

  • Antimicrobial Susceptibility. Virtual Interactive Bacteriology Laboratory. Available from: [Link]

  • Investigation of Quinoline-based (4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate derivatives: Synthesis, Anti-cancer activity, Nitric oxide release and Molecular docking studies. ResearchGate. Available from: [Link]

  • Nonclassical Biological Activities of Quinolone Derivatives. Publishing at the Library. Available from: [Link]

  • DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. PMC - NIH. Available from: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]

  • (a) Represents the inhibition of the Topoisomerase IV enzyme activity... ResearchGate. Available from: [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Available from: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. Available from: [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. MDPI. Available from: [Link]

  • In vitro assays used to measure the activity of topoisomerases. ASM Journals. Available from: [Link]

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  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available from: [Link]

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Protocols & Analytical Methods

Method

Synthesis of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate: A Detailed Protocol and Application Guide

Introduction Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a key intermediate in the synthesis of numerous fluoroquinolone antibiotics. The introduction of a fluorine atom at the C-6 position of the quinolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a key intermediate in the synthesis of numerous fluoroquinolone antibiotics. The introduction of a fluorine atom at the C-6 position of the quinolone ring is a critical structural feature that enhances the antibacterial activity of these compounds. This document provides a comprehensive guide for the synthesis of this important precursor, intended for researchers, scientists, and professionals in the field of drug development. The protocol described herein is based on the well-established Gould-Jacobs reaction, a powerful method for the preparation of quinolines and 4-hydroxyquinoline derivatives.[1][2]

This guide emphasizes not only the procedural steps but also the underlying chemical principles and experimental rationale, ensuring a thorough understanding of the synthesis.

Overall Synthetic Strategy

The synthesis of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is achieved through a two-step process, beginning with the condensation of 4-fluoroaniline with a dialkyl malonate derivative, followed by a thermal cyclization. This classic approach, known as the Gould-Jacobs reaction, provides a reliable route to the quinolone core structure.[1][2][3]

The reaction proceeds via two key transformations:

  • Condensation: 4-Fluoroaniline reacts with a methoxymethylenemalonate to form an anilidomethylenemalonate intermediate. This step involves a nucleophilic substitution reaction.[1][4]

  • Cyclization: The intermediate undergoes an intramolecular cyclization at high temperature to yield the final 4-hydroxyquinoline product, which exists in tautomeric equilibrium with the 4-oxo form.[1][5]

Diagram 1: Overall Synthetic Scheme

Synthesis_Scheme cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization 4-Fluoroaniline 4-Fluoroaniline Intermediate Dimethyl 2-((4-fluoroanilino)methylene)malonate 4-Fluoroaniline:e->Intermediate:w + Dimethyl_methoxymethylenemalonate Dimethyl methoxymethylenemalonate Dimethyl_methoxymethylenemalonate:e->Intermediate:w Final_Product Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate Intermediate->Final_Product High Temperature

Caption: A two-step synthesis of the target compound via the Gould-Jacobs reaction.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberSupplier
4-FluoroanilineC₆H₆FN111.12371-40-4Sigma-Aldrich
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.2387-13-8TCI Chemicals[6]
Diphenyl etherC₁₂H₁₀O170.21101-84-8Sigma-Aldrich
Ethanol, anhydrousC₂H₅OH46.0764-17-5Fisher Scientific
MethanolCH₃OH32.0467-56-1Sigma-Aldrich
Hydrochloric acid, concentratedHCl36.467647-01-0VWR Chemicals
Step 1: Synthesis of Diethyl 2-((4-fluoroanilino)methylene)malonate

This initial step involves the condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoroaniline (1.2 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol).[7]

  • Heat the mixture at 130°C for 2 hours.[7] The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove any low-boiling components by evaporation under reduced pressure.[7]

  • The crude product can be purified by recrystallization from a suitable solvent such as diethyl ether to yield the desired intermediate as a solid.[7] A yield of approximately 73% can be expected.[7]

Step 2: Synthesis of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

This step involves the high-temperature cyclization of the intermediate to form the final product.

Procedure:

  • In a round-bottom flask suitable for high-temperature reactions, place the Diethyl 2-((4-fluoroanilino)methylene)malonate obtained from Step 1.

  • Add a high-boiling solvent such as diphenyl ether. The high temperature required for this intramolecular cyclization is a key aspect of the Gould-Jacobs reaction.

  • Heat the reaction mixture to approximately 250°C under a nitrogen atmosphere.[5] This high temperature facilitates the intramolecular electrophilic substitution reaction.[5]

  • Maintain this temperature for 30-60 minutes. During this time, the cyclization occurs with the elimination of ethanol.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • The product will precipitate out of the diphenyl ether upon cooling.

  • Collect the precipitate by filtration and wash it with a suitable solvent like hexane or petroleum ether to remove the diphenyl ether.

  • The crude product can be further purified by recrystallization from a solvent such as ethanol or dimethylformamide (DMF).

Diagram 2: Experimental Workflow

Workflow cluster_prep Preparation cluster_condensation Step 1: Condensation cluster_cyclization Step 2: Cyclization Reagents Measure Reagents: - 4-Fluoroaniline - Diethyl ethoxymethylenemalonate Mix Mix Reagents Reagents->Mix Heat_130 Heat at 130°C for 2h Mix->Heat_130 Cool_1 Cool to Room Temperature Heat_130->Cool_1 Evaporate Evaporate Low-Boiling Components Cool_1->Evaporate Recrystallize_1 Recrystallize from Diethyl Ether Evaporate->Recrystallize_1 Add_Solvent Add Diphenyl Ether to Intermediate Recrystallize_1->Add_Solvent Heat_250 Heat to 250°C for 30-60 min Add_Solvent->Heat_250 Cool_2 Cool to Room Temperature Heat_250->Cool_2 Filter Filter Precipitate Cool_2->Filter Wash Wash with Hexane Filter->Wash Recrystallize_2 Recrystallize from Ethanol/DMF Wash->Recrystallize_2

Caption: A step-by-step workflow for the synthesis of the target quinolone.

Scientific Rationale and Mechanistic Insights

The Gould-Jacobs reaction is a cornerstone of quinoline synthesis.[1][2] The initial step is a nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the methoxymethylenemalonate, followed by the elimination of methanol to form the stable enamine intermediate.

The subsequent cyclization is a thermally induced intramolecular electrophilic aromatic substitution. The high temperature is necessary to overcome the activation energy for the cyclization of the electron-rich aniline ring onto the ester carbonyl group. The reaction is typically performed in a high-boiling solvent like diphenyl ether to achieve the required temperature. The final product, a 4-hydroxyquinoline, exists in tautomeric equilibrium with the more stable 4-oxo-1,4-dihydroquinoline form.[8]

Characterization

The structure and purity of the synthesized Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

  • ¹³C NMR Spectroscopy: To identify all the carbon atoms in the structure.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, such as the carbonyl and N-H groups.

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Fluoroaniline is toxic and should be handled with care.

  • Diphenyl ether has a high boiling point and can cause severe burns. Handle with appropriate care at high temperatures.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction or loss during work-up.Ensure the reaction is heated for the specified time. Optimize the recrystallization process to minimize loss.
Incomplete cyclization in Step 2Insufficient temperature or reaction time.Ensure the temperature reaches 250°C and is maintained. The reaction time may need to be extended.
Product is difficult to purifyPresence of starting materials or side products.Repeat the recrystallization step. Column chromatography may be necessary for higher purity.
Dark-colored productDecomposition at high temperatures.Ensure the reaction is carried out under an inert atmosphere (nitrogen) to prevent oxidation.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate. By understanding the underlying principles of the Gould-Jacobs reaction and adhering to the experimental procedures, researchers can confidently prepare this valuable intermediate for applications in medicinal chemistry and drug discovery.

References

  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2021). 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (2018). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Retrieved from [Link]

  • MDPI. (2012). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of diethyl methylmalonate. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Retrieved from [Link]

  • PubMed Central. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

Sources

Application

Introduction: The Significance of the Quinoline-2-Carboxylate Scaffold

An Application Guide to the Laboratory Synthesis of Quinoline-2-Carboxylate Esters For Researchers, Scientists, and Drug Development Professionals The quinoline ring system is a foundational heterocyclic motif in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Laboratory Synthesis of Quinoline-2-Carboxylate Esters

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry and materials science. Among its many derivatives, quinoline-2-carboxylate esters represent a particularly valuable subclass. These compounds are not only prevalent in a variety of biologically active molecules, exhibiting potential as antimicrobial and anticancer agents, but also serve as crucial ligands in the field of metal-catalyzed reactions.[1][2] Their structural rigidity and capacity for electronic tuning make them ideal scaffolds for rational drug design and catalyst development.

This document provides an in-depth guide to the laboratory preparation of quinoline-2-carboxylate esters. It is designed for researchers and professionals, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations behind the synthetic choices. We will explore two primary synthetic paradigms: a classical two-step approach involving the synthesis of the parent carboxylic acid followed by esterification, and a more contemporary one-pot methodology that constructs the heterocyclic system and ester functionality concurrently.

Strategic Overview: Pathways to Synthesis

The synthesis of quinoline-2-carboxylate esters can be approached from two fundamentally different directions, each with its own set of advantages depending on the available starting materials, desired scale, and tolerance for specific reaction conditions.

G cluster_0 Overall Strategy cluster_1 Pathway A: Sequential Synthesis cluster_2 Pathway B: One-Pot Concurrent Synthesis start Starting Materials a1 Synthesis of Quinoline-2-Carboxylic Acid start->a1 e.g., Combes, Gould-Jacobs followed by oxidation b1 Concurrent Ring Formation & Ester Installation start->b1 e.g., 2-Aminobenzaldehydes + β-Nitroacrylates final_product Quinoline-2-Carboxylate Ester a2 Esterification a1->a2 Acid + Alcohol a2->final_product b1->final_product

Caption: High-level overview of synthetic pathways to quinoline-2-carboxylate esters.

Pathway A: Sequential Synthesis and Esterification

This classical approach offers modularity, allowing for the synthesis and purification of the intermediate quinoline-2-carboxylic acid before proceeding to the final esterification step. This can be advantageous for troubleshooting and for creating a library of different esters from a single acid precursor.

Part 1: Synthesis of Quinoline-2-Carboxylic Acid Precursors

While many named reactions exist for quinoline synthesis (e.g., Skraup, Doebner-von Miller), they often yield substitution patterns not amenable to producing the 2-carboxy derivative directly.[3] For instance, the Doebner reaction typically yields quinoline-4-carboxylic acids.[4] A more reliable strategy involves building a quinoline with a 2-methyl or similar handle that can be subsequently oxidized.

Protocol A1: Example Synthesis via Combes Reaction followed by Oxidation

The Combes quinoline synthesis condenses an aniline with a β-diketone under acidic conditions to form a substituted quinoline.[5] By choosing an appropriate β-diketone, a 2-methylquinoline can be prepared, which is then oxidized to the desired carboxylic acid.

Step 1: Combes Synthesis of 2,4-Dimethylquinoline

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid (30 mL) to aniline (10 g, 0.107 mol).

  • Reaction Initiation: To this mixture, add acetylacetone (11.8 g, 0.118 mol) dropwise with stirring. The addition should be controlled to manage the exothermic reaction.

  • Cyclization: Heat the reaction mixture to 110 °C for 4 hours. The color will darken significantly.

  • Work-up: Allow the mixture to cool to room temperature and pour it carefully onto crushed ice (approx. 200 g). Neutralize the solution by slowly adding concentrated ammonium hydroxide until the pH is ~8. This must be done in an ice bath to control the heat of neutralization.

  • Extraction & Purification: The product will often precipitate as a solid. Filter the solid, wash with cold water, and recrystallize from an ethanol/water mixture. If an oil forms, extract with dichloromethane (3 x 50 mL), dry the combined organic layers over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Step 2: Oxidation of 2,4-Dimethylquinoline to Quinoline-2-Carboxylic Acid

  • Reaction Setup: In a three-neck flask fitted with a reflux condenser and a mechanical stirrer, suspend the 2,4-dimethylquinoline (5 g, 0.032 mol) in water (100 mL).

  • Oxidation: Add potassium permanganate (KMnO₄) (15 g, 0.095 mol) portion-wise over 1 hour. The reaction is highly exothermic. Maintain the temperature below 90 °C using a water bath.

  • Reaction Completion: After the addition is complete, heat the mixture at reflux for 2 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Work-up: Cool the reaction mixture and filter off the MnO₂. Wash the filter cake with hot water.

  • Isolation: Acidify the clear filtrate with concentrated hydrochloric acid to pH ~3. The quinoline-2-carboxylic acid will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from ethanol can be performed for higher purity.

Part 2: Esterification of Quinoline-2-Carboxylic Acid

With the carboxylic acid in hand, a variety of standard esterification methods can be employed. The Fischer-Steglich esterification is a classic and effective choice.

Protocol A2: Fischer Esterification

This method utilizes an excess of alcohol as the solvent and a strong acid catalyst. It is an equilibrium process, and using a large excess of the alcohol helps drive the reaction toward the product.

G cluster_0 Fischer Esterification Mechanism A Quinoline-2-Carboxylic Acid (R-COOH) B Protonated Carbonyl (R-C(OH)2+) A->B + H+ D Tetrahedral Intermediate B->D + R'-OH C Alcohol (R'-OH) Nucleophilic Attack C->D E Proton Transfer D->E Proton Transfer F Elimination of Water E->F - H2O G Ester Product (R-COOR') F->G - H+ H H+ (catalyst) G start 2-Aminobenzaldehyde + β-Nitroacrylate Ester step1 Aza-Michael Addition start->step1 Base (BEMP) step2 Intramolecular Henry Reaction step1->step2 Forms Benzopiperidine Intermediate step3 Dehydration (-H2O) step2->step3 step4 Nitrous Acid Elimination (-HNO2) & Aromatization step3->step4 end_product Quinoline-2-Carboxylate Ester step4->end_product

Sources

Method

The Versatile Scaffold: Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate in Modern Medicinal Chemistry

Introduction: A Privileged Core in Drug Discovery The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological ta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Core in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Within this class, the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid framework is particularly noteworthy, forming the backbone of the highly successful fluoroquinolone antibiotics.[2] The strategic introduction of a fluorine atom at the C-6 position was a transformative moment in the evolution of these compounds, dramatically enhancing their antibacterial potency.[3] This guide focuses on a key synthetic intermediate, Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a versatile building block that provides a gateway to novel therapeutics targeting not only bacteria but also cancer and viral infections.[4]

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It will elucidate the synthetic pathways to this core, its diverse applications, and provide detailed protocols for the synthesis and biological evaluation of its derivatives. Our focus is not merely on procedural steps but on the underlying scientific rationale, empowering researchers to innovate from a strong foundational understanding.

I. The Strategic Importance of the 6-Fluoro-4-quinolone Scaffold

The core structure, 6-fluoro-4-oxo-1,4-dihydroquinoline, possesses several features that make it an exceptional pharmacophore:

  • Planar Bicyclic System: The flat, aromatic nature of the quinolone ring facilitates intercalation between the base pairs of DNA, a key interaction for its mechanism of action against topoisomerase enzymes.[5]

  • Key Functional Groups: The 4-oxo group and the carboxylate at a neighboring position (typically C-3, though our focus is on the C-2 carboxylate as a synthetic handle) are crucial for binding to the DNA-enzyme complex.[3]

  • The C-6 Fluorine Atom: This specific substitution is critical. The electron-withdrawing nature of fluorine enhances the molecule's interaction with bacterial DNA gyrase and is also considered a necessary feature for achieving potent anticancer activity.[2][6]

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is not typically the final active pharmaceutical ingredient. Instead, it is a pivotal intermediate. The methyl ester at the C-2 position provides a reactive handle for a variety of chemical modifications, such as hydrolysis to the corresponding carboxylic acid followed by amide coupling, or other cross-coupling reactions. These modifications allow for the introduction of diverse side chains, which can be tailored to optimize potency, selectivity, solubility, and pharmacokinetic properties for different therapeutic targets.

II. Applications in Medicinal Chemistry

The versatility of the 6-fluoro-4-quinolone scaffold has enabled its exploration in multiple therapeutic domains beyond its traditional antibacterial role.

A. Anticancer Agents

The discovery that fluoroquinolone antibiotics exhibit antiproliferative effects on cancer cells has opened a new frontier in oncology research.[6] The primary mechanism for this activity is the inhibition of human topoisomerase II, an enzyme vital for DNA replication and segregation in rapidly dividing cancer cells. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to double-strand DNA breaks, cell cycle arrest, and ultimately, apoptosis.[6]

Derivatives of the 6-fluoro-4-oxo-1,4-dihydroquinoline scaffold have shown significant cytotoxicity against a range of human cancer cell lines. Modifications at the N-1 and C-7 positions of the quinolone ring are common strategies to enhance anticancer potency and selectivity.

Caption: Anticancer mechanism of 6-fluoroquinolone derivatives.

Table 1: Anticancer Activity of Representative Quinolone Derivatives

Compound Class Cancer Cell Line IC₅₀ (µM) Reference
Ciprofloxacin-Fatty Acid Conjugate (24) Prostate (PC3) 11.7 [7]
Ciprofloxacin-Fatty Acid Conjugate (26) Prostate (PC3) 7.7 [7]
Ciprofloxacin-Fatty Acid Conjugate (27) Colon (SW480) 20.1 [7]
N-acylated Ciprofloxacin (32) Breast (MCF-7) 4.3 [8]
Cinnamic Acid-2-Quinolone Hybrid (5a) Colon (HCT-116) 1.89 [5]

| 2-Oxo-quinoline Derivative (7c) | Breast (MCF-7) | 1.73 |[9] |

B. Antibacterial Agents

This is the most established application for the fluoroquinolone class. Their broad-spectrum activity covers both Gram-positive and Gram-negative bacteria.[6] The mechanism involves the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2]

  • DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication.

  • Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication.

Inhibition of these enzymes leads to a rapid halt in DNA replication and repair, resulting in bacterial cell death. The methyl ester scaffold can be converted to the corresponding carboxylic acid and elaborated, often with a piperazine or other heterocyclic moiety at the C-7 position, to generate potent antibacterial agents.

Caption: Antibacterial mechanism of fluoroquinolones.

Table 2: Antibacterial Activity of Representative Fluoroquinolone Derivatives

Organism Antibiotic MIC (µg/mL) Reference
Staphylococcus aureus MTCC 96 Ciprofloxacin 3.9 [6]
Staphylococcus aureus ATCC 9144 Derivative 7 4.1 [8]
Escherichia coli ATCC 25922 Derivative 7 1.0 [8]
Klebsiella pneumoniae ATCC 11298 Derivative 7 1.0 [8]
Staphylococcus aureus ATCC 29213 Derivative 3f 0.44 [10]

| Escherichia coli ATCC 25922 | Derivative 3f | 0.8 |[10] |

C. Antiviral Agents

The antiviral potential of quinolones is an emerging and exciting area of research. While the mechanisms are not as fully elucidated as their antibacterial or anticancer actions, several modes of action have been proposed. One of the most compelling is the inhibition of the interaction between the HIV-1 Tat protein and the trans-activation responsive region (TAR) RNA.[9][11] Tat is a regulatory protein essential for viral gene expression, and its binding to the TAR element on nascent viral transcripts is a critical step in HIV replication. Certain 6-aminoquinolone derivatives have been shown to bind with high affinity to the bulge region of TAR RNA, disrupting the Tat-TAR complex and inhibiting viral transcription.[9][12]

Caption: Gould-Jacobs synthesis workflow for the quinolone core.

Materials:

  • 4-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethyl acetate

  • Reaction flask equipped with a reflux condenser and thermometer

  • Heating mantle

Procedure:

  • Step 1: Condensation to form the Enamine Intermediate.

    • In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).

    • Heat the mixture with stirring to 120-130°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline starting material.

    • Causality: This step is a nucleophilic substitution where the aniline nitrogen attacks the electron-deficient carbon of the malonate, displacing the ethoxy group to form the key enamine intermediate, diethyl 2-((4-fluoroanilino)methylene)malonate. [4]The removal of ethanol byproduct drives the reaction forward.

  • Step 2: Thermal Cyclization.

    • To the crude intermediate from Step 1, add diphenyl ether (approx. 5-10 mL per gram of aniline).

    • Heat the mixture to 240-250°C. The temperature must be carefully controlled to ensure efficient cyclization without decomposition. Maintain this temperature for 1.5-2 hours.

    • Causality: At this high temperature, an intramolecular electrophilic aromatic substitution (a 6-electron cyclization) occurs. The enamine attacks the benzene ring, leading to the formation of the quinolone ring system and elimination of a second molecule of ethanol. [13]

  • Step 3: Isolation and Purification.

    • Allow the dark reaction mixture to cool to room temperature. The product should begin to precipitate.

    • Dilute the mixture with a generous amount of ethyl acetate or hexane to further precipitate the product and dissolve the diphenyl ether solvent.

    • Stir the slurry overnight or for several hours to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with ethyl acetate to remove any residual diphenyl ether.

    • Dry the solid product under vacuum to yield Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. The product can be further purified by recrystallization if necessary. [14] Note: To obtain the target Methyl ester, diethyl ethoxymethylenemalonate would be replaced with the corresponding dimethyl ester.

Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. It is widely used to measure cytotoxicity and cell proliferation. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the determination of the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO, then diluted in media)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control - media with DMSO). Include wells with untreated cells (media only) as a negative control.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

    • Causality: Only metabolically active cells can reduce the MTT tetrazolium salt. This step is the basis for differentiating between live and dead cells or cells whose metabolic activity has been compromised by the test compound.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or the SDS-HCl solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. [15]It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period. [11] Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well U-bottom microtiter plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Multichannel pipette

  • Incubator (35-37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From an overnight culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in MHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antimicrobial Dilutions:

    • In the first column of a 96-well plate, add 100 µL of the test compound solution in MHB at twice the highest desired final concentration.

    • Add 50 µL of MHB to all other wells (columns 2-12).

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and then transferring 50 µL from column 2 to column 3, and so on, down to column 10. Discard 50 µL from column 10.

    • This leaves column 11 as the growth control (no drug) and column 12 as the sterility control (no bacteria).

  • Inoculation:

    • Using a multichannel pipette, add 50 µL of the final bacterial inoculum (prepared in Step 1) to each well from column 1 to column 11. Do not add bacteria to column 12.

    • The final volume in each well will be 100 µL, and the final bacterial concentration will be 5 x 10⁵ CFU/mL. The drug concentrations will now be at their desired final test values.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity or a "button" of cells at the bottom of the U-shaped well).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

IV. Conclusion and Future Directions

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its robust synthesis and the proven therapeutic potential of its derivatives underscore its value in modern drug discovery. The core scaffold's ability to effectively target bacterial topoisomerases has been successfully translated to the inhibition of human topoisomerase II in cancer cells and shows emerging promise in targeting unique viral mechanisms like the HIV Tat-TAR interaction.

Future research will likely focus on creating novel derivatives through innovative synthetic methodologies, exploring hybrid molecules that combine the quinolone scaffold with other pharmacophores, and further elucidating the mechanisms of action in antiviral and anticancer applications. The continued exploration of this privileged structure promises to yield a new generation of therapeutics to address unmet medical needs in infectious diseases, oncology, and virology.

References

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  • Shevchenko, N. P., Khachatryan, D. S., & Gevorgyan, G. A. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2022(2), M1382. [Link]

  • Al-Warhi, T., Rizk, O., & Al-Ansary, G. H. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6667. [Link]

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  • Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Horta, P., Secrieru, A., Coninckx, A., & Cristiano, M. L. S. (2019). Quinolones for applications in medicinal chemistry: synthesis and structure. Targets in Heterocyclic Systems, 22, 260-297. [Link]

  • Akhtar, M. J., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Pharmaceuticals, 14(10), 1011. [Link]

  • Rameshkumar, N., Ashokkumar, M., Subramanian, E. H., Ilavarasan, R., & Sridhar, S. K. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European journal of medicinal chemistry, 38(11-12), 1001–1004. [Link]

  • biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. [Link]

  • Richter, S., et al. (2004). Inhibition of Human Immunodeficiency Virus Type 1 Tat-trans-Activation-Responsive Region Interaction by an Antiviral Quinolone Derivative. Antimicrobial Agents and Chemotherapy, 48(5), 1895-1899. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Desai, N. C., et al. (2021). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Heliyon, 7(5), e07034. [Link]

  • Mechanisms of action of antiviral drugs. (n.d.). EBSCO. [Link]

  • Gulea, M., & Goursot, C. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4933. [Link]

  • Zhang, Y., et al. (2010). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2811. [Link]

  • Richter, S., et al. (2004). Inhibition of Human Immunodeficiency Virus Type 1 Tat-Trans-Activation-Responsive Region Interaction by an Antiviral Quinolone Derivative. Antimicrobial Agents and Chemotherapy, 48(5), 1895-1899. [Link]

  • Sharma, P. C., et al. (2016). Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 758-762. [Link]

  • Laws, M., et al. (2020). N1-Benzofused Modification of Fluoroquinolones Reduces Activity Against Gram-Negative Bacteria. ACS Omega, 5(20), 11463-11473. [Link]

  • Al-Omair, M. A., et al. (2023). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry, 15(1), 23-44. [Link]

  • El-Sayed, N. N. E., et al. (2021). Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. Molecules, 26(15), 4683. [Link]

  • Fathy, U., et al. (2021). Facile Synthesis and in vitro Anticancer Evaluation of a New Series of Tetrahydroquinoline. Molecules, 26(21), 6432. [Link]

  • Al-Warhi, T., et al. (2022). Nitric Oxide Photo-Donor Hybrids of Ciprofloxacin and Norfloxacin: A Shift in Activity from Antimicrobial to Anticancer Agents. Molecules, 27(3), 1025. [Link]

  • Kumar, A., et al. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. Bioorganic & medicinal chemistry letters, 24(15), 3462–3466. [Link]

  • Shah, S. M. A., et al. (2022). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. Scientific Reports, 12(1), 21255. [Link]

  • Sharma, P. C., et al. (2016). Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 758-762. [Link]

  • Kumar, A., et al. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. Bioorganic & medicinal chemistry letters, 24(15), 3462–3466. [Link]

  • Organic Syntheses, Inc. (n.d.). Diethyl methylenemalonate. Organic Syntheses Procedure. [Link]

  • Neuman, B. W., et al. (2020). Anti-HIV-1 Effect of the Fluoroquinolone Enoxacin and Modulation of Pro-Viral hsa-miR-132 Processing in CEM-SS Cells. Viruses, 12(9), 1020. [Link]

  • Yoshikawa, K., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 14(3), 3656-3662. [Link]

  • Neogi, U., et al. (2017). In silico Analyses of Subtype Specific HIV-1 Tat-TAR RNA Interaction Reveals the Structural Determinants for Viral Activity. Frontiers in Microbiology, 8, 1530. [Link]

  • Kumar, A., et al. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466. [Link]

Sources

Application

Application Notes &amp; Protocols: Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate as a Foundational Precursor in Drug Discovery

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of the Fluoroquinolone Scaffold The 4-quinolone core structure is a privileged scaffold in medicinal chemistry, most famously embod...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Fluoroquinolone Scaffold

The 4-quinolone core structure is a privileged scaffold in medicinal chemistry, most famously embodied by the fluoroquinolone class of antibiotics. The incorporation of a fluorine atom at the C-6 position dramatically enhances the antibacterial potency by influencing the molecule's interaction with bacterial DNA gyrase and topoisomerase IV[1]. Molecules built upon this framework, such as Ciprofloxacin and Levofloxacin, have become indispensable tools in treating a wide array of bacterial infections.

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate serves as a highly versatile and strategic starting material for the synthesis of these and other novel bioactive compounds. Its intrinsic chemical architecture, featuring multiple reactive sites, allows for systematic and predictable modification, enabling researchers to build libraries of derivatives for structure-activity relationship (SAR) studies. This guide provides a detailed exploration of its chemical properties, core reactivity, and field-proven protocols for its transformation into more complex pharmaceutical intermediates.

Compound Profile: Physicochemical Properties

A thorough understanding of the precursor's physical and chemical properties is paramount for experimental design, ensuring appropriate solvent selection, reaction conditions, and safety measures.

PropertyValueComments
IUPAC Name Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate-
Molecular Formula C₁₁H₈FNO₃-
Molecular Weight 221.18 g/mol -
CAS Number Not readily availableData for related ethyl or carboxylic acid analogues are often used as proxies.
Appearance White to off-white crystalline solidBased on typical characteristics of related quinolone derivatives.
Solubility Soluble in DMF, DMSO. Sparingly soluble in methanol, ethanol. Insoluble in water.Typical for this class of heterocyclic compounds.
Melting Point >250 °C (Decomposition likely)High melting points are characteristic due to intermolecular hydrogen bonding.

Core Reactivity and Synthetic Potential

The synthetic utility of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate stems from three primary reactive centers, which can be manipulated with high selectivity.

  • N1-Position (Amine): The secondary amine within the dihydroquinoline ring is acidic (pKa ≈ 10-12) and readily undergoes deprotonation by mild bases, allowing for subsequent N-alkylation or N-arylation. This is a critical site for introducing diversity and tuning the pharmacokinetic properties of the final compound.

  • C2-Position (Methyl Ester): The ester group is a versatile handle for transformation. It can be hydrolyzed (saponified) to the corresponding carboxylic acid, which is a key pharmacophore for DNA gyrase inhibition in many antibiotics[1]. Alternatively, the acid can be converted into a wide range of amides.

  • C7-Position (Aromatic Ring): While this precursor lacks a leaving group at C7, it is the foundational scaffold upon which such a group (typically a halogen like -Cl or -F) is incorporated in an industrial setting. Subsequent nucleophilic aromatic substitution (SNAr) at this position, often with piperazine or other cyclic amines, is the final key step in synthesizing many clinically vital fluoroquinolones[2].

The following diagram illustrates the primary synthetic pathways accessible from this precursor.

G Precursor Methyl 6-fluoro-4-oxo- 1,4-dihydroquinoline-2-carboxylate N_Alkyl N-Alkyl/Aryl Derivatives Precursor->N_Alkyl N-Alkylation (R-X, Base) Acid 6-Fluoro-4-oxo-1,4-dihydroquinoline- 2-carboxylic Acids Precursor->Acid Ester Hydrolysis (NaOH or H₂SO₄/H₂O) C7_Func C7-Functionalized Fluoroquinolones (Requires 7-halo analogue) N_Alkyl->C7_Func SNAr at C7 (Piperazine, etc.) Amide Quinolone-2-Carboxamides Acid->Amide Amide Coupling (R₂NH, Coupling Agents)

Caption: Key synthetic transformations of the title precursor.

Detailed Experimental Protocols

The following protocols are generalized methodologies based on established procedures for this class of compounds. Researchers should perform optimization based on their specific substrates and equipment.

Protocol I: N-Alkylation of the Quinolone Core

This protocol describes the introduction of an ethyl group at the N1 position, a common step in the synthesis of many quinolone antibiotics.

Rationale: The reaction proceeds via deprotonation of the relatively acidic N-H proton by a mild inorganic base, creating a nucleophilic nitrogen anion. This anion then attacks the electrophilic alkyl halide in an SN2 reaction. Dimethylformamide (DMF) is an ideal solvent as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate (1.0 eq).

  • Reagents: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution.

  • Addition: Add ethyl iodide (EtI, 1.2 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it slowly into ice-cold water with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol or diethyl ether to remove residual DMF and impurities.

  • Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or isopropanol.

Safety Note: Alkyl halides like ethyl iodide are volatile, toxic, and potential carcinogens. All operations must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol II: Saponification to the Carboxylic Acid

This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial intermediate for both biological activity and further synthetic elaboration.

Rationale: This is a classic base-catalyzed ester hydrolysis (saponification). The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The resulting tetrahedral intermediate collapses, expelling the methoxide ion. A final acid-base reaction between the carboxylic acid and methoxide drives the reaction to completion. An acidic workup is required to protonate the carboxylate salt and precipitate the neutral carboxylic acid product.

Step-by-Step Methodology:

  • Setup: Suspend the N-alkylated precursor from Protocol I (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq, e.g., 2 M) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours. The suspension should become a clear solution as the reaction proceeds. Monitor by TLC until the starting ester is consumed.

  • Workup: Cool the reaction mixture in an ice bath. Slowly acidify the solution to pH 2-3 by the dropwise addition of hydrochloric acid (e.g., 2 M HCl). A thick precipitate will form.

  • Isolation: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake extensively with cold deionized water to remove inorganic salts. Dry the product in a vacuum oven at 50-60 °C to yield the carboxylic acid.

Protocol III: Amide Formation via Peptide Coupling

This protocol describes the conversion of the carboxylic acid (from Protocol II) into an amide using modern coupling reagents, which offers high yields and avoids harsh conditions.

Rationale: Direct amidation requires very high temperatures. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile to form the stable amide bond. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize ammonium salts and facilitate the reaction.

Step-by-Step Methodology:

  • Setup: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2 eq) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 6-12 hours. Monitor completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel.

Protocol IV: Nucleophilic Aromatic Substitution (SNAr) at C7

Important Note: This protocol is applicable to a 7-halo analogue of the title compound, such as Methyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, which is a common industrial intermediate.

Rationale: The C7 position on the quinolone ring is activated towards nucleophilic attack by the electron-withdrawing effects of the C4-keto group and the nitrogen atom. A good leaving group (like -Cl or -F) at this position can be displaced by a nucleophile, such as the secondary amine of piperazine. The reaction is typically performed at high temperatures in a polar aprotic solvent like DMSO to facilitate the formation of the Meisenheimer complex intermediate.

Step-by-Step Methodology:

  • Setup: In a sealed tube or a flask with a reflux condenser, combine the 7-chloro-6-fluoroquinolone precursor (1.0 eq) and piperazine (2.0-3.0 eq).

  • Solvent: Add anhydrous DMSO or pyridine as the solvent.

  • Reaction: Heat the reaction mixture to 120-140 °C for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, pour the reaction mixture into ice water. A precipitate should form. If the product is water-soluble, the aqueous layer may need to be extracted with an organic solvent like DCM.

  • Isolation: Collect the solid by vacuum filtration and wash with water. If an extraction was performed, dry the combined organic layers and concentrate.

  • Purification: The crude product is often purified by recrystallization or silica gel chromatography to yield the final C7-substituted fluoroquinolone.

Summary of Reaction Conditions

ProtocolKey ReagentsSolventTemperatureTypical Yield
I: N-Alkylation R-X (e.g., EtI), K₂CO₃DMF60-70 °C80-95%
II: Saponification NaOH (aq)Methanol/WaterReflux>90%
III: Amidation R₂NH, HATU, DIPEADMF or DCMRoom Temp.70-90%
IV: SNAr at C7 PiperazineDMSO or Pyridine120-140 °C60-85%

Exemplar Synthetic Workflow Diagram

The following diagram illustrates a typical multi-step synthesis to produce a ciprofloxacin-like core structure, starting from the 7-chloro analogue of the title precursor.

G Start Methyl 7-Chloro-6-fluoro- 4-oxo-1,4-dihydroquinoline- 2-carboxylate Step1 N-Cyclopropylation Start->Step1 Intermediate1 Methyl 1-Cyclopropyl-7-chloro- 6-fluoro-4-oxo-1,4-dihydro- quinoline-2-carboxylate Step1->Intermediate1 Step2 SNAr with Piperazine Intermediate1->Step2 Intermediate2 Methyl 1-Cyclopropyl-6-fluoro- 7-(piperazin-1-yl)-4-oxo-1,4- dihydroquinoline-2-carboxylate Step2->Intermediate2 Step3 Ester Hydrolysis Intermediate2->Step3 End Ciprofloxacin Core Acid Step3->End

Caption: Multi-step synthesis of a bioactive quinolone.

Conclusion

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a cornerstone precursor for synthetic and medicinal chemistry. Its well-defined reactivity allows for controlled, stepwise modifications at key positions, enabling the efficient construction of diverse molecular architectures. The protocols outlined in this guide provide a robust foundation for researchers aiming to leverage this powerful building block in the development of next-generation therapeutics, from novel antibiotics to potential anticancer and antiviral agents.

References

  • D. V. H. et al. (2022). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Al-Suwaidan, I. A. et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

  • Rameshkumar, N. et al. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem (n.d.). 6-Fluoro-1-methyl-1,4-dihydro-7-(1-piperazinyl)-4-oxoquinoline-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Wentland, M. P. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids. Google Patents.

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Method

Application Notes &amp; Protocols: A Guide to the Experimental Design for Antimicrobial Testing of Quinolone Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the experimental design for evaluating the antimicrobial properties of novel quinolone derivatives....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental design for evaluating the antimicrobial properties of novel quinolone derivatives. As a class of antibiotics with a storied history and continued clinical relevance, the rigorous and systematic testing of new quinolone analogues is paramount. This guide moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating system of inquiry. We will cover fundamental antimicrobial susceptibility testing (AST), advanced mechanistic studies, and crucial assays for predicting resistance development, all grounded in authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction: The Enduring Relevance of Quinolones and the Imperative for Rigorous Testing

Quinolones are a class of synthetic broad-spectrum antibiotics that have been a cornerstone of antibacterial therapy for decades.[1] Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][2] This targeted inhibition ultimately leads to bacterial cell death.[3] The evolution of quinolones, from the first-generation nalidixic acid to the later-generation fluoroquinolones, has been driven by the need to expand their spectrum of activity and overcome emerging resistance.[2]

However, the clinical utility of quinolones is increasingly threatened by the rise of antimicrobial resistance (AMR).[1] Bacterial resistance to quinolones can arise through several mechanisms, including mutations in the target enzymes (DNA gyrase and topoisomerase IV), increased efflux pump activity that removes the drug from the bacterial cell, and plasmid-mediated resistance.[2][4][5] Therefore, the development of new quinolone derivatives necessitates a robust and multifaceted testing strategy to not only determine their potency but also to understand their mechanisms of action and potential for resistance development.

This guide is structured to provide researchers with a logical and comprehensive workflow for the antimicrobial evaluation of novel quinolone derivatives, from initial screening to more in-depth characterization.

Foundational Antimicrobial Susceptibility Testing (AST)

The initial step in evaluating a new quinolone derivative is to determine its in vitro activity against a panel of clinically relevant bacterial strains. This is achieved through standardized antimicrobial susceptibility testing (AST) methods. The choice of method depends on the specific research question, throughput requirements, and the need for quantitative versus qualitative data. The foundational metrics derived from these tests are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7][8] It is the most widely used metric to assess the potency of a new antibiotic. Several standardized methods are available for MIC determination, with the choice often depending on the number of isolates and compounds to be tested.

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[6][9] This method involves preparing two-fold serial dilutions of the quinolone derivative in a liquid growth medium in a 96-well microtiter plate.[10][11] Each well is then inoculated with a standardized suspension of the test bacterium.[10] After incubation, the plates are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the drug that inhibits visible growth.[7][10]

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Quinolone Stock Solution: Dissolve the quinolone derivative in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution. Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the quinolone derivative in CAMHB to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the quinolone derivative at which there is no visible growth (turbidity).

The agar dilution method is considered a reference method for MIC determination and is particularly useful when testing a large number of bacterial strains against a smaller number of drugs.[12][13][14] In this method, varying concentrations of the quinolone derivative are incorporated into molten Mueller-Hinton Agar (MHA), which is then poured into Petri dishes.[12][13] The surface of the agar is then spot-inoculated with a standardized suspension of the test bacteria. After incubation, the MIC is determined as the lowest concentration of the drug that inhibits visible colony formation.[13]

Protocol: Agar Dilution for MIC Determination

  • Preparation of Antibiotic-Containing Agar Plates: Prepare serial dilutions of the quinolone derivative and add them to molten MHA. Pour the agar into Petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the surface of the agar plates with the standardized bacterial suspension using a multipoint inoculator.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the quinolone derivative that prevents the growth of visible colonies.

Minimum Bactericidal Concentration (MBC) Determination

While the MIC provides information on the concentration of a drug that inhibits bacterial growth (bacteriostatic activity), the MBC determines the concentration that results in bacterial cell death (bactericidal activity).[6][15] The MBC is defined as the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.[6][15]

Protocol: MBC Determination

  • Perform a Broth Microdilution MIC Assay: Following the determination of the MIC, take a small aliquot from the wells showing no visible growth.

  • Subculturing: Plate the aliquots onto antibiotic-free MHA plates.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration of the quinolone derivative that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that is widely used in clinical laboratories for routine susceptibility testing.[16][17][18][19] A paper disk impregnated with a standardized amount of the quinolone derivative is placed on the surface of an MHA plate that has been uniformly inoculated with the test bacterium.[17][18] The drug diffuses from the disk into the agar, creating a concentration gradient.[20] After incubation, the diameter of the zone of inhibition around the disk is measured.[20] The size of the zone is inversely proportional to the MIC.

Protocol: Disk Diffusion Test

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Inoculation: Uniformly streak the inoculum onto the surface of an MHA plate using a sterile cotton swab.

  • Disk Application: Aseptically apply a paper disk containing a known concentration of the quinolone derivative to the surface of the agar.

  • Incubation: Incubate the plate at 35-37°C for 16-18 hours.

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition in millimeters. The interpretation of the results (susceptible, intermediate, or resistant) is based on established breakpoints from organizations like CLSI and EUCAST.[21][22]

G cluster_mic MIC Methods Broth Broth Microdilution MBC MBC Broth->MBC Subculture from clear wells MIC_Result Quantitative Potency (µg/mL) Broth->MIC_Result Agar Agar Dilution Agar->MIC_Result AST_Start Start AST Workflow MIC MIC AST_Start->MIC Disk Disk AST_Start->Disk Qualitative Screen MIC->Broth Choose Method MIC->Agar Choose Method MBC_Result Bactericidal Activity MBC->MBC_Result Disk_Result Qualitative Susceptibility (Zone Diameter) Disk->Disk_Result

Advanced Characterization of Quinolone Derivatives

Beyond determining the basic potency of a new quinolone derivative, a comprehensive evaluation requires a deeper understanding of its pharmacological properties and potential for resistance development.

Mechanism of Action Studies

While it is assumed that novel quinolone derivatives will target DNA gyrase and topoisomerase IV, this must be experimentally verified.

Commercially available kits can be used to directly measure the inhibitory activity of the quinolone derivative against purified DNA gyrase and topoisomerase IV. These assays typically measure the relaxation of supercoiled DNA, which is inhibited in the presence of an active quinolone.

Time-Kill Kinetics Assays

Time-kill assays provide a dynamic picture of the antimicrobial activity of a drug over time. These studies are valuable for understanding the rate of bacterial killing and can help to differentiate between bacteriostatic and bactericidal activity.

Protocol: Time-Kill Kinetics Assay

  • Inoculum Preparation: Prepare a standardized bacterial suspension in CAMHB.

  • Drug Exposure: Add the quinolone derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) to the bacterial suspension. Include a growth control without the drug.

  • Sampling Over Time: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on MHA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration of the quinolone derivative. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

Post-Antibiotic Effect (PAE)

The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. A longer PAE is generally a desirable characteristic for an antibiotic as it may allow for less frequent dosing.

Protocol: PAE Determination

  • Drug Exposure: Expose a standardized bacterial culture to the quinolone derivative (typically at a concentration several times the MIC) for a short period (e.g., 1-2 hours).

  • Drug Removal: Remove the drug by centrifugation and resuspension of the bacterial pellet in fresh, drug-free medium.

  • Monitoring Regrowth: Monitor the growth of the bacteria over time and compare it to a control culture that was not exposed to the drug.

  • Calculating PAE: The PAE is calculated as the difference in time it takes for the treated and untreated cultures to increase by 1-log10 CFU/mL.

Assessing the Potential for Resistance Development

A critical aspect of preclinical antibiotic development is to evaluate the propensity for bacteria to develop resistance to the new agent.

Serial Passage Assays

Serial passage studies are used to simulate the long-term exposure of bacteria to an antibiotic and to select for resistant mutants.[23][24][25] By repeatedly exposing a bacterial population to sub-inhibitory concentrations of the quinolone derivative, it is possible to determine the rate at which resistance develops and the magnitude of the resulting increase in the MIC.[23][24][25][26]

Protocol: Serial Passage Assay for Resistance Development

  • Initial MIC Determination: Determine the baseline MIC of the quinolone derivative against the test organism.

  • Daily Passaging: Inoculate a tube of broth containing the quinolone derivative at a concentration of 0.5x the MIC with the test organism. Incubate for 24 hours.

  • Subculturing and MIC Re-evaluation: After incubation, determine the MIC of the culture from the previous day. Then, use the culture grown at 0.5x the new MIC to inoculate the next series of tubes.

  • Repeat: Repeat this process for a predetermined number of passages (e.g., 14-30 days).

  • Data Analysis: Plot the fold-change in MIC over time to visualize the rate of resistance development.

G Start Start Passage Passage Start->Passage Re_MIC Re_MIC Passage->Re_MIC Re_MIC->Passage Repeat for 14-30 days Analysis Analysis Re_MIC->Analysis

Spontaneous Mutation Frequency

This assay determines the frequency at which spontaneous resistant mutants arise in a bacterial population when exposed to a selective concentration of the quinolone derivative.

Protocol: Spontaneous Mutation Frequency

  • Inoculum Preparation: Prepare a high-density bacterial culture (e.g., 10^9 - 10^10 CFU/mL).

  • Plating on Selective Media: Plate the high-density culture onto MHA plates containing the quinolone derivative at a concentration several times the MIC (e.g., 4x, 8x, or 16x the MIC).

  • Enumeration of Mutants: After incubation, count the number of colonies that grow on the antibiotic-containing plates.

  • Calculation of Mutation Frequency: The mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable bacteria plated.

In Vitro Cytotoxicity Assays

It is essential to evaluate the potential toxicity of new quinolone derivatives to mammalian cells to ensure a favorable therapeutic index.

MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity and is commonly used to assess the cytotoxicity of a compound. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

LDH Release Assay

The lactate dehydrogenase (LDH) release assay is another common method for assessing cytotoxicity. LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH released is proportional to the number of damaged cells.

Data Interpretation and Reporting

All experimental data should be carefully documented and analyzed. MIC values are typically reported in µg/mL. For comparative purposes, the activity of the novel quinolone derivative should be benchmarked against established quinolones (e.g., ciprofloxacin, levofloxacin) and other relevant antibiotics. The interpretation of susceptibility, intermediacy, and resistance should be based on the latest breakpoints published by CLSI and EUCAST.[21][22][27][28]

Summary of Key Experimental Parameters

Experiment Key Parameter(s) Purpose Reference Standards
Broth MicrodilutionMinimum Inhibitory Concentration (MIC)Determine the potency of the compoundCLSI M07, EUCAST
Agar DilutionMinimum Inhibitory Concentration (MIC)Reference method for potency determinationCLSI M07, EUCAST
MBC DeterminationMinimum Bactericidal Concentration (MBC)Assess bactericidal versus bacteriostatic activityCLSI M26
Disk DiffusionZone of InhibitionQualitative assessment of susceptibilityCLSI M02, EUCAST
Time-Kill KineticsRate of bacterial killingUnderstand the pharmacodynamics of the compoundN/A
Serial PassageFold-change in MICEvaluate the potential for resistance developmentN/A
Cytotoxicity AssaysIC50 (50% inhibitory concentration)Assess toxicity to mammalian cellsN/A

Conclusion

The experimental design outlined in this guide provides a comprehensive framework for the in vitro evaluation of novel quinolone derivatives. By systematically assessing the antimicrobial potency, mechanism of action, and potential for resistance development, researchers can generate the critical data needed to advance promising candidates in the drug development pipeline. Adherence to standardized methodologies and careful interpretation of the results are essential for ensuring the scientific rigor and validity of the findings.

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Application

Application Note: ¹H and ¹³C NMR Characterization of Fluoroquinolone Intermediates

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in pharmaceutical development for the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in pharmaceutical development for the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their synthetic precursors.[1][2] This guide provides a detailed framework for the ¹H and ¹³C NMR characterization of fluoroquinolone intermediates. It outlines field-proven protocols for sample preparation and data acquisition, explains the causal relationships between molecular structure and spectral features, and presents a systematic approach to spectral interpretation. This document is intended for researchers, scientists, and drug development professionals aiming to ensure the structural integrity and purity of their synthetic intermediates.

Part 1: Fundamental Principles & Structural Insights

Nuclear Magnetic Resonance spectroscopy leverages the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to provide detailed information about molecular structure, connectivity, and chemical environment.[2] In the context of fluoroquinolone synthesis, NMR is critical for verifying the structure of key intermediates, thereby ensuring the success of subsequent synthetic steps and the purity of the final API.[3]

Fluoroquinolone intermediates are characterized by several key structural motifs, each with distinct and predictable NMR signatures:

  • Quinolone Core: The aromatic protons on this bicyclic system typically resonate in the downfield region of the ¹H NMR spectrum (δ 6.0-9.0 ppm), with their exact chemical shifts and coupling patterns dictated by the substitution pattern.[4][5] The olefinic proton of the quinolone core often appears as a sharp singlet.[6]

  • Fluorine Substitution: The presence of a highly electronegative fluorine atom on the aromatic ring significantly influences the chemical shifts of nearby protons and carbons. In ¹H NMR, protons ortho and meta to the fluorine will exhibit characteristic splitting patterns due to ¹H-¹⁹F coupling.

  • Carboxylic Acid Group: The acidic proton of the carboxyl group is often broad or may exchange with residual water in the solvent, sometimes making it difficult to observe. The quaternary carbonyl carbon (C=O) gives a characteristic signal in the ¹³C NMR spectrum in the range of δ 160-180 ppm.

  • N-Substituents (e.g., Cyclopropyl, Ethyl): Protons on alkyl substituents attached to the quinolone nitrogen appear in the upfield, aliphatic region of the ¹H spectrum (δ 1.0-4.5 ppm).[5][7] The symmetry and connectivity of these groups can be deduced from their multiplicity and integration.[8]

  • C7-Substituents (e.g., Piperazine Ring): The protons on heterocyclic rings like piperazine typically appear as complex multiplets in the aliphatic region (δ 2.5-4.0 ppm).[4] Their chemical shifts are sensitive to the electronic environment and conformation.

Understanding these structure-spectra correlations is foundational to the efficient and accurate characterization of these vital pharmaceutical building blocks.

Part 2: Experimental Protocols & Methodologies

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Protocol 2.1: Sample Preparation for NMR Analysis

Causality: The goal of sample preparation is to create a dilute, homogeneous solution of the analyte, free from particulate matter and paramagnetic impurities, within a deuterated solvent.[9] The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides the deuterium signal required for the spectrometer's field-frequency lock.[10][11]

Step-by-Step Methodology:

  • Analyte Weighing: Accurately weigh the required amount of the fluoroquinolone intermediate.

    • For ¹H NMR: 5-25 mg is typically sufficient.[10][12]

    • For ¹³C NMR: 25-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[10]

  • Solvent Selection: Choose an appropriate deuterated solvent that fully dissolves the sample.

    • Chloroform-d (CDCl₃): A common first choice for many organic intermediates due to its excellent dissolving power.[9] The residual proton signal appears at ~7.26 ppm.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): Ideal for more polar compounds or when observation of exchangeable protons (e.g., -COOH, -NH) is desired. Residual proton signal at ~2.50 ppm.

    • Deuterium Oxide (D₂O): Used for highly polar or water-soluble samples. The residual HDO signal is temperature-dependent, typically around 4.79 ppm.

  • Dissolution: It is best practice to dissolve the sample in a small, clean vial before transferring it to the NMR tube.[10] This allows for gentle heating or vortexing to aid dissolution.

  • Filtration and Transfer: Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any solid particles that can degrade spectral quality.[9]

  • Volume Adjustment: Adjust the final sample volume to a height of 4-5 cm in the tube (approximately 0.6-0.7 mL).[10]

  • Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), which provides a signal at 0 ppm for accurate chemical shift calibration.[7][13] Alternatively, the residual solvent peak can be used as a secondary reference.

  • Labeling: Clearly label the NMR tube with the sample identity.

Protocol 2.2: ¹H NMR Data Acquisition

Causality: The parameters for ¹H NMR acquisition are chosen to maximize signal-to-noise while ensuring quantitative accuracy and resolving key spectral features like chemical shifts and coupling constants.

ParameterRecommended ValueRationale
Spectrometer Frequency 400 MHz or higherHigher fields provide better signal dispersion and sensitivity.
Pulse Angle 30-45 degreesA smaller flip angle allows for a shorter relaxation delay, speeding up acquisition time.
Acquisition Time 2-4 secondsEnsures sufficient data points are collected for good resolution.
Relaxation Delay (d1) 1-2 secondsAllows for protons to return to equilibrium between pulses.
Number of Scans 8-16A sufficient number to achieve a good signal-to-noise ratio.
Spectral Width 0-16 ppmEncompasses the typical chemical shift range for organic molecules.
Protocol 2.3: ¹³C {¹H} NMR and DEPT Data Acquisition

Causality: ¹³C NMR provides a spectrum where each unique carbon atom appears as a single peak. Due to its low sensitivity, parameters are optimized for signal enhancement. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to determine the number of hydrogens attached to each carbon (CH, CH₂, CH₃), which is invaluable for spectral assignment.[14][15][16][17]

ParameterRecommended ValueRationale
Spectrometer Frequency 100 MHz or higherCorresponds to a 400 MHz ¹H frequency.
Pulse Program zgpg30 (or similar)Standard proton-decoupled pulse sequence.
Acquisition Time 1-2 secondsBalances resolution and experiment time.
Relaxation Delay (d1) 2 secondsStandard delay for most carbon types.
Number of Scans 1024 or higherA large number of scans is required to overcome the low sensitivity of ¹³C.
Spectral Width 0-220 ppmCovers the full range of carbon chemical shifts in organic molecules.

DEPT Experiments: Running DEPT-90 and DEPT-135 experiments provides crucial information:[16]

  • DEPT-90: Only CH (methine) carbons will appear as positive signals.[16]

  • DEPT-135: CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals.[16] Quaternary carbons are absent in both spectra.

Part 3: A Systematic Approach to Spectral Interpretation

A logical workflow is essential for accurately assigning NMR spectra and confirming the structure of a synthetic intermediate.

Workflow for Structural Elucidation via NMR

G Figure 1. Systematic Workflow for NMR-Based Structural Elucidation cluster_prep Sample & Data Acquisition cluster_analysis 1D Spectral Analysis cluster_elucidation Structure Assembly cluster_verify Verification & Refinement Prep Prepare Sample (Protocol 2.1) Acquire1D Acquire 1D Spectra (¹H, ¹³C, DEPT) Prep->Acquire1D H_Analysis Analyze ¹H Spectrum: - Chemical Shift - Integration (Proton Count) - Multiplicity (Neighbors) Acquire1D->H_Analysis C_Analysis Analyze ¹³C Spectrum: - Number of Signals - Chemical Shift (Functional Groups) Acquire1D->C_Analysis Propose Propose Structural Fragments Based on ¹H, ¹³C, DEPT data H_Analysis->Propose DEPT_Analysis Analyze DEPT Spectra: - Identify CH, CH₂, CH₃ groups C_Analysis->DEPT_Analysis DEPT_Analysis->Propose Assemble Assemble Fragments into Candidate Structure(s) Propose->Assemble Acquire2D Acquire 2D NMR (COSY, HSQC) (If structure is ambiguous) Assemble->Acquire2D Ambiguity? Finalize Finalize Structure & Confirm Purity Assemble->Finalize Unambiguous Acquire2D->Finalize

Caption: A logical workflow for NMR analysis.

Case Study: Characterization of an Exemplar Intermediate

Let's consider a key intermediate in the synthesis of Ciprofloxacin: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

Expected ¹H NMR Signals (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~15.0br s1H-COOHVery downfield, broad signal for the acidic proton.
~8.8s1HH-2Olefinic proton on the quinolone ring, appears as a singlet.
~8.2d1HH-5Aromatic proton, deshielded by the adjacent carbonyl and split by H-F coupling.
~7.9d1HH-8Aromatic proton, split by H-F coupling.
~3.6m1HN-CH (cyclopropyl)Methine proton of the cyclopropyl group.
~1.3m2H-CH₂- (cyclopropyl)Methylene protons of the cyclopropyl group.
~1.1m2H-CH₂- (cyclopropyl)Methylene protons of the cyclopropyl group.

Expected ¹³C NMR Signals (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)DEPT-135 PhaseAssignmentRationale
~175AbsentC-4 (C=O)Ketone carbonyl carbon.
~165Absent-COOHCarboxylic acid carbonyl carbon.
~155AbsentC-6 (C-F)Carbon directly attached to fluorine, shows a large C-F coupling constant.
~148PositiveC-2Olefinic CH carbon.
~140AbsentC-7 (C-Cl)Carbon attached to chlorine.
~138AbsentC-10Quaternary carbon at the ring junction.
~125PositiveC-5Aromatic CH carbon.
~120AbsentC-9Quaternary carbon at the ring junction.
~112PositiveC-8Aromatic CH carbon, influenced by fluorine.
~108AbsentC-3Quaternary olefinic carbon attached to the carboxyl group.
~35PositiveN-CH (cyclopropyl)Methine carbon of the cyclopropyl group.
~8Negative-CH₂- (cyclopropyl)Methylene carbons of the cyclopropyl group.
The Role of 2D NMR in Unambiguous Assignment

For complex intermediates or when 1D spectra are crowded, 2D NMR techniques are invaluable.[1][18][19]

  • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbons.[1] This is crucial for tracing out the connectivity within alkyl chains or spin systems on aromatic rings.[1][20]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.[1][19] This provides a definitive link between the ¹H and ¹³C spectra, greatly simplifying the assignment process.[1][4]

Conclusion

The rigorous application of ¹H and ¹³C NMR spectroscopy, guided by the protocols and interpretive strategies outlined in this note, is fundamental to the successful development of fluoroquinolone-based pharmaceuticals. By systematically preparing samples, acquiring high-quality 1D and 2D NMR data, and applying a logical interpretation workflow, researchers can confidently verify the structure and purity of their synthetic intermediates. This ensures the integrity of the synthetic pathway and contributes to the overall quality and safety of the final drug product.

References

Sources

Method

Application Note: A Validated Method for the Development of Novel DGAT1 Inhibitors from Quinoline Precursors

For Research Use Only. Not for use in diagnostic procedures. Abstract This application note provides a comprehensive, technically detailed guide for researchers engaged in the discovery of novel inhibitors for Diacylglyc...

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive, technically detailed guide for researchers engaged in the discovery of novel inhibitors for Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a critical enzyme that catalyzes the final and rate-limiting step of triglyceride (TG) synthesis, making it a high-value target for therapeutic intervention in metabolic diseases such as obesity, type 2 diabetes, and hepatic steatosis.[1][2] We focus on the utilization of the quinoline core, a privileged scaffold in medicinal chemistry known for its broad range of pharmacological activities.[3][4][5] This document outlines an integrated workflow, providing step-by-step protocols for the chemical synthesis of a quinoline-based compound library, robust high-throughput enzymatic and cell-based screening assays, and essential preclinical evaluation methods including metabolic stability and in vivo efficacy studies. The causality behind experimental choices is explained to empower scientists to not only execute the protocols but also to adapt them for their specific research goals.

Introduction: Targeting Triglyceride Synthesis

The Central Role of DGAT1 in Metabolism

Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane enzyme located in the endoplasmic reticulum. It catalyzes the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA to form a triglyceride (TG).[1][6] This is the terminal step in the primary pathway of TG biosynthesis.[1] While TGs are essential for energy storage, their excessive accumulation in adipose tissue and ectopic deposition in organs like the liver and muscle are hallmarks of metabolic syndrome.[1] DGAT1 plays a crucial role in dietary fat absorption in the intestine and in the storage of fat in adipocytes.[7][8] Furthermore, DGAT1 activity is vital for protecting cells from lipotoxic stress by converting potentially harmful fatty acids and DAGs into inert TGs.[7][9]

Therapeutic Rationale for DGAT1 Inhibition

Given its pivotal role, the inhibition of DGAT1 presents a compelling strategy for managing metabolic disorders. By blocking DGAT1, the synthesis of triglycerides is reduced, which can lead to several beneficial downstream effects.[1] Preclinical studies have consistently shown that DGAT1 inhibition results in decreased adiposity, improved insulin sensitivity, and favorable lipid profiles.[1][10] Potent and selective DGAT1 inhibitors have been shown to effectively abolish the postprandial rise in serum triglycerides in various rodent models, highlighting their potential to mitigate cardiovascular risk associated with hyperlipidemia.[11] Therefore, developing small-molecule inhibitors of DGAT1 is a promising avenue for new therapies against obesity, diabetes, and cardiovascular diseases.[1][2]

The Quinoline Scaffold: A Privileged Starting Point

The quinoline ring system is a versatile heterocyclic scaffold that is a constituent of many natural products and synthetic compounds with a wide array of biological activities.[3][4][12][13][14] Its rigid, planar structure and the presence of a nitrogen atom provide opportunities for diverse molecular interactions with biological targets, including hydrogen bonding and pi-pi stacking.[15] The quinoline core can be readily functionalized at multiple positions, allowing chemists to systematically modify its properties to optimize potency, selectivity, and pharmacokinetic profiles.[5][16][17] This chemical tractability makes the quinoline scaffold an excellent starting point for building focused libraries of compounds aimed at discovering novel DGAT1 inhibitors.[18][19]

Synthetic Strategy and Library Generation

The foundation of a successful drug discovery campaign is a high-quality, chemically diverse library of compounds. This section provides a representative protocol for the synthesis of a library of quinoline derivatives designed for DGAT1 inhibition.

Rationale for Synthetic Route

We describe a generalized synthetic approach based on the well-established Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This method is chosen for its reliability, broad substrate scope, and the ability to introduce diversity at key positions of the quinoline core.

Protocol 2.2: General Synthesis of a 2,4-Disubstituted Quinoline Library

Objective: To synthesize a library of quinoline derivatives with variable substituents at the 2- and 4-positions for initial screening.

Materials:

  • Substituted 2-aminobenzophenones (Precursor A)

  • Various methyl ketones (Precursor B)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve a substituted 2-aminobenzophenone (Precursor A, 1.0 eq) in ethanol.

  • Addition of Reagents: Add the desired methyl ketone (Precursor B, 1.2 eq) to the solution, followed by powdered potassium hydroxide (3.0 eq).

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Partition the residue between dichloromethane (DCM) and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure quinoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Self-Validation: The protocol's success is validated by the successful formation of the quinoline product, confirmed by analytical data. Purity should be >95% by LC-MS for use in biological assays.

High-Throughput Screening (HTS) and Lead Identification

The synthesized library must be screened to identify "hits"—compounds that inhibit DGAT1 activity. A robust and sensitive enzymatic assay is crucial for this step.

Principle of the DGAT1 Inhibition Assay

Several methods exist for measuring DGAT1 activity, including traditional radiolabeled assays and more modern fluorescence-based or mass spectrometry-based approaches.[20][21] We describe a fluorescence-based assay that measures the release of Coenzyme A (CoA-SH) during the enzymatic reaction, which is suitable for HTS.[21]

Protocol 3.2: In Vitro Fluorescence-Based DGAT1 Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human DGAT1.

Materials:

  • Human DGAT1-overexpressing microsomal protein preparation[21]

  • HEPES buffer (50 mM, pH 7.5)

  • Triton X-100

  • 1,2-Dioleoyl-sn-glycerol (DOG)

  • Oleoyl-CoA

  • 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

  • Test compounds dissolved in DMSO

  • 384-well black, flat-bottom plates

Procedure:

  • Compound Plating: Dispense test compounds into the 384-well plate using an acoustic dispenser, creating a concentration gradient (e.g., 11 points, 1:3 dilution series, starting at 50 µM). Include positive (known DGAT1 inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme Preparation: Prepare a solution of DGAT1 microsomes in cold HEPES buffer containing 1% Triton X-100. Add this solution to each well of the plate.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Substrate Addition: Prepare a substrate master mix containing DOG, Oleoyl-CoA, and the fluorescent probe CPM in HEPES buffer.

  • Initiate Reaction: Add the substrate master mix to all wells to start the reaction. The final assay volume is typically 25 µL.[21]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Detection: Read the fluorescence intensity on a plate reader with excitation and emission wavelengths of 355 nm and 460 nm, respectively.[21]

Data Analysis and Hit Identification:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and positive (100% inhibition) controls.

  • Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • "Hits" are typically defined as compounds with an IC₅₀ value below a certain threshold (e.g., < 10 µM).

Table 3.4: Representative HTS Data for Quinoline Analogs
Compound IDR¹ GroupR² GroupDGAT1 IC₅₀ (µM)
QN-001-H-Phenyl> 50
QN-002-H4-Fluorophenyl25.3
QN-003-Cyclopropyl4-Fluorophenyl8.7
QN-004-Cyclopropyl4-Chlorophenyl5.1
QN-005-Cyclopropyl4-(Trifluoromethyl)phenyl0.9
Control--0.05

Lead Optimization and Structure-Activity Relationship (SAR)

Initial hits from the HTS campaign rarely have the ideal properties for a drug candidate. Lead optimization is an iterative process of synthesizing and testing new analogs to improve potency, selectivity, and drug-like properties.

The Iterative "Design-Make-Test-Analyze" Cycle

The goal of this cycle is to understand the Structure-Activity Relationship (SAR)—how specific changes to the molecule's structure affect its biological activity.[19][22] For example, the data in Table 3.4 suggests that a cyclopropyl group at the R¹ position and an electron-withdrawing group on the phenyl ring at R² are favorable for DGAT1 inhibition. This insight guides the design of the next generation of analogs.

Diagram 4.2: Lead Optimization Workflow

G cluster_0 Iterative Optimization Cycle cluster_1 Preclinical Profiling Design Design Analogs (Based on SAR) Synthesize Synthesize New Compounds Design->Synthesize Test Test In Vitro (Potency, Selectivity) Synthesize->Test Analyze Analyze Data (Update SAR) Test->Analyze Analyze->Design New Hypotheses Lead_Candidate Lead Candidate Analyze->Lead_Candidate ADME In Vitro ADME (Stability, Permeability) Lead_Candidate->ADME InVivo In Vivo Efficacy (Animal Models) ADME->InVivo

Caption: The iterative cycle of drug discovery lead optimization.

In Vitro Pharmacological Profiling

Promising lead compounds must be further characterized in more complex biological systems to assess their potential for in vivo efficacy and safety.

Protocol 5.1: Cell-Based Assay for Triglyceride Synthesis

Objective: To confirm the activity of inhibitors in a cellular context by measuring their ability to block oleic acid-induced triglyceride accumulation.

Rationale: This assay validates that the compound can cross the cell membrane and engage the target in a physiological environment. HEK293 cells are a suitable model as they express DGAT1 but not DGAT2.[23]

Materials:

  • HEK293 cells[23]

  • DMEM with 10% FBS

  • Oleic acid complexed to BSA

  • [¹⁴C]-glycerol[23]

  • Test compounds in DMSO

  • 12-well culture plates

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Plate HEK293 cells in 12-well plates and allow them to adhere overnight.[23]

  • Compound Treatment: Change the medium to serum-free DMEM. Add test compounds at various concentrations and pre-incubate for 30 minutes.[23]

  • Stimulation of TG Synthesis: Add oleic acid/BSA complex and [¹⁴C]-glycerol (1 µCi/mL) to the wells to stimulate TG synthesis.[23]

  • Incubation: Incubate the cells for 5 hours at 37°C in a CO₂ incubator.[23]

  • Lipid Extraction: Harvest the cells, wash with PBS, and extract total lipids using a chloroform:methanol (1:2 v/v) solution.[23]

  • Analysis: Separate the lipid classes by TLC, identify the triglyceride band, and quantify the amount of incorporated ¹⁴C-label using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of triglyceride synthesis for each compound and determine the cellular IC₅₀.

Protocol 5.2: Assessment of Metabolic Stability (Microsomal Stability Assay)

Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes, which is a key determinant of its in vivo half-life.[24][25]

Rationale: Compounds that are metabolized too quickly will have poor oral bioavailability and a short duration of action. Liver microsomes contain the major drug-metabolizing enzymes (Cytochrome P450s).[24]

Materials:

  • Pooled human liver microsomes[26][27]

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or 1 mM NADPH)[24][26]

  • Test compound (1 µM)

  • Control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[27]

  • Acetonitrile with an internal standard to terminate the reaction

  • LC-MS/MS system

Procedure:

  • Incubation Setup: Prepare a mixture of liver microsomes (0.5 mg/mL protein), phosphate buffer, and the test compound in a microcentrifuge tube.[26][27]

  • Pre-warming: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[24]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), remove an aliquot of the reaction mixture.[24][26]

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.[26]

  • Sample Processing: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[28]

Table 5.3: Comparative In Vitro Profile of Lead Compounds
Compound IDDGAT1 Enzymatic IC₅₀ (µM)Cellular TG Synthesis IC₅₀ (µM)Human Microsomal Stability (t½, min)
QN-0045.19.815
QN-0050.91.545
QN-0120.08 0.2 > 60

In Vivo Evaluation in Preclinical Models

The final stage of preclinical development involves testing the lead candidate in a relevant animal model to establish proof-of-concept for efficacy and to characterize its pharmacokinetic profile.

Rationale for Model Selection

Diet-induced obese (DIO) mice are a standard and relevant model for studying obesity and insulin resistance. These animals, when fed a high-fat diet, develop key features of human metabolic syndrome. An oral lipid tolerance test is a key pharmacodynamic assay to directly measure the effect of a DGAT1 inhibitor on fat absorption.[2][11]

Protocol 6.2: Oral Lipid Tolerance Test (OLTT) in DIO Mice

Objective: To assess the ability of a lead candidate to suppress the rise in plasma triglycerides following an oral lipid challenge.

Materials:

  • Male C57BL/6J mice on a high-fat diet (60% kcal from fat) for 12-16 weeks

  • Lead compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose, 0.1% Tween-80)

  • Corn oil

  • Blood collection supplies (e.g., EDTA-coated capillaries)

  • Triglyceride assay kit

Procedure:

  • Animal Acclimation and Fasting: Acclimate the DIO mice to handling. Fast the mice for 4-6 hours prior to the study.

  • Baseline Blood Sample: Collect a baseline blood sample (t=0) via tail-nick.

  • Compound Administration: Administer the lead compound or vehicle via oral gavage (p.o.). Typical doses might range from 3 to 30 mg/kg.[11]

  • Lipid Challenge: After 30-60 minutes, administer a bolus of corn oil (e.g., 10 mL/kg) via oral gavage.

  • Post-Challenge Blood Sampling: Collect blood samples at multiple time points post-challenge (e.g., 1, 2, 3, and 4 hours).

  • Plasma Analysis: Separate plasma from the blood samples and measure triglyceride concentrations using a commercial assay kit.

  • Data Analysis: Plot the plasma triglyceride concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the triglyceride excursion and compare the compound-treated groups to the vehicle control using statistical analysis (e.g., ANOVA). A significant reduction in the TG AUC indicates in vivo efficacy.[29]

Pharmacokinetic (PK) Analysis

Objective: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the lead candidate in vivo.[30]

Procedure:

  • Administer the compound to a separate cohort of mice (or rats) via both oral (p.o.) and intravenous (i.v.) routes.

  • Collect blood samples at a series of time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analyze plasma concentrations of the drug using LC-MS/MS.

  • Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t½), and oral bioavailability (%F).[31][32]

Diagram 6.4: Overall Drug Discovery Workflow

G Target Target Identification (DGAT1) Library Library Synthesis (Quinoline Scaffold) Target->Library HTS High-Throughput Screen (Enzymatic Assay) Library->HTS Hit_to_Lead Hit-to-Lead (Cellular Assays, SAR) HTS->Hit_to_Lead Lead_Opt Lead Optimization (ADME, Potency) Hit_to_Lead->Lead_Opt Preclinical Preclinical Candidate (In Vivo Efficacy & PK) Lead_Opt->Preclinical IND IND-Enabling Studies Preclinical->IND

Caption: A high-level overview of the DGAT1 inhibitor discovery process.

Conclusion and Future Directions

This application note details a systematic and validated workflow for the discovery and preclinical development of novel DGAT1 inhibitors based on the versatile quinoline scaffold. By integrating rational chemical synthesis with robust biochemical, cellular, and in vivo assays, researchers can efficiently identify and optimize lead candidates. The protocols provided herein serve as a foundational guide, which should be adapted and expanded based on emerging data. Future work would involve broader safety and toxicology assessments, selectivity profiling against other acyltransferases like DGAT2, and evaluation in more complex disease models to fully characterize the therapeutic potential of the identified lead compounds.

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  • Frontiers. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]

  • PLoS ONE. (2011). Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform. Retrieved from [Link]

  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • PubMed Central. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • MDPI. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. Retrieved from [Link]

  • ResearchGate. (2001). DGAT and Triglyceride Synthesis A New Target for Obesity Treatment? Retrieved from [Link]

  • PubMed. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Retrieved from [Link]

  • NIH. (2012). Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. Retrieved from [Link]

  • Pharmaffiliates. (2026). The Role of Quinolines in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • CORE. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Retrieved from [Link]

  • YouTube. (2017). Metabolism | Triglyceride Synthesis. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • ResearchGate. (2002). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Retrieved from [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]

  • NIH. (2018). Identification of Inhibitors of Triacylglyceride Accumulation in Muscle Cells: Comparing HTS Results from 1536-well Plate-Based and High-Content Platforms. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • NIH. (2019). The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • PubMed. (2014). Therapeutic strategies for metabolic diseases: Small-molecule diacylglycerol acyltransferase (DGAT) inhibitors. Retrieved from [Link]

  • PubMed. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • NIH. (2015). Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial. Retrieved from [Link]

  • ResearchGate. (2009). (A) Enzyme titration curve and (B) time course for DGAT1 assay. Retrieved from [Link]

Sources

Application

The Strategic Role of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate in Modern Drug Discovery Platforms

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient deve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Among these, the 4-quinolone core structure has established itself as a "privileged scaffold," a framework that consistently yields compounds with significant biological activity across a range of therapeutic targets. Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate stands as a pivotal intermediate, providing a strategic entry point into the vast chemical space of the critically important fluoroquinolone class of antibiotics and beyond. The presence of a fluorine atom at the 6-position is a hallmark of many potent antibacterial agents, enhancing their efficacy and pharmacokinetic profiles. This guide provides an in-depth exploration of the applications and protocols associated with this key building block for researchers and professionals in drug development.

Physicochemical Properties and Handling

A foundational understanding of a compound's properties is essential for its effective application in a research setting.

PropertyValueReference
CAS Number 19271-19-3
Molecular Formula C₁₁H₈FNO₃
Molecular Weight 221.19 g/mol
Appearance White solid (typical)General knowledge
Storage Keep in a dark place, sealed in dry conditions, at 2-8°C

Safety and Handling: Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated fume hood is recommended. Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Core Application: A Gateway to Fluoroquinolone Antibiotics

The primary and most well-documented role of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is as a precursor to 6-fluoroquinolone antibiotics. These drugs exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. The 4-quinolone core is crucial for this activity.

The strategic utility of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate lies in its potential for derivatization at key positions to modulate biological activity, selectivity, and pharmacokinetic properties. A common and powerful strategy involves the conversion of the 4-oxo group to a 4-chloro substituent. This transformation activates the quinoline ring for a variety of subsequent cross-coupling reactions, enabling the introduction of diverse functionalities.

Application Note 1: Synthesis of a Key Intermediate for Late-Stage Functionalization

Objective: To convert Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate into Methyl 4-chloro-6-fluoroquinoline-2-carboxylate, a versatile intermediate for further derivatization.

Rationale: The chlorination of the 4-position of the quinolone ring is a critical step that opens the door to a wide array of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and, as will be detailed, iridium-catalyzed borylations. This conversion transforms a relatively inert ketone into a reactive leaving group, facilitating the introduction of new carbon-carbon and carbon-heteroatom bonds.

Protocol 1: Chlorination of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

This protocol is adapted from a reported synthesis of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate.

Materials:

  • Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Iced water

  • Sodium bicarbonate (NaHCO₃), solid

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Schlenk flask

  • Oil bath

  • Stir plate and stir bar

  • Separating funnel

  • Rotary evaporator

Procedure:

  • To a Schlenk flask, add Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate (1.0 equiv).

  • Under a fume hood, carefully add phosphorus oxychloride (POCl₃, 5.0 equiv).

  • Stir the mixture in an oil bath pre-heated to 110°C for 3 hours. The reaction should be monitored for completion by thin-layer chromatography (TLC).

  • After cooling to room temperature, slowly and carefully add the reaction mixture to iced water with vigorous stirring. Caution: This is an exothermic reaction.

  • Gradually add solid sodium bicarbonate (NaHCO₃) until the pH of the aqueous solution is approximately 7. Continue stirring until effervescence ceases.

  • Transfer the mixture to a separating funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, Methyl 4-chloro-6-fluoroquinoline-2-carboxylate, can be purified by recrystallization or column chromatography if necessary.

Expected Outcome: This procedure yields Methyl 4-chloro-6-fluoroquinoline-2-carboxylate as a white solid. The reported yield for this transformation is high, around 96%.

Application Note 2: Advanced Derivatization via Iridium-Catalyzed Borylation

Objective: To utilize Methyl 4-chloro-6-fluoroquinoline-2-carboxylate in an iridium-catalyzed C-H borylation reaction, demonstrating a modern approach to creating a library of functionalized quinoline derivatives.

Rationale: C-H activation and borylation have emerged as powerful tools in medicinal chemistry for late-stage functionalization. This approach allows for the direct introduction of a boronic ester group onto the quinoline scaffold, which can then be subjected to a vast array of Suzuki-Miyaura cross-coupling reactions to introduce new aryl, heteroaryl, or alkyl groups. This strategy is highly efficient for generating structural diversity from a common intermediate.

Protocol 2: Iridium-Catalyzed Borylation of a Functionalized Quinolone

The following is a general protocol for the borylation of 6-fluoroquinolines, for which Methyl 4-chloro-6-fluoroquinoline-2-carboxylate is a suitable substrate.

Materials:

  • Methyl 4-chloro-6-fluoroquinoline-2-carboxylate (or other suitable 6-fluoroquinoline)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Iridium catalyst (e.g., [Ir(cod)OMe]₂)

  • Ligand (e.g., dtbpy, 4,4'-di-tert-butyl-2,2'-bipyridine)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Schlenk flask

  • Nitrogen or Argon inert atmosphere setup

  • Aluminum heating block or oil bath

Procedure:

  • In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine the 6-fluoroquinoline substrate (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv), the iridium catalyst (e.g., [Ir(cod)OMe]₂, 1.5 mol%), and the ligand (e.g., dtbpy, 3.0 mol%).

  • Evacuate the flask and backfill with the inert gas three times.

  • Add anhydrous tetrahydrofuran (THF) via syringe.

  • Seal the flask and heat the mixture to 80°C in a heating block or oil bath for 12-18 hours.

  • Monitor the reaction for completion by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with methanol (MeOH) and concentrate under reduced pressure.

  • The resulting borylated product can be purified by recrystallization from hot methanol or by column chromatography.

Expected Outcome: This protocol yields the corresponding borylated quinoline derivative, which can be used directly in subsequent cross-coupling reactions.

Visualizing the Synthetic Workflow

The following diagram illustrates the strategic position of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate in a drug discovery workflow.

G cluster_synthesis Synthesis of Core Intermediate cluster_activation Activation for Derivatization cluster_diversification Library Generation cluster_screening Biological Evaluation Aniline_DMAD Substituted Aniline + Dimethyl Acetylenedicarboxylate Gould_Jacobs Gould-Jacobs Reaction Aniline_DMAD->Gould_Jacobs General Route Core_Intermediate Methyl 6-fluoro-4-oxo- 1,4-dihydroquinoline-2-carboxylate Gould_Jacobs->Core_Intermediate Chlorination Protocol 1: Chlorination (POCl₃) Core_Intermediate->Chlorination Chlorinated_Product Methyl 4-chloro- 6-fluoroquinoline-2-carboxylate Chlorination->Chlorinated_Product Borylation Protocol 2: Ir-Catalyzed Borylation Chlorinated_Product->Borylation Borylated_Product Borylated Quinolone Intermediate Borylation->Borylated_Product Suzuki_Coupling Suzuki Cross-Coupling Borylated_Product->Suzuki_Coupling Aryl/Alkyl Boronic Acids Final_Products Diverse Fluoroquinolone Analogs Suzuki_Coupling->Final_Products Screening Antibacterial, Antiviral, Anticancer Screening Final_Products->Screening

Caption: Synthetic workflow from the core intermediate to a diverse library of analogs.

Broader Applications and Future Directions

While the synthesis of fluoroquinolone antibiotics remains the primary application, the inherent reactivity and privileged nature of the quinolone scaffold suggest broader utility. Derivatives of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate could be explored for:

  • Anticancer Activity: Numerous quinoline derivatives have demonstrated potent anticancer properties.

  • Antiviral Agents: The quinolone scaffold has been investigated for activity against a range of viruses.

  • Kinase Inhibitors: The quinoline core is present in several approved kinase inhibitors used in oncology.

The protocols for chlorination and borylation provided herein are enabling technologies for accessing novel chemical matter for screening in these and other disease areas.

Conclusion

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is more than just a simple chemical; it is a strategic building block that provides access to a rich and diverse chemical space with proven therapeutic relevance. Its utility in the synthesis of fluoroquinolone antibiotics is well-established, and modern synthetic methods, such as the iridium-catalyzed borylation detailed in this guide, are expanding its potential for creating novel drug candidates. By understanding the chemistry and applying the protocols outlined here, researchers can effectively leverage this powerful intermediate in their drug discovery programs.

References

  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. The Journal of Organic Chemistry. [Link]

  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. PubMed Central. [Link]

  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Welcome to the technical support center for the synthesis of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and overcome common challenges.

Introduction to the Synthesis

The synthesis of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a critical process in the development of fluoroquinolone antibiotics. The most common and established method for this synthesis is the Gould-Jacobs reaction.[1][2] This reaction proceeds in two key stages: the initial condensation of 4-fluoroaniline with a dialkyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization to form the desired quinolone ring system.[2][3]

While the Gould-Jacobs reaction is a powerful tool, achieving high yields and purity can be challenging. This guide will walk you through the intricacies of the reaction, providing practical solutions to common problems and a deeper understanding of the underlying chemical principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, offering step-by-step solutions and explanations to get your reaction back on track.

Problem 1: Low or No Yield of the Final Product

Symptoms:

  • After the thermal cyclization step, TLC or LC-MS analysis shows a significant amount of starting materials or the intermediate, diethyl 2-((4-fluoroanilino)methylene)malonate.

  • Minimal or no precipitation of the desired product upon cooling.

Possible Causes & Solutions:

  • Insufficient Cyclization Temperature: The intramolecular cyclization is a thermally demanding step.[3] If the temperature is too low, the reaction will not proceed to completion.

    • Solution: Ensure your reaction reaches the optimal temperature range for cyclization. For conventional heating, high-boiling point solvents like Dowtherm A or diphenyl ether are recommended, with temperatures typically ranging from 240-260°C.[4][5][6] Microwave synthesis can also be employed to reach higher temperatures more efficiently, often leading to improved yields and shorter reaction times.[3]

  • Incomplete Formation of the Intermediate: The initial condensation reaction may not have gone to completion.

    • Solution: Before proceeding to the high-temperature cyclization, verify the formation of the intermediate, diethyl 2-((4-fluoroanilino)methylene)malonate, using TLC or ¹H NMR. If the reaction is incomplete, you can try extending the reaction time for the condensation step or gently heating the mixture (e.g., 80-100°C) to drive the reaction forward.

  • Poor Quality of Starting Materials: Impurities in the 4-fluoroaniline or diethyl ethoxymethylenemalonate can interfere with the reaction.

    • Solution: Use high-purity starting materials. If necessary, purify the 4-fluoroaniline by distillation and ensure the diethyl ethoxymethylenemalonate is fresh and has not hydrolyzed.

  • Reaction Time is Too Short: Even at the correct temperature, the cyclization may require sufficient time to go to completion.

    • Solution: Gradually increase the reaction time for the cyclization step. Monitor the reaction progress by taking aliquots and analyzing them by TLC or LC-MS to determine the optimal reaction time.

Problem 2: Formation of Significant Impurities

Symptoms:

  • TLC analysis shows multiple spots in addition to the desired product.

  • ¹H NMR of the crude product shows unexpected peaks.

  • Difficulty in purifying the final product.

Possible Causes & Solutions:

  • Product Degradation at High Temperatures: While high temperatures are necessary for cyclization, prolonged exposure to excessive heat can lead to the degradation of the desired product.[3]

    • Solution: Carefully control the reaction temperature and time. A thorough time-temperature examination is crucial to find the optimal balance between efficient cyclization and minimal degradation.[3] Consider using a high-boiling point solvent like Dowtherm A to maintain a stable and uniform temperature.[4][5][6]

  • Decarboxylation: At very high temperatures, the carboxylate group can be lost, leading to the formation of 6-fluoro-1,4-dihydro-4-oxoquinoline as a byproduct.

    • Solution: Avoid unnecessarily high temperatures and prolonged reaction times. If decarboxylation is a significant issue, it may be necessary to re-optimize the reaction conditions at a slightly lower temperature for a longer duration.

  • Side Reactions of the Intermediate: The anilinomethylene malonate intermediate can undergo side reactions if not handled properly.

    • Solution: In some protocols, the intermediate is isolated and purified before the cyclization step. This can help to minimize the formation of impurities in the final product.

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in the cyclization step?

A1: The primary role of the solvent in the thermal cyclization step is to provide a medium that can reach and maintain the high temperatures required for the reaction (typically >240°C) in a controlled manner. High-boiling point, thermally stable solvents like Dowtherm A (a eutectic mixture of biphenyl and diphenyl oxide) or diphenyl ether are commonly used.[4][5][6] These solvents ensure even heat distribution and prevent localized overheating, which can lead to product degradation. In some cases, the reaction can be performed neat (without a solvent), especially when using microwave heating.[3]

Q2: Can I use a different malonate ester?

A2: Yes, while diethyl ethoxymethylenemalonate is commonly used, other malonate esters such as dimethyl ethoxymethylenemalonate can also be employed. The choice of ester may influence the reaction conditions and the final ester group on the quinolone product. It is important to note that the subsequent hydrolysis and decarboxylation steps (if required for the final application) will be affected by the nature of the ester group.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of both the condensation and cyclization steps. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the starting materials, intermediate, and product. The disappearance of the starting materials and the appearance of the intermediate and then the final product can be tracked over time. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q4: What is the best way to purify the final product?

A4: The purification method will depend on the purity of the crude product. In many cases, the product will precipitate out of the reaction mixture upon cooling. This solid can then be collected by filtration and washed with a suitable solvent (such as cold acetonitrile or ethanol) to remove any remaining starting materials or soluble impurities.[3] If the crude product contains significant impurities, column chromatography on silica gel may be necessary.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, several safety precautions are essential for this synthesis:

  • High Temperatures: The cyclization step involves very high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller or a microwave reactor) and take precautions to avoid burns.

  • High-Boiling Point Solvents: Dowtherm A and diphenyl ether have high boiling points and can cause severe burns. Handle these solvents with care in a well-ventilated fume hood.

  • Aniline Derivatives: 4-fluoroaniline is toxic and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pressure Build-up: When heating a reaction in a sealed vessel, especially with microwave heating, pressure can build up. Ensure that the reaction vessel is designed to withstand the expected pressure and use a pressure-rated system.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-((4-fluoroanilino)methylene)malonate (Intermediate)
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 100-110°C for 1-2 hours.

  • Monitor the reaction progress by TLC until the 4-fluoroaniline is consumed.

  • Allow the reaction mixture to cool to room temperature. The resulting product is often a viscous oil or a low-melting solid and can be used in the next step without further purification. For higher purity, the excess diethyl ethoxymethylenemalonate can be removed under reduced pressure.

Protocol 2: Thermal Cyclization to Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Method A: Conventional Heating

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add the crude diethyl 2-((4-fluoroanilino)methylene)malonate from the previous step.

  • Add a high-boiling point solvent such as Dowtherm A (approximately 5-10 mL per gram of intermediate).

  • Heat the mixture with vigorous stirring to 240-250°C.

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate as a solid. Collect the solid by filtration and wash it with a suitable solvent (e.g., cold acetonitrile or ethanol) to remove the high-boiling solvent and any soluble impurities.

  • Dry the product under vacuum.

Method B: Microwave Synthesis

  • Place the crude diethyl 2-((4-fluoroanilino)methylene)malonate in a microwave-safe reaction vial equipped with a magnetic stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 250°C for 10-20 minutes. Note that the optimal time and temperature may need to be determined empirically.[3]

  • After the reaction is complete, cool the vial to room temperature.

  • The product will solidify. Add a small amount of a suitable solvent (e.g., acetonitrile) to the vial, break up the solid, and collect it by filtration.

  • Wash the solid with cold solvent and dry it under vacuum.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield

EntryHeating MethodSolventTemperature (°C)Time (min)Yield (%)Reference
1ConventionalDowtherm A25060~75-85General
2MicrowaveNeat25015>80[3]
3MicrowaveNeat3005~47[3]
4MicrowaveNeat30015~28 (degradation)[3]

Visualizations

Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Reaction Gould-Jacobs Reaction Mechanism for Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 4-Fluoroaniline 4-Fluoroaniline Intermediate Diethyl 2-((4-fluoroanilino)methylene)malonate 4-Fluoroaniline->Intermediate + Diethyl ethoxymethylenemalonate - Ethanol Diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Intermediate Product Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate Intermediate->Product High Temperature (e.g., 250°C) - Ethanol

Caption: The two-step Gould-Jacobs reaction pathway.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Start Low_Yield Low or No Yield Observed Start->Low_Yield Check_Intermediate Check for Intermediate Formation (TLC, NMR) Low_Yield->Check_Intermediate Intermediate_Formed Intermediate Formed? Check_Intermediate->Intermediate_Formed Optimize_Condensation Optimize Condensation Step: - Increase reaction time - Gentle heating (80-100°C) Intermediate_Formed->Optimize_Condensation No Check_Cyclization_Temp Check Cyclization Temperature Intermediate_Formed->Check_Cyclization_Temp Yes Optimize_Condensation->Check_Intermediate Temp_Optimal Temperature Optimal? (>240°C) Check_Cyclization_Temp->Temp_Optimal Increase_Temp Increase Reaction Temperature Temp_Optimal->Increase_Temp No Check_Reaction_Time Check Cyclization Time Temp_Optimal->Check_Reaction_Time Yes Increase_Temp->Check_Cyclization_Temp Success Yield Improved Increase_Temp->Success Time_Sufficient Time Sufficient? Check_Reaction_Time->Time_Sufficient Increase_Time Increase Reaction Time Time_Sufficient->Increase_Time No Check_Starting_Materials Check Purity of Starting Materials Time_Sufficient->Check_Starting_Materials Yes Increase_Time->Check_Reaction_Time Increase_Time->Success Purify_Materials Purify Starting Materials Check_Starting_Materials->Purify_Materials Purify_Materials->Start

Caption: A logical workflow for troubleshooting low product yield.

References

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Chen, J., et al. (2017). A one-pot synthesis of 4-quinolone derivatives via a tandem procedure. RSC Advances, 7(45), 28165-28169.
  • Dow Inc. (n.d.). DOWTHERM™ A Heat Transfer Fluid. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Gould–Jacobs reaction. Retrieved from [Link]

  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • RSC Publishing. (2023, March 15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

  • ACS Publications. (2026, January 26). C C Double Bond Cleavage of 2-Cyanoaryl Acrylamides for the Construction of 3-Hydroxyquinoline-2,4(1H,3H)-diones. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • PubMed Central (PMC). (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • Anco Chemicals Inc. (n.d.). Dowtherm A. Retrieved from [Link]

  • MDPI. (2025, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • Dow Inc. (n.d.). DOWTHERM A Heat Transfer Fluid. Retrieved from [Link]

  • SLS. (n.d.). Dowtherm A, eutectic mixture o | 44570-1L | SIGMA-ALDRICH. Retrieved from [Link]

  • Preprints.org. (n.d.). DOWTHERM A Heat Transfer Fluid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Fluoroquinolone Precursors

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of fluoroquinolone precursors. As a Senior Application Scientist, this guide is designed t...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of fluoroquinolone precursors. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the common challenges encountered during your synthetic campaigns. The information herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of fluoroquinolone precursors in a question-and-answer format, providing explanations and actionable solutions.

Gould-Jacobs Reaction & Cyclization

Question 1: My Gould-Jacobs reaction for the synthesis of the quinolone core is giving a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the Gould-Jacobs reaction are a common challenge, often stemming from incomplete reaction, side product formation, or degradation of the product under harsh thermal conditions. Here’s a systematic approach to troubleshoot this issue:

  • Reaction Temperature and Time: The thermal cyclization step of the Gould-Jacobs reaction requires high temperatures, typically above 250°C.[1] However, prolonged heating can lead to degradation.[1]

    • Troubleshooting:

      • Optimize Thermal Conditions: If using conventional heating with a high-boiling solvent like diphenyl ether, carefully control the temperature and reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid unnecessary heating.

      • Consider Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[2][3] An optimal condition for a similar reaction was found to be 300°C for 5 minutes.[1]

  • Incomplete Condensation: The initial condensation of the aniline with diethyl ethoxymethylenemalonate (DEEM) may be incomplete.

    • Troubleshooting:

      • Ensure a 1:1 to 1:1.2 molar ratio of aniline to DEEM.[1]

      • The condensation is typically carried out at 100-130°C for 1-2 hours.[1] Ensure the removal of the ethanol byproduct under reduced pressure to drive the reaction to completion.[1]

  • Side Reactions: At high temperatures, various side reactions can occur, leading to a complex mixture of products that are difficult to purify.[2]

    • Troubleshooting:

      • Use of Eaton's Reagent: For the cyclization step, Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) can be a milder and more efficient alternative to high-temperature thermal cyclization, often leading to cleaner reactions and better yields.[2] The reaction is typically heated at 100°C for 2 hours.[2]

Question 2: I am observing significant side product formation during the cyclization of the anilidomethylenemalonate intermediate. What are these side products and how can I minimize them?

Answer:

Side product formation in the Gould-Jacobs cyclization is often due to alternative cyclization pathways or decomposition. The primary side products can include isomers and polymeric materials.

  • Mechanism of Side Product Formation: The desired reaction is a 6-electron electrocyclization.[4] However, under harsh conditions, intermolecular reactions can lead to polymers. Additionally, if the aniline has multiple reactive sites, regioisomers can be formed.

  • Strategies for Minimizing Side Products:

    • Precise Temperature Control: As mentioned, avoiding excessive temperatures and prolonged reaction times is crucial.[1]

    • Use of a High-Boiling Point Inert Solvent: Solvents like diphenyl ether provide a stable medium for the high temperatures required for cyclization and can help to ensure even heat distribution.[5]

    • Alternative Catalysts: As mentioned, Eaton's reagent can promote a cleaner cyclization at lower temperatures.[2]

Synthesis and Purification of Key Intermediates

Question 3: I am struggling with the synthesis and purification of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Can you provide a reliable protocol and troubleshooting tips?

Answer:

The synthesis of this key fluoroquinolone precursor involves a multi-step process that requires careful control of reaction conditions. Purification can also be challenging due to the product's low solubility in many common organic solvents.

Experimental Protocol: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

This protocol is based on established literature procedures.[6]

Step 1: Cyclization

  • To a solution of ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate in anhydrous dioxane, add 80% sodium hydride in portions while cooling with an ice bath and stirring.

  • Stir the mixture at room temperature for 30 minutes, and then heat under reflux for 2 hours.

  • Remove the dioxane in vacuo.

Step 2: Hydrolysis

  • Suspend the residue in water and add potassium hydroxide.

  • Reflux the mixture for 1.5 hours.

  • Filter the warm solution and rinse the residue with water.

  • Cool the filtrate in an ice bath and acidify to a pH of 1-2 with semi-concentrated hydrochloric acid.

  • Collect the precipitate by filtration, wash with water, and dry in vacuo at 100°C.

Troubleshooting Purification
  • Problem: The crude product is difficult to purify by standard column chromatography due to low solubility.

  • Solution: Recrystallization

    • The crude product can often be purified by boiling the moist solid in water followed by filtration at room temperature.[7]

    • Alternatively, dissolving the compound in hot 10% hydrochloric acid, followed by the addition of ethanol and cooling, can yield the hydrochloride salt as colorless crystals.[7]

N-Alkylation of the Piperazine Moiety

Question 4: I am experiencing issues with the N-alkylation of the piperazine ring on the fluoroquinolone core, specifically controlling the mono-alkylation vs. di-alkylation. How can I improve the selectivity?

Answer:

Controlling the selectivity of N-alkylation on the piperazine ring is a common challenge due to the similar reactivity of the two nitrogen atoms. Here are some strategies to favor mono-alkylation:

  • Use of a Protecting Group: This is the most reliable method for achieving mono-alkylation.

    • Protocol:

      • Protect one of the piperazine nitrogens with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[8]

      • Perform the alkylation on the unprotected nitrogen.

      • Deprotect the second nitrogen under appropriate conditions (e.g., acidic conditions for the Boc group).[8]

  • Control of Stoichiometry and Reaction Conditions:

    • Troubleshooting:

      • Use a large excess of piperazine relative to the alkylating agent. This statistically favors mono-alkylation.

      • Add the alkylating agent slowly and at a low temperature to minimize the chances of a second alkylation event.

      • The mono-alkylated product may precipitate out of a nonpolar solvent as a salt, which can be collected by filtration.[8]

  • Reductive Amination: If introducing an alkyl group via an aldehyde, reductive amination is a good alternative to direct alkylation with an alkyl halide, as it avoids the formation of quaternary ammonium salts.[8]

Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine atom at the C-6 position of the quinolone core?

A1: The fluorine atom at the C-6 position is crucial for the antibacterial activity of fluoroquinolones. It is known to enhance the drug's penetration into bacterial cells and its interaction with the target enzymes, DNA gyrase and topoisomerase IV.

Q2: Are there any specific safety precautions I should take when working with fluoroquinolone precursors?

A2: Yes, standard laboratory safety practices should always be followed. Some of the reagents used in these syntheses, such as sodium hydride and Eaton's reagent, are highly reactive and require careful handling in a fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q3: What are the best analytical techniques to monitor the progress of these reactions and characterize the products?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor reaction progress. For product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential. High-Performance Liquid Chromatography (HPLC) is also valuable for assessing purity.

Q4: My final fluoroquinolone product is a carboxylic acid. What are the common challenges with the final hydrolysis step of the ester precursor?

A4: The hydrolysis of the ethyl ester to the final carboxylic acid can sometimes be problematic.

  • Incomplete Hydrolysis: Ensure sufficient reaction time and the use of a strong base (e.g., potassium hydroxide) or acid. Heating is often required.[6]

  • Product Isolation: After hydrolysis, the carboxylic acid is typically precipitated by acidifying the reaction mixture. Careful control of the pH is necessary to ensure complete precipitation without re-dissolving the product.[6]

  • Purification: The crude carboxylic acid can often be purified by recrystallization from a suitable solvent or by washing with water to remove inorganic salts.[7]

Visualizations

Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis Aniline Aniline Condensation Condensation (100-130°C) Aniline->Condensation DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (>250°C) or Eaton's Reagent (100°C) Intermediate->Cyclization QuinoloneEster Ethyl 4-Oxo-1,4-dihydroquinoline- 3-carboxylate Cyclization->QuinoloneEster Hydrolysis Hydrolysis (KOH, Reflux) QuinoloneEster->Hydrolysis QuinoloneAcid 4-Oxo-1,4-dihydroquinoline- 3-carboxylic acid Hydrolysis->QuinoloneAcid

Caption: Workflow of the Gould-Jacobs reaction for quinolone synthesis.

Troubleshooting Low Yield in Gould-Jacobs Reaction

Troubleshooting_Gould_Jacobs Start Low Yield in Gould-Jacobs Reaction Check_Condensation Check Condensation Step Start->Check_Condensation Optimize_Cyclization Optimize Cyclization Step Start->Optimize_Cyclization Consider_Side_Reactions Consider Side Reactions Start->Consider_Side_Reactions Incomplete_Condensation Incomplete Condensation? Check_Condensation->Incomplete_Condensation Harsh_Conditions Harsh Cyclization Conditions? Optimize_Cyclization->Harsh_Conditions Complex_Mixture Complex Product Mixture? Consider_Side_Reactions->Complex_Mixture Solution_Condensation Ensure 1:1.2 ratio of Aniline:DEEM. Remove EtOH byproduct. Incomplete_Condensation->Solution_Condensation Yes Solution_Microwave Use Microwave Irradiation for shorter reaction time and higher yield. Harsh_Conditions->Solution_Microwave Yes Solution_Eatons Use Eaton's Reagent for milder cyclization conditions. Harsh_Conditions->Solution_Eatons Yes Solution_Purification Optimize purification method (e.g., recrystallization). Complex_Mixture->Solution_Purification Yes

Caption: Troubleshooting decision tree for low yields in the Gould-Jacobs reaction.

References

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. Available at: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents.
  • 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Google Patents.
  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. Available at: [Link]

  • Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid. PrepChem. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available at: [Link]

  • A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. National Institutes of Health. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Quinoline Ring Cyclization

From the Desk of the Senior Application Scientist Welcome to the technical support resource for researchers engaged in the synthesis of quinoline derivatives. This guide is designed to provide practical, experience-drive...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support resource for researchers engaged in the synthesis of quinoline derivatives. This guide is designed to provide practical, experience-driven insights into optimizing the critical cyclization step that forms the quinoline ring. Quinolines are a cornerstone scaffold in medicinal chemistry and materials science, yet their synthesis is often plagued by challenges ranging from violent reaction kinetics to low yields and complex byproduct formation.

This document moves beyond standard protocols to address the "why" behind common experimental failures and the "how" of systematically overcoming them. We will explore troubleshooting strategies for classic named reactions and discuss modern catalytic approaches, providing you with the tools to refine your reaction conditions for optimal outcomes.

Frequently Asked Questions (General Optimization)

This section addresses high-level questions applicable across various quinoline synthesis methodologies.

Q1: My reaction yield is consistently low. What are the first parameters I should investigate? A1: Low yield is a common issue stemming from several potential factors. Begin with a systematic review of the following:

  • Purity of Starting Materials: Anilines can oxidize over time (often indicated by a change in color from colorless/pale yellow to dark brown). Ketones, especially those with α-hydrogens, can undergo self-condensation. Verify the purity of your reagents by NMR or GC-MS before starting.

  • Atmosphere Control: Many modern quinoline syntheses, especially those employing transition metal catalysts, are sensitive to oxygen and moisture. Ensure your solvents are dry and consider running the reaction under an inert atmosphere (Nitrogen or Argon). Conversely, some oxidative annulation methods require an oxidant like air or pure oxygen.[1][2]

  • Temperature Control: Inconsistent heating can lead to the formation of side products. For highly exothermic reactions like the Skraup synthesis, localized hotspots can cause tarring.[3] For thermally sensitive intermediates, excessive heat can cause decomposition. Use a properly calibrated heating mantle or oil bath and ensure efficient stirring.

Q2: How do I choose the right catalyst for my specific transformation? A2: Catalyst selection is critical and depends on the reaction mechanism.

  • Brønsted/Lewis Acids: Classic methods like the Skraup, Combes, and Doebner-von Miller syntheses rely on strong acids (H₂SO₄, PPA) to promote dehydration and cyclization.[4] Lewis acids, such as various metal salts, can offer milder conditions and improved selectivity in reactions like the Friedländer annulation.[5]

  • Transition Metals: Modern methods frequently use transition metals like Cobalt, Palladium, Copper, Nickel, and Silver.[1][2] These catalysts enable novel reaction pathways, such as C-H activation, and can often be used in lower catalytic loadings under milder conditions.[1][2]

  • Nanocatalysts: Emerging research focuses on nanocatalysts (e.g., nano-CuO, iron-based nanoparticles) which offer high surface area, increased active sites, and easier recovery and recyclability, addressing some of the drawbacks of homogeneous catalysts.[6]

Q3: What role does the solvent play, and how can I optimize it? A3: The solvent influences reactant solubility, reaction rate, and even the reaction pathway.

  • Polarity: Ensure your reactants are fully dissolved at the reaction temperature. Insoluble starting materials can lead to incomplete reactions.

  • Boiling Point: The solvent's boiling point is a key tool for temperature control. High-boiling polar aprotic solvents like DMF or DMSO are common, but be aware they can be difficult to remove during workup.

  • Green Solvents: Consider environmentally benign options. For some Friedländer syntheses, conducting the reaction in water at elevated temperatures has proven highly effective.[7] Ionic liquids are another alternative being explored.[1]

  • Solvent-Free: In some cases, particularly with nanocatalysts or high-temperature condensations, running the reaction neat (solvent-free) can be the most efficient approach, simplifying purification.[2][6]

Troubleshooting Guide for Specific Quinoline Syntheses

This section provides detailed troubleshooting for common issues encountered in widely used named reactions for quinoline synthesis.

The Skraup Synthesis

The Skraup synthesis involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[8] It is notoriously aggressive.

Problem 1: The reaction is extremely vigorous and difficult to control, leading to charring.

  • Probable Cause: The dehydration of glycerol to acrolein and the subsequent cyclization are highly exothermic.[3][8] This can lead to a runaway reaction.

  • Solutions:

    • Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before heating. These moderators help to smooth the reaction rate and prevent it from becoming violent.[3][8]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and portion-wise to the cooled mixture of aniline and glycerol.

    • Efficient Heat Dissipation: Ensure vigorous stirring and be prepared to use an ice bath to cool the reaction if it accelerates too quickly.[3]

Problem 2: The final product is a black, tarry material with very low yield of the desired quinoline.

  • Probable Cause: The harsh acidic and oxidizing conditions cause polymerization of the acrolein intermediate and other reactive species.[3][9]

  • Solutions:

    • Optimize Temperature: Avoid excessive heating. The reaction should be heated just enough to initiate, and the exothermic phase should be carefully controlled.[3]

    • Purification Strategy: Tar formation is almost unavoidable to some extent. The crude product must be purified effectively. A common and effective method is to make the mixture strongly basic and then perform a steam distillation to isolate the volatile quinoline product from the non-volatile tar.[3][9]

The Friedländer Annulation

The Friedländer synthesis is a condensation between a 2-aminoaryl aldehyde or ketone and a compound with an active methylene group (e.g., a ketone or ester).[8][10]

Problem 1: Low yield with significant recovery of starting materials.

  • Probable Cause: Incomplete condensation or cyclization. This can be due to insufficient catalysis, inappropriate temperature, or steric hindrance.

  • Solutions:

    • Catalyst Screening: While classic conditions use a simple base (NaOH, KOH) or acid, many modern protocols benefit from a Lewis acid catalyst. Screen a panel of Lewis acids (e.g., FeCl₃, ZnCl₂, Sc(OTf)₃) to find one that promotes the reaction efficiently under milder conditions.[5]

    • Increase Temperature: Traditional thermal Friedländer reactions may require temperatures of 150-220°C.[7] If using a lower temperature, a gradual increase may be necessary. Monitor by TLC to track the consumption of starting materials.

    • Water Removal: The cyclization step involves the elimination of water. In some setups, using a Dean-Stark trap can drive the equilibrium toward the product.

Problem 2: Formation of a major byproduct identified as a self-condensation product of the ketone.

  • Probable Cause: The ketone starting material is undergoing an aldol condensation side reaction, which is often competitive, especially under strong basic conditions.[7]

  • Solutions:

    • Switch to Acid Catalysis: If using a base, switch to an acid catalyst (e.g., p-toluenesulfonic acid, or a Lewis acid) which will favor the initial condensation between the aniline and the ketone over the ketone self-condensation.

    • Modify Reagent Addition: Add the ketone slowly to the mixture of the 2-aminoaryl aldehyde/ketone and the catalyst. This keeps the instantaneous concentration of the ketone low, disfavoring the bimolecular self-condensation reaction.

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[4][10]

Problem: The reaction produces a mixture of two regioisomers when using an unsymmetrical β-diketone.

  • Probable Cause: The initial condensation of the aniline can occur at either of the two carbonyl groups of the β-diketone, and the subsequent cyclization can lead to two different products. The outcome is governed by a sensitive interplay of steric and electronic factors.[7]

  • Solutions:

    • Analyze Steric and Electronic Effects:

      • Sterics: A bulkier substituent on the β-diketone will generally direct the initial attack of the aniline to the less sterically hindered carbonyl group.[7]

      • Electronics: Electron-donating groups on the aniline will favor cyclization onto the more electron-deficient carbon of the intermediate, while electron-withdrawing groups will have the opposite effect.

    • Modify the β-Diketone: If possible, increase the steric bulk on one side of the β-diketone to force the reaction down a single pathway.[7]

    • Change the Acid Catalyst: The strength and nature of the acid catalyst can influence the transition state of the cyclization. While concentrated H₂SO₄ is traditional, screening other acids like polyphosphoric acid (PPA) may alter the isomeric ratio.

Data Summaries & Key Parameters

For quick reference, the following table summarizes typical conditions for several common quinoline syntheses.

Reaction NameTypical ReactantsCatalyst / ReagentSolventTemperatureCommon Issues
Skraup Aniline, GlycerolH₂SO₄, Oxidant (e.g., Nitrobenzene)None (Neat)High, ExothermicViolent reaction, Tarring
Friedländer 2-Aminoaryl Ketone, Methylene KetoneBase (KOH), Acid (PTSA), or Lewis Acid (FeCl₃)Alcohols, Water, DMF80 - 220°CLow yield, Aldol side reactions
Combes Aniline, β-DiketoneH₂SO₄, PPANone (Neat) or High-boiling solventHighPoor regioselectivity
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylHCl, H₂SO₄, or Lewis AcidToluene, WaterHighPolymerization of carbonyl
Modern C-H Annulation Aniline, Alkyne/KetoneTransition Metal (Co, Pd, Ru)Organic (e.g., DCE, Dioxane)60 - 120°CCatalyst deactivation, Ligand choice

Visualized Workflows and Mechanisms

Diagrams can help clarify complex processes. Below are visualizations for a general troubleshooting workflow and the mechanism of the Friedländer synthesis.

General Troubleshooting Workflow

G cluster_feedback Feedback Loop start Experiment Fails (Low Yield / Byproducts) purity 1. Verify Reagent Purity (NMR, GC-MS) start->purity conditions 2. Review Reaction Conditions (Temp, Time, Atmosphere) purity->conditions Reagents OK? catalyst 3. Investigate Catalyst (Activity, Loading, Choice) conditions->catalyst Conditions Correct? workup 4. Optimize Workup & Purification (Extraction, Chromatography, Distillation) catalyst->workup Catalyst OK? characterize Identify Byproducts (Isolate & Characterize) workup->characterize Product Still Impure? redesign Redesign Experiment characterize->redesign redesign->start Re-attempt

Caption: A systematic workflow for troubleshooting failed quinoline synthesis reactions.

Friedländer Annulation Mechanism

G cluster_reactants Reactants cluster_steps Reaction Steps r1 2-Aminoaryl Ketone s1 Step 1: Condensation (Base or Acid Catalyzed) r1->s1 r2 Active Methylene Compound r2->s1 s2 Step 2: Intramolecular Cyclization (Dehydration) s1->s2 Forms Enamine/ Aldol Intermediate s3 Step 3: Aromatization (if necessary) s2->s3 Forms Dihydroquinoline product Quinoline Product s3->product

Caption: Key mechanistic steps of the Friedländer quinoline synthesis.

Experimental Protocol Example: Lewis Acid Catalyst Screen for Friedländer Annulation

This protocol outlines a parallel screening approach to identify an effective Lewis acid catalyst for a challenging Friedländer reaction.

Objective: To improve the yield of 2,4-dimethylquinoline from 2-aminoacetophenone and acetone.

Materials:

  • 2-aminoacetophenone

  • Acetone (reagent grade)

  • Anhydrous Toluene

  • Lewis Acid Catalysts (e.g., Sc(OTf)₃, Yb(OTf)₃, InCl₃, FeCl₃, Bi(OTf)₃) - 5 mol% loading

  • Reaction vials (e.g., 2 mL microwave vials with stir bars)

  • Heating block or parallel synthesizer

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of the catalysts if desired, or weigh the required amount of each catalyst directly into separate, labeled reaction vials.

  • Reagent Addition: To each vial, add 2-aminoacetophenone (e.g., 0.1 mmol, 1.0 eq).

  • Solvent and Reagent: Add anhydrous toluene (0.5 mL) followed by acetone (0.5 mmol, 5.0 eq). The excess acetone serves as both reactant and solvent.

  • Reaction: Seal the vials tightly and place them in a preheated heating block set to 100°C. Allow the reactions to stir for 12 hours.

  • Quenching and Analysis:

    • Cool the vials to room temperature.

    • Add an internal standard (e.g., dodecane) to each vial.

    • Dilute a small aliquot of each reaction mixture with ethyl acetate.

    • Analyze the crude reaction mixtures by GC-MS to determine the conversion of starting material and the relative yield of the desired product versus any byproducts.

  • Evaluation: Compare the results from each catalyst. The catalyst providing the highest conversion and selectivity can be selected for a larger-scale reaction and further optimization (e.g., temperature, time, catalyst loading).

References

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

  • Synthesis of quinolines. Organic Chemistry Portal.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • The Skraup Synthesis of Quinolines. ResearchGate.

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.

  • Preparation and Properties of Quinoline. SlideShare.

  • Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem.

  • Making quinoline - the Skraup synthesis. YouTube.

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate.

  • Optimizing solvent and base conditions for quinoline synthesis. BenchChem.

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing).

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.

Sources

Optimization

Technical Support Center: Purification of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Welcome to the technical support guide for the purification of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the purification of this important fluoroquinolone intermediate, offering practical, field-tested solutions and the scientific rationale behind them. Our goal is to empower you to achieve high purity and yield with a robust, reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate?

A1: The impurity profile is highly dependent on the synthetic route. A prevalent method for constructing the 4-quinolone core is the Gould-Jacobs reaction.[1][2] In this pathway, an aniline derivative reacts with a malonic ester derivative, followed by thermal cyclization.

Potential impurities originating from the Gould-Jacobs synthesis include:

  • Unreacted Starting Materials:

    • Substituted aniline (e.g., 4-fluoroaniline).

    • Diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester.

  • Reaction Intermediates:

    • The acyclic intermediate, an anilidomethylenemalonic ester, may persist if the cyclization is incomplete.[3]

  • Side-Products:

    • Hydrolyzed starting materials or product (the corresponding carboxylic acid).

    • Byproducts from decarboxylation if the reaction temperature is too high.[3]

  • Residual Solvents and Reagents:

    • High-boiling point solvents used in the cyclization step (e.g., diphenyl ether).

    • Catalysts or reagents used in the synthesis.[4]

A thorough understanding of your specific synthetic pathway is the first critical step in developing an effective purification strategy.[4]

Q2: My compound has a slight yellow tint after initial isolation. Is this normal, and how can I remove it?

A2: A yellow or off-white coloration is common for crude quinolone derivatives and often indicates the presence of minor, highly conjugated impurities or degradation products. While a slight tint may not always signify low purity, achieving a white to off-white crystalline solid is a typical quality benchmark. Both crystallization and chromatography are effective for color removal. If the color persists after a single purification step, consider a multi-step approach, such as an initial crystallization followed by a silica gel plug or a full chromatographic separation.

Q3: I am concerned about the hydrolysis of the methyl ester during purification. How stable is this functional group?

A3: The methyl ester of the quinolone core is generally stable under neutral and mildly acidic or basic conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis, forming the corresponding carboxylic acid.

Key considerations for maintaining ester integrity:

  • Chromatography: When using silica gel chromatography, avoid highly acidic or basic mobile phase modifiers if possible. If a modifier is necessary for basic impurities, use a minimal amount of a volatile base like triethylamine (0.1-0.5%).

  • Crystallization: Use neutral or mildly acidic/basic solvents. Avoid refluxing for extended periods in protic solvents like methanol or ethanol without ensuring the absence of strong acid or base catalysts.

  • Work-up: During aqueous work-ups, maintain the pH in a neutral range (pH 6-8) to minimize hydrolysis.

Troubleshooting Purification Challenges

This section provides a structured approach to resolving common issues encountered during the purification of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate.

Decision-Making Workflow for Purification Strategy

The choice between crystallization and chromatography depends on the impurity profile and the scale of your reaction. This diagram outlines a logical approach to selecting the optimal purification method.

Purification_Strategy Figure 1: Purification Strategy Decision Tree Start Crude Product Analysis (TLC, LC-MS, 1H NMR) Impurity_Check Are impurities significantly different in polarity from product? Start->Impurity_Check Crystallization Primary Strategy: Recrystallization Impurity_Check->Crystallization Yes Chromatography Primary Strategy: Flash Chromatography Impurity_Check->Chromatography No (Close-running spots) High_Purity_Check Is purity >98%? Crystallization->High_Purity_Check Chromatography->High_Purity_Check Final_Product Final Pure Product High_Purity_Check->Final_Product Yes Secondary_Purification Consider secondary purification: - Recrystallization after column - Column after recrystallization High_Purity_Check->Secondary_Purification No Secondary_Purification->Final_Product

Caption: Figure 1: A decision tree to guide the selection of an appropriate primary purification strategy.

Guide 1: Troubleshooting Recrystallization

Recrystallization is a powerful, scalable, and cost-effective purification technique for crystalline solids.[5] The key is selecting a solvent or solvent system where the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[6][7]

Issue: The compound "oils out" instead of forming crystals.

  • Causality: The solution is likely supersaturated, or the cooling process is too rapid, preventing the molecules from orienting into a crystal lattice. Impurities can also inhibit crystallization.

  • Solutions:

    • Re-heat and Dilute: Add a small amount of the hot solvent to the mixture until the oil redissolves completely.

    • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not immediately place it in an ice bath.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.

    • Seeding: If available, add a single, pure crystal of the product to the cooled solution to induce crystallization.

Issue: No crystals form, even after cooling.

  • Causality: The compound may be too soluble in the chosen solvent, or the concentration is too low.

  • Solutions:

    • Reduce Solvent Volume: Gently evaporate some of the solvent using a stream of nitrogen or by careful heating to increase the concentration.

    • Introduce an Anti-Solvent: If your compound is dissolved in a polar solvent like DMF or DMSO, slowly add a less polar anti-solvent (e.g., water or methanol) in which the compound is insoluble until the solution becomes turbid. Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.[8]

Table 1: Recommended Solvents for Recrystallization Screening

Solvent/SystemPolarityBoiling Point (°C)Rationale & Comments
Dimethylformamide (DMF)/MethanolPolar153 / 65The high boiling point of DMF allows for good dissolution of polar quinolones. Methanol acts as an anti-solvent upon cooling. A similar system (DMF/Water) can also be effective.[9]
EthanolPolar78A good starting point for many moderately polar heterocyclic compounds.
AcetonitrilePolar82Often a good choice for heterocyclic compounds, providing a different selectivity compared to alcohols.[10]
Ethyl AcetateMid-Polar77Can be effective if the compound is not excessively polar.

Guide 2: Troubleshooting Flash Column Chromatography

Flash chromatography is ideal for separating compounds with similar polarities or for removing tenacious impurities.

Issue: Poor separation of the product from an impurity (low resolution).

  • Causality: The mobile phase polarity may not be optimal for the separation.

  • Solutions:

    • Adjust Solvent Ratio: Systematically decrease the polarity of the mobile phase. For a common system like Dichloromethane/Methanol, reduce the percentage of methanol. Aim for a target Rf value of 0.25-0.35 on your analytical TLC plate for the best separation.

    • Change Solvents: If adjusting the ratio is ineffective, switch to a different solvent system with different selectivity. For example, replace Dichloromethane/Methanol with Ethyl Acetate/Hexanes.

    • Consider a Modifier: For quinolones, which can have basic character, tailing on silica gel is common. Adding a small amount (0.1-0.5%) of triethylamine to the mobile phase can neutralize acidic sites on the silica, leading to sharper peaks and better separation.

Issue: The compound is not eluting from the column.

  • Causality: The mobile phase is too non-polar, or the compound is irreversibly adsorbing to the silica gel.

  • Solutions:

    • Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (e.g., increase the methanol content in a DCM/MeOH system).

    • Flush with a Strong Solvent: If the compound is still retained, try flushing the column with a very polar solvent mixture, such as 10-20% Methanol in Dichloromethane, potentially with a small amount of acetic or formic acid if the compound is acidic in nature.

Table 2: Suggested Mobile Phases for Flash Chromatography

Mobile Phase SystemPolarityTypical Starting RatioRationale & Comments
Dichloromethane (DCM) / MethanolPolar98:2 to 95:5A standard choice for moderately polar to polar compounds. The high solvent strength of methanol allows for the elution of polar quinolones.
Ethyl Acetate / HexanesMid-Polar50:50 to 80:20A less polar system that can provide different selectivity. Good for separating less polar impurities from the main product.
Chloroform / MethanolPolar99:1 to 95:5Historically used for similar compounds. Ensure proper ventilation due to the toxicity of chloroform.

Protocols

Protocol 1: Recrystallization from a DMF/Methanol Solvent System

This protocol is a robust starting point for obtaining high-purity crystalline material.

  • Dissolution: In a clean Erlenmeyer flask, add the crude Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate. Add the minimum amount of warm (~60-70 °C) Dimethylformamide (DMF) required to fully dissolve the solid with gentle swirling.

  • Hot Filtration (Optional): If insoluble particulate matter is observed, perform a hot gravity filtration through a fluted filter paper into a pre-warmed, clean flask. This step removes mechanical impurities.

  • Cooling and Precipitation: Allow the clear solution to cool slowly to room temperature. As the solution cools, crystals should begin to form.

  • Induce Further Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold methanol to remove residual DMF and any soluble impurities.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This protocol provides a general method for chromatographic purification.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to identify a mobile phase that provides a good separation and gives the target compound an Rf value of approximately 0.25-0.35. A good starting point is 5% Methanol in Dichloromethane.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase (without the sample).

  • Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a suitable solvent (like DCM or methanol), add silica gel (2-3 times the mass of the crude product), and evaporate the solvent completely to obtain a dry, free-flowing powder.

  • Elution: Carefully load the dry silica-adsorbed sample onto the top of the packed column. Begin elution with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

References

  • Jaita, S., Phakhodee, W., & Pattarawarapan, M. (2015). A Convenient and Efficient Sonochemical Method for Methyl Esterification of Carboxylic Acids. Synlett, 26(14), 2006-2008. Available at: [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? Available at: [Link]

  • ResearchGate. (n.d.). Spectra of standard solutions of impurities: 1 = fluoroquinolonic acid; 2 = desfluoro compound. Available at: [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Available at: [Link]

  • Rameshkumar, N., et al. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of the six studied fluoroquinolones. Available at: [Link]

  • Li, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 11(16), 2498. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Available at: [Link]

  • Antypenko, L. M., et al. (2017). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 22(11), 1833. Available at: [Link]

  • Lee, S. H., & Kim, H. J. (2001). Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. Journal of Photochemistry and Photobiology A: Chemistry, 143(2-3), 131-137. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • ACS Measurement Science Au. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Available at: [Link]

  • PubChem. (n.d.). 6-Fluoro-1-methyl-1,4-dihydro-7-(1-piperazinyl)-4-oxoquinoline-3-carboxylic acid. Available at: [Link]

  • Sanz-Nebot, V., et al. (1997). Acid-base behavior of quinolones in aqueous acetonitrile mixtures. Acta Chemica Scandinavica, 51, 896-903. Available at: [Link]

  • Ceballos, S. P., et al. (2014). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 19(7), 9410-9420. Available at: [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Available at: [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Available at: [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Antypenko, L. M., et al. (2017). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 22(11), 1833. Available at: [Link]

  • Biochain. (2023). Tips For Antibody Purification Troubleshooting. Available at: [Link]

  • Chugunova, E., et al. (2019). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. Molecules, 24(21), 3855. Available at: [Link]

  • Li, H., et al. (2017). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 34(1), 57-64. Available at: [Link]

  • Runyon, S. P., et al. (2021). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. Molecules, 26(21), 6435. Available at: [Link]

  • ACS Measurement Science Au. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Available at: [Link]

  • Reddit. (2013). Can you cleave methyl esters using acid instead of base? Anyone used this method before? Available at: [Link]

  • Tayana Solutions. (n.d.). Picking the best purification method for your API can be a tricky challenge. Available at: [Link]

  • Chemistry LibreTexts. (2019). Solubility. Available at: [Link]

  • MDPI. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Available at: [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Available at: [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Polyfunctional 4-Quinolinones. Synthesis of 2-Substituted 3-Hydroxy-4-oxo-1,4-dihydroquinolines. Available at: [Link]

  • ResearchGate. (n.d.). Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. Available at: [Link]

  • Journal of Food and Drug Analysis. (2010). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Available at: [Link]

  • ResearchGate. (2020). fluoroquinolones: official and reported methods of analysis (review). Available at: [Link]

  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Available at: [Link]

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available at: [Link]

  • Der Pharma Chemica. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Available at: [Link]

  • PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Available at: [Link]

  • Molecules. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • Molecules. (2017). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Available at: [Link]

Sources

Troubleshooting

Identification and minimization of side products in quinolone synthesis

Topic: Identification and Minimization of Side Products in Fluoroquinolone Synthesis Audience: Process Chemists, Medicinal Chemists, and CMC Leads Status: Active Guide [v2026.1] Welcome to the Quinolone Synthesis Support...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification and Minimization of Side Products in Fluoroquinolone Synthesis Audience: Process Chemists, Medicinal Chemists, and CMC Leads Status: Active Guide [v2026.1]

Welcome to the Quinolone Synthesis Support Hub

This technical guide addresses the critical failure points in the synthesis of 4-quinolones (specifically fluoroquinolones like Ciprofloxacin, Levofloxacin, and Moxifloxacin). We focus on the two dominant synthetic pathways—the Gould-Jacobs reaction and the Grohe-Heberer cyclization—and the downstream nucleophilic aromatic substitution (


) at C-7.

Module 1: The Grohe-Heberer Cyclization (Modern Route)

Scope: Issues related to the acylation of malonates and subsequent cyclization. This is the industry standard for C-1 substituted quinolones (e.g., cyclopropyl groups).

Troubleshooting Guide: Cyclization Failures

Q: My LC-MS shows a mass consistent with O-alkylation rather than C-acylation during the beta-keto ester formation. How do I fix this?

  • Diagnosis: The reaction between the benzoyl chloride and the malonate enolate is kinetically controlled. O-acylation is the "hard" nucleophile attack, while C-acylation is the desired "soft" attack.

  • Root Cause:

    • Counter-ion effect: Using a base with a "hard" cation (like Li+) or insufficient coordination can favor attack at the oxygen.

    • Solvent Polarity: Highly polar aprotic solvents can separate ion pairs too aggressively, exposing the oxygen anion.

  • Corrective Protocol:

    • Magnesium Chelation: Switch to Magnesium Ethoxide (

      
      ) or 
      
      
      
      /TEA. Magnesium coordinates with the dicarbonyl oxygen atoms, effectively masking the oxygen and forcing the nucleophilic attack to occur from the central Carbon (C-2).
    • Temperature: Maintain low temperatures (

      
       to 
      
      
      
      ) during the acid chloride addition to favor the thermodynamic product (C-acylated).

Q: I am observing low yields during the cyclization step (displacing the Leaving Group).

  • Diagnosis: Incomplete cyclization or competitive hydrolysis.

  • Root Cause: The leaving group (LG) at the ortho-position of the benzoyl ring is insufficiently labile.

  • Optimization:

    • LG Hierarchy: Ensure your substrate follows the reactivity order:

      
      . If using a chloro-leaving group, the activation energy is significantly higher.
      
    • Base Switch: If using

      
       in DMF, ensure the base is anhydrous. Water acts as a competing nucleophile, opening the ring or hydrolyzing the ester before cyclization.
      
Pathway Visualization: C- vs. O-Acylation

GroheHeberer Start Benzoyl Chloride + Malonate Enolate MgCoord Mg(II) Chelation (Masks Oxygen) Start->MgCoord Add Mg(OEt)2 NoCoord No Divalent Metal (Free Enolate) Start->NoCoord NaH/LiHMDS only CAcyl C-Acylation (Desired) Beta-Keto Ester MgCoord->CAcyl Soft Nucleophile Attack OAcyl O-Acylation (Impurity) Enol Ester NoCoord->OAcyl Hard Nucleophile Attack Cyclization Cyclization (NaH/DMF) CAcyl->Cyclization OAcyl->Start Reversible (sometimes) Quinolone Quinolone Core Cyclization->Quinolone

Caption: The critical divergence in the Grohe-Heberer process. Magnesium chelation is required to suppress O-acylation side products.

Module 2: C-7 Substitution & The "Dimer" Impurity

Scope: The


 reaction where a secondary amine (e.g., piperazine) is attached to the C-7 position. This is the most common step for generating impurities in Ciprofloxacin/Levofloxacin synthesis.
Troubleshooting Guide: Dimerization

Q: I see a large impurity peak at approx. 2x the molecular weight of my API (


 for Ciprofloxacin). What is it? 
  • Identification: This is the Bis-Quinolone Dimer .

  • Mechanism: Piperazine has two nucleophilic nitrogens. If the stoichiometry is incorrect, one piperazine molecule can attack two separate quinolone nuclei, linking them together.

  • Minimization Protocol:

    • Reverse Addition: Do not add the amine to the quinolone. Add the quinolone solution slowly into a solution containing a large excess of the amine.

    • Stoichiometry: Use at least 3.0 to 5.0 equivalents of piperazine/amine. This statistically ensures that every quinolone molecule encounters a free piperazine, rather than a mono-substituted piperazine-quinolone adduct.

    • Solvent Choice: Use Pyridine or Acetonitrile. Avoid protic solvents that might solvate the amine excessively, reducing its nucleophilicity.

Q: I am detecting the "Des-fluoro" impurity.

  • Diagnosis: Incomplete reaction where the C-7 Fluorine has not been displaced.

  • Root Cause: Reaction temperature too low or insufficient time.

  • Risk: This is difficult to separate by crystallization as the structural difference is only a Hydrogen vs. Fluorine atom.

  • Solution: Drive reaction to completion using HPLC monitoring (Target < 0.1% starting material) before workup.

Experimental Protocol: Minimizing Dimer Formation
ParameterStandard ConditionOptimized Condition (Low Dimer)
Stoichiometry 1.1 eq Amine3.0 - 5.0 eq Amine
Addition Mode Amine into QuinoloneQuinolone into Amine (Slow)
Concentration High (1.0 M)Dilute (0.2 - 0.5 M)
Temperature Reflux (

)
Controlled (

)

Module 3: Decarboxylation & Thermal Degradation

Scope: Loss of the essential C-3 Carboxylic Acid group.

Troubleshooting Guide: Thermal Instability

Q: My final product has a mass of [M-44].

  • Identification: This is the Decarboxylated Quinolone .

  • Context: The C-3 carboxyl group is electron-withdrawing and sterically crowded. At high temperatures (especially in the Gould-Jacobs fusion step

    
    , or during acidic hydrolysis), 
    
    
    
    is extruded.
  • Mechanism:

    • Protonation of the carbonyl (acid catalyzed).

    • Attack of water/nucleophile at C-2 (Michael addition style) can destabilize the system.

    • Thermal extrusion.

  • Prevention:

    • Avoid Fusion: Switch from neat thermal cyclization (Gould-Jacobs) to solution-phase cyclization (Grohe-Heberer) if possible.

    • Hydrolysis Control: When hydrolyzing the ethyl ester to the acid, avoid harsh mineral acids (HCl/H2SO4) at reflux. Use mild alkaline hydrolysis (NaOH/EtOH) at moderate temperatures (

      
      ), followed by careful acidification to pH 7.
      
Pathway Visualization: Impurity Formation

Impurities Q_Ester Quinolone Ester (Intermediate) Hydrolysis Alkaline Hydrolysis Q_Ester->Hydrolysis Q_Acid Quinolone Acid (API) Hydrolysis->Q_Acid Heat High Heat / Acid Q_Acid->Heat Amine Piperazine (Deficiency) Q_Acid->Amine SnAr Step Decarb Decarboxylated Impurity (M-44) Heat->Decarb -CO2 Amine->Q_Acid Correct Rxn Dimer Bis-Quinolone Dimer (2x MW) Amine->Dimer Cross-linking

Caption: Major impurity pathways. Decarboxylation is thermally driven; Dimerization is stoichiometrically driven.

Module 4: Analytical Fingerprinting

Scope: Identifying these impurities using HPLC/UPLC.

Chromatographic Behavior (Reverse Phase C18):

Impurity TypeRelative Retention Time (RRT)Mass ShiftCharacteristics
Decarboxylated ~0.8 - 0.9[M-44]Less polar than acid; elutes earlier in some pH buffers due to loss of zwitterionic character.
Des-Fluoro ~1.1[M-18]Very close to main peak; requires high plate count.
O-Alkylated ~1.2 - 1.3Same MWIsomeric; usually separates well due to lack of planarity.
Dimer ~1.5 - 2.0[2M - leaving groups]Very hydrophobic; late eluter. Broad peak shape common.

Expert Tip: Quinolones are zwitterionic. Your mobile phase must contain a buffer (Phosphoric acid or Formic acid) to suppress ionization of the carboxylic acid, or the peaks will tail severely, masking impurities.

References

  • Grohe, K., & Heberer, H. (1978). Verfahren zur Herstellung von 4-Chinolincarbonsäurederivaten. Justus Liebigs Annalen der Chemie. (Foundational Grohe-Heberer Cyclization).

  • Bayer AG. (2018). The Grohe method and quinolone antibiotics: History of Science. Bayer Science. (Historical context and industrial application).

  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592. (Comprehensive Review on SAR and Synthesis).

  • Organic Chemistry Portal. (2024). Synthesis of 2-Quinolones and 4-Quinolones. (Mechanistic pathways).

  • National Institutes of Health (NIH). (2015). Synthesis of ciprofloxacin dimers for evaluation of bacterial permeability. PubMed Central. (Specifics on Dimer formation).

Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Quinoline Carboxamides

This guide is designed for researchers, scientists, and drug development professionals actively working with quinoline carboxamide derivatives. This class of compounds, while rich in pharmacological potential, frequently...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals actively working with quinoline carboxamide derivatives. This class of compounds, while rich in pharmacological potential, frequently presents significant challenges in terms of aqueous solubility, impacting everything from initial in vitro screening to in vivo bioavailability. This technical support center provides a comprehensive resource, moving beyond a simple listing of techniques to offer in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to empower you in your laboratory work.

Section 1: Understanding the Challenge: Why are My Quinoline Carboxamides Poorly Soluble?

The solubility of a compound is a critical physicochemical property that dictates its behavior in biological systems. For quinoline carboxamides, poor aqueous solubility often stems from a combination of factors inherent to their molecular structure. High lipophilicity, often quantified by a high calculated logP (clogP), is a primary driver. The presence of multiple aromatic rings and lipophilic substituents contributes to a molecular structure that is more energetically stable in a non-polar environment than in water.[1][2]

Furthermore, the crystalline solid-state of a compound can significantly impact its solubility. A stable crystal lattice requires a substantial amount of energy to break apart before the individual molecules can be solvated by water. This is a critical consideration, as different crystalline forms, or polymorphs, of the same compound can exhibit vastly different solubilities and dissolution rates.[3]

Section 2: Troubleshooting Guide: Addressing Common Solubility Issues in the Lab

This section is formatted in a question-and-answer style to directly address common problems encountered during experimentation.

Question 1: My quinoline carboxamide was soluble in DMSO for my initial stock, but it precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I resolve this?

Answer:

This is a very common and expected issue known as "crashing out." It occurs because your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has very low solubility in the aqueous buffer used for your biological assay. The abrupt change in the solvent environment upon dilution causes the compound to rapidly come out of solution.

Causality: The high concentration of your compound in the DMSO stock is far above its thermodynamic solubility limit in the final aqueous buffer.

Troubleshooting Steps:

  • Reduce the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically less than 0.5%. This may require preparing a more dilute initial stock solution in DMSO, if possible.

  • Use Co-solvents: In addition to DMSO, other water-miscible organic solvents can be used to create a more "gentle" transition to the aqueous environment.[4] Consider preparing your working solutions in a mixture of your aqueous buffer and a co-solvent like ethanol or polyethylene glycol 300 (PEG 300).

  • Employ Surfactants: Surfactants can help to keep your compound in solution by forming micelles that encapsulate the hydrophobic quinoline carboxamide. Common non-ionic surfactants used in biological assays include Tween® 80 and Polysorbate 20. Introduce a low concentration (e.g., 0.01-0.1%) of a surfactant to your aqueous buffer.

  • pH Adjustment: If your quinoline carboxamide has an ionizable group (typically a basic nitrogen on the quinoline ring), its solubility will be pH-dependent.[5][6] Lowering the pH of the buffer will protonate the basic nitrogen, forming a more soluble salt. However, you must ensure the pH is compatible with your assay system.

Question 2: I've tried adjusting the pH, but the solubility of my quinoline carboxamide is still insufficient for my in vivo animal studies. What are my next options?

Answer:

When simple pH adjustment is not enough for the higher concentrations needed for in vivo studies, you need to consider more advanced formulation strategies. The goal is to create a delivery system that can maintain the drug in a soluble or readily absorbable state in the gastrointestinal tract.

Next Steps:

  • Formulation with Excipients: For oral dosing, you can create a suspension or solution using a combination of excipients.[7] For a basic quinoline carboxamide, you can use an acidic vehicle to promote in situ salt formation. A common approach is to use a vehicle containing a weak acid like citric acid.[7]

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique where the crystalline drug is converted into a high-energy amorphous state by dispersing it within a polymer matrix.[8] This amorphous form has a much higher apparent solubility and dissolution rate.[9]

  • Co-crystals: Co-crystallization involves combining your quinoline carboxamide with a benign "co-former" molecule in the same crystal lattice.[10] This creates a new solid form with different, and often improved, physicochemical properties, including solubility.[11]

  • Lipid-Based Formulations: If your compound is highly lipophilic, lipid-based delivery systems can be very effective. These formulations, such as self-emulsifying drug delivery systems (SEDDS), solubilize the drug in a mixture of oils, surfactants, and co-solvents.[12] When this mixture comes into contact with aqueous fluids in the gut, it spontaneously forms a fine emulsion, facilitating drug absorption.

Question 3: I am developing an amorphous solid dispersion (ASD), but my compound is recrystallizing during storage. What are the likely causes and how can I improve the stability?

Answer:

The recrystallization of an amorphous solid dispersion is a critical stability issue that negates the solubility advantage. The high-energy amorphous state is thermodynamically driven to return to the more stable crystalline form.

Potential Causes and Solutions:

  • Poor Drug-Polymer Miscibility: The drug and the polymer must be miscible to form a stable, single-phase system. If they are not, the drug molecules can aggregate and crystallize over time.

    • Solution: Screen a variety of polymers with different chemical properties to find one that has good miscibility with your quinoline carboxamide.[13] Techniques like Differential Scanning Calorimetry (DSC) can be used to assess miscibility.[14]

  • Insufficient Polymer Concentration: The polymer acts as a crystallization inhibitor. If the drug loading is too high, the polymer may not be able to effectively prevent the drug molecules from interacting and crystallizing.

    • Solution: Prepare ASDs with different drug-to-polymer ratios to find the optimal loading that balances solubility enhancement with physical stability.

  • Environmental Factors: High temperature and humidity can increase the molecular mobility of the drug within the polymer matrix, accelerating recrystallization.

    • Solution: Store the ASD in a tightly sealed container with a desiccant at controlled room temperature or under refrigerated conditions.

Section 3: A Strategic Approach to Solubility Enhancement

The selection of an appropriate solubility enhancement technique is a critical decision in the drug development process.[15] The following decision tree provides a strategic framework for making this choice based on the properties of your quinoline carboxamide and the intended application.

Solubility_Enhancement_Decision_Tree start Start: Poorly Soluble Quinoline Carboxamide is_ionizable Is the compound ionizable (e.g., basic nitrogen)? start->is_ionizable ph_adjustment pH Adjustment / Salt Formation is_ionizable->ph_adjustment Yes advanced_techniques Consider Advanced Techniques is_ionizable->advanced_techniques No solubility_sufficient Is solubility sufficient for the intended application? ph_adjustment->solubility_sufficient final_formulation Proceed with Formulation solubility_sufficient->final_formulation Yes solubility_sufficient->advanced_techniques No is_thermally_stable Is the compound thermally stable? advanced_techniques->is_thermally_stable co_crystals Co-crystals advanced_techniques->co_crystals high_logp Is the compound highly lipophilic (high logP)? advanced_techniques->high_logp hot_melt_extrusion Hot Melt Extrusion (ASD) is_thermally_stable->hot_melt_extrusion Yes spray_drying Spray Drying (ASD) is_thermally_stable->spray_drying No lipid_based Lipid-Based Formulations (SEDDS) high_logp->spray_drying No high_logp->co_crystals No high_logp->lipid_based Yes

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Bacterial Resistance with New Quinolone Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenge of bacterial resistance through the innovation of novel quinolone analogs. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenge of bacterial resistance through the innovation of novel quinolone analogs. This guide is structured to provide not just procedural instructions, but also the underlying scientific reasoning to empower your experimental design and troubleshooting efforts.

Frequently Asked questions (FAQs)

This section addresses common questions and challenges encountered during the research and development of new quinolone analogs.

Q1: My novel quinolone analog shows high activity against the wild-type strain but is ineffective against known resistant strains. What are the likely resistance mechanisms at play?

A1: This is a common and important observation. The discrepancy in activity points towards specific, well-characterized resistance mechanisms that your analog is not overcoming. The primary mechanisms of quinolone resistance include:

  • Target-Mediated Resistance: This is the most clinically significant form of resistance and typically involves mutations in the quinolone target enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[1][2] These mutations weaken the binding of the quinolone to the enzyme-DNA complex.

  • Plasmid-Mediated Resistance: Resistance can be acquired through the horizontal transfer of plasmids carrying resistance genes.[3] These genes often code for proteins that protect the target enzymes, modify the quinolone, or enhance efflux.[1]

  • Increased Efflux: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport quinolones out of the cell, preventing them from reaching their target concentration.[3][4] This is a common mechanism of multi-drug resistance.

  • Altered Cell Wall Permeability: Changes in the bacterial cell wall, such as modifications to porin proteins in Gram-negative bacteria, can reduce the uptake of quinolones into the cell.[4]

To investigate which of these mechanisms is affecting your compound, you will need to perform further experiments, such as sequencing the gyrA, gyrB, parC, and parE genes of the resistant strains and conducting efflux pump inhibition assays.

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for my quinolone analog across repeat experiments. What could be the cause?

A2: Inconsistent MIC values are a frequent issue in antimicrobial susceptibility testing.[5] Several factors can contribute to this variability:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. A common error is an incorrect final concentration of bacteria in the wells. Ensure you are accurately standardizing your inoculum to 5 x 10^5 colony-forming units (CFU)/mL.[5]

  • Compound Solubility and Stability: Your novel quinolone analog may have limited solubility in the testing medium or may be unstable over the incubation period. Visually inspect your stock solutions and the wells of your MIC plate for any precipitation. It may be necessary to use a different solvent or prepare fresh solutions for each experiment.

  • Media Composition: The type of broth used (e.g., Mueller-Hinton Broth) and its cation concentration (especially Mg2+ and Ca2+) can significantly impact the activity of quinolones. Ensure you are using a consistent and appropriate medium for your bacterial strains.

  • Incubation Conditions: Variations in incubation time, temperature, and atmospheric conditions (e.g., CO2 levels) can affect bacterial growth rates and, consequently, the MIC values.

  • Reader Interpretation: When using a plate reader to assess turbidity, be cautious about interpreting low-level growth. Visual confirmation is often recommended to avoid misinterpretation of wells with slight turbidity.[5]

Q3: My new quinolone analog is showing significant cytotoxicity against eukaryotic cell lines. How can I modify the structure to reduce toxicity while maintaining antibacterial activity?

A3: Balancing antibacterial efficacy with host cell toxicity is a critical challenge in drug development. High cytotoxicity can be a major hurdle for the clinical progression of a compound. Here are some strategies to consider for structural modification:

  • Modify the C-7 Substituent: The substituent at the C-7 position of the quinolone ring system is crucial for antibacterial activity but can also contribute to toxicity. Modifications to this group can modulate the compound's interaction with both bacterial topoisomerases and human topoisomerase II, a key off-target that can lead to toxicity.[6]

  • Alter Lipophilicity: The overall lipophilicity of the molecule can influence its distribution and accumulation in different cell types. Reducing lipophilicity might decrease uptake into eukaryotic cells and thereby lower cytotoxicity.

  • Introduce Polar Moieties: The addition of polar functional groups can improve the selectivity of the compound for bacterial cells over eukaryotic cells.

It is essential to perform a systematic structure-activity relationship (SAR) and structure-toxicity relationship (STR) study to guide your medicinal chemistry efforts.

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental workflows.

Troubleshooting Inconsistent MIC Assay Results for Novel Quinolone Analogs
Observed Problem Potential Cause Recommended Solution
No bacterial growth in positive control wells Inactive bacterial culture; Improper inoculum preparation; Contamination of media or reagents.Use a fresh, actively growing bacterial culture; Double-check all steps of inoculum preparation and standardization; Test media and reagents for contamination.
Growth in negative control wells Contamination of media, reagents, or the quinolone analog stock solution.Prepare fresh, sterile media and reagents; Filter-sterilize the quinolone analog stock solution if possible.
"Skipped" wells (growth at higher concentrations, no growth at lower concentrations) Compound precipitation at higher concentrations; Contamination of individual wells.Visually inspect wells for precipitation; Consider using a different solvent or a lower starting concentration; Repeat the assay with careful aseptic technique.
MIC values differ by more than one two-fold dilution between replicates Inconsistent inoculum density; Pipetting errors; Edge effects on the microplate.Ensure thorough mixing of the bacterial suspension before inoculation; Use calibrated pipettes and proper technique; Avoid using the outer wells of the plate or fill them with sterile media.
Investigating Unexpected Cytotoxicity in Eukaryotic Cells
Observed Problem Potential Cause Recommended Action
High cytotoxicity at concentrations close to the antibacterial MIC Off-target effects, likely inhibition of human topoisomerase II.Perform a topoisomerase II inhibition assay to confirm off-target activity; Initiate a medicinal chemistry campaign to modify the quinolone structure to improve selectivity.
Variable cytotoxicity results between experiments Inconsistent cell seeding density; Variations in cell culture conditions; Compound instability in cell culture media.Standardize cell seeding protocols; Maintain consistent cell culture conditions (media, serum, CO2); Assess the stability of your compound in cell culture media over the duration of the assay.
Cytotoxicity observed only in specific cell lines Cell line-specific mechanisms of toxicity.Test your compound against a panel of different cell lines to understand the breadth of its cytotoxic effects; Investigate potential mechanisms of toxicity in the sensitive cell lines.

Experimental Workflows & Methodologies

Workflow for Evaluating Novel Quinolone Analogs

G cluster_0 Initial Screening cluster_1 Evaluation Against Resistant Strains cluster_2 Mechanism of Action & Toxicity cluster_3 Lead Optimization A Synthesis of Novel Quinolone Analogs B Primary Screening: MIC against Wild-Type Strains A->B Initial efficacy C MIC against Quinolone- Resistant Strains B->C Promising candidates D Mechanism of Resistance Characterization C->D Identify resistance mechanisms E Mechanism of Action Studies: Topoisomerase Inhibition Assays C->E Confirm target engagement F In Vitro Cytotoxicity Assays E->F Assess safety profile G Structure-Activity Relationship (SAR) Analysis F->G Guide structural modifications H Lead Optimization G->H Improve efficacy and safety H->A Iterative design

Caption: Workflow for the discovery and optimization of novel quinolone analogs.

Detailed Protocol: Broth Microdilution MIC Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Materials:

  • Novel quinolone analog stock solution (typically in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare Serial Dilutions of the Quinolone Analog:

    • In a 96-well plate, perform two-fold serial dilutions of the quinolone analog stock solution in CAMHB to achieve a range of desired concentrations.

    • Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits bacterial growth (typically ≤1%).

  • Inoculate the Microtiter Plate:

    • Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the serially diluted quinolone analog, resulting in a final volume of 100 µL per well.

    • Include a positive control (bacteria in CAMHB without the quinolone analog) and a negative control (CAMHB only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC:

    • The MIC is the lowest concentration of the quinolone analog that completely inhibits visible bacterial growth.

    • Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Investigating the Mechanism of Action: DNA Gyrase Supercoiling Assay

This assay determines if a novel quinolone analog inhibits the supercoiling activity of DNA gyrase, a primary target of quinolones.

Materials:

  • Purified DNA gyrase enzyme

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (containing MgCl2, KCl, Tris-HCl)

  • Novel quinolone analog

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the assay buffer, ATP, relaxed plasmid DNA, and the novel quinolone analog at various concentrations.

    • Include a positive control (no quinolone analog) and a negative control (no DNA gyrase).

  • Initiate the Reaction:

    • Add purified DNA gyrase to each reaction tube (except the negative control) and incubate at 37°C for 1 hour.

  • Stop the Reaction:

    • Terminate the reaction by adding a stop solution (e.g., EDTA and SDS).

  • Analyze by Agarose Gel Electrophoresis:

    • Load the reaction mixtures onto an agarose gel and perform electrophoresis.

    • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Interpret the Results:

    • In the positive control lane, the relaxed plasmid DNA will be converted to its supercoiled form, which migrates faster through the gel.

    • Inhibition of DNA gyrase by the quinolone analog will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The concentration at which 50% of the supercoiling is inhibited (IC50) can be determined.

Logical Relationship of Quinolone Resistance Mechanisms

G cluster_0 Bacterial Cell A Quinolone Analog B Porin Channel A->B Entry D DNA Gyrase/ Topoisomerase IV B->D Reaches Target C Efflux Pump C->A Expulsion D->C Efflux E Plasmid E->C Efflux Pump Upregulation E->D Target Protection

Caption: Interplay of quinolone resistance mechanisms within a bacterial cell.

References

  • Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. Oxford Academic. Retrieved January 23, 2026, from [Link]

  • Mechanism of Quinolone Action and Resistance. Biochemistry. Retrieved January 23, 2026, from [Link]

  • Overcoming Target-Mediated Quinolone Resistance in Topoisomerase IV by Introducing Metal Ion-Independent Drug-Enzyme Interactions. National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Insights into antibiotic resistance promoted by quinolone exposure. Antimicrobial Agents and Chemotherapy. Retrieved January 23, 2026, from [Link]

  • Quinolone Antibiotics: Resistance and Therapy. National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Retrieved January 23, 2026, from [Link]

  • Quinolone Resistance: Much More than Predicted. Frontiers in Microbiology. Retrieved January 23, 2026, from [Link]

  • Our Evolving Understanding of the Mechanism of Quinolones. National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Fluoroquinolones as versatile scaffolds: Potential for targeting classical and novel mechanisms to combat antibacterial resistance. PubMed. Retrieved January 23, 2026, from [Link]

  • Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Recent advances in quinolone hybrids with potential antibacterial activity against drug-resistant bacteria. PubMed. Retrieved January 23, 2026, from [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Antibiotic Coordination Frameworks against Antibiotic Resistance: How to Involve Students through Experimental Practices in the Search for Solutions to Public Health Problems. Journal of Chemical Education. Retrieved January 23, 2026, from [Link]

  • Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Strategies to combat Gram-negative bacterial resistance to conventional antibacterial drugs: a review. National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Small-molecule strategies to combat antibiotic resistance: mechanisms, modifications, and contemporary approaches. Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases. Retrieved January 23, 2026, from [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Retrieved January 23, 2026, from [Link]

  • Antimicrobial and antioxidant evaluation of new quinolone based aurone analogs. ScienceDirect. Retrieved January 23, 2026, from [Link]

  • Quinolones: Recent Structural and Clinical Developments. Brieflands. Retrieved January 23, 2026, from [Link]

  • NEW APPROACHES TO OVERCOMING BACTERIAL RESISTANCE. Yakult Central Institute. Retrieved January 23, 2026, from [Link]

  • Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. Auctores. Retrieved January 23, 2026, from [Link]

  • Synthesis and Testing of Antibiotic Properties of Functionalized Quinolone Analogs. University of Central Florida. Retrieved January 23, 2026, from [Link]

  • Bypassing Fluoroquinolone Resistance with Quinazolinediones: Studies of Drug–Gyrase–DNA Complexes Having Implications for Drug Design. National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases. Retrieved January 23, 2026, from [Link]

  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. MDPI. Retrieved January 23, 2026, from [Link]

Sources

Optimization

Technical Support Center: Refinement of Antimicrobial Susceptibility Testing for Experimental Quinolones

Welcome to the technical support center for antimicrobial susceptibility testing (AST) of experimental quinolones. As Senior Application Scientists, we have designed this guide to provide not just protocols, but the unde...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for antimicrobial susceptibility testing (AST) of experimental quinolones. As Senior Application Scientists, we have designed this guide to provide not just protocols, but the underlying scientific rationale to help you navigate the complexities of evaluating novel antimicrobial compounds. This resource is structured in a question-and-answer format to directly address the challenges you may encounter in your research.

Section 1: Foundational FAQs - Setting the Stage for Success

This section addresses the preliminary decisions and fundamental knowledge required before starting your experiments.

Question: I am developing a new quinolone derivative. Which AST method should I choose for initial screening and validation?

Answer: The choice of method depends on your specific goal—throughput, precision, or establishing a reference value.

  • Broth Microdilution (BMD): This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC).[1] It provides a quantitative result (in µg/mL) and is the reference method recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3] For novel compound validation, BMD is essential for generating precise and comparable data.

  • Disk Diffusion (Kirby-Bauer): This is a qualitative or semi-quantitative method ideal for screening the activity of multiple isolates or compounds. It is less labor-intensive than BMD but is highly sensitive to methodological variables.[4] Results (zone diameters) must be correlated with MICs to be meaningful, which can be challenging for an experimental agent without established breakpoints.

  • Agar Dilution: Similar to BMD, this method yields a quantitative MIC. It involves preparing agar plates with serial dilutions of the antimicrobial. It is often used for fastidious organisms or when testing a large number of strains simultaneously.

Table 1: Comparison of AST Methods for Experimental Quinolones

FeatureBroth Microdilution (BMD)Disk Diffusion (Kirby-Bauer)Agar Dilution
Primary Output Minimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Nature of Result QuantitativeQualitative / Semi-QuantitativeQuantitative
Best For Precise validation, reference dataHigh-throughput screeningFastidious organisms, large batches
CLSI/EUCAST Status Reference MethodStandardized MethodReference Method
Key Consideration Requires precise serial dilutionsResults depend on drug diffusion ratesLabor-intensive plate preparation

Causality: The BMD method is considered the gold standard because it directly measures the concentration of the drug that inhibits bacterial growth in a liquid medium, which more closely mimics a systemic infection than growth on a solid agar surface.

Question: My experimental quinolone is poorly soluble in aqueous solutions. How do I prepare the stock solution for my AST assay?

Answer: This is a common and critical challenge in early drug development. Using an inappropriate solvent can either inhibit bacterial growth on its own or interfere with the drug's activity.

  • Prioritize Water: Always attempt to dissolve the compound in sterile distilled water first.

  • Use a Co-Solvent (with caution): If the compound is insoluble in water, Dimethyl Sulfoxide (DMSO) is the most common alternative.[5] However, the final concentration of DMSO in the testing medium (e.g., Cation-Adjusted Mueller-Hinton Broth) must not exceed a level that affects bacterial growth, typically ≤1%.

  • Validation is Mandatory: You must run a solvent toxicity control. This involves preparing a dilution series of the solvent alone (e.g., DMSO in broth) and inoculating it with your test organism. There should be no inhibition of growth at the highest concentration of solvent used in your actual experiment.

Section 2: Troubleshooting Broth Microdilution (BMD) Assays

BMD is the reference method, but its accuracy depends on meticulous technique. This section addresses common problems.

Question: My MIC results are inconsistent between replicates. What are the likely causes?

Answer: Inconsistency in BMD assays almost always points to a breakdown in one of four key areas: the inoculum, the drug dilution, incubation, or plate reading.

dot

Caption: Troubleshooting workflow for inconsistent MIC results.

Expertise & Causality:

  • Inoculum Density: The most critical variable. CLSI guidelines specify a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[6] A higher inoculum can overwhelm the drug, leading to falsely high MICs, while a lower inoculum can result in falsely low MICs. Using a spectrophotometer to adjust your bacterial suspension to a 0.5 McFarland standard is more reproducible than visual comparison.

  • Drug Dilution Errors: In a two-fold serial dilution, a small pipetting error in an early step will be propagated and magnified throughout the series, leading to significant concentration errors in the final wells. Use calibrated pipettes and change tips for each dilution step.

  • Incubation Environment: Stacking microtiter plates more than three high in an incubator can create temperature and atmospheric gradients. The plates in the middle of the stack may come to temperature more slowly, affecting the growth rate and leading to variable MICs.

  • Endpoint Reading: This can be subjective, especially if issues like trailing are present. Ensure reading is done at the correct time (16-20 hours for most non-fastidious bacteria) using a consistent light source and background.[1]

Question: I am observing "trailing" or "phantom" growth in my BMD assay. How do I determine the true MIC?

Answer: Trailing is the phenomenon of reduced but persistent bacterial growth over a wide range of drug concentrations, making it difficult to determine the well with "no visible growth." This is a known issue with certain drug-bug combinations, including quinolones.[7][8]

Causality: Trailing can occur when a drug is bacteriostatic at lower concentrations but not fully bactericidal, allowing a small, persistent subpopulation to grow. It can also be an artifact of the testing medium or an indication of specific resistance mechanisms.

How to Interpret:

  • CLSI/EUCAST Guidance: For broth dilution, the MIC is the lowest concentration that causes a significant inhibition of growth. This is often interpreted as the well with the first clear "button" or a >80% reduction in turbidity compared to the positive control well.

  • Reading Time: Do not extend incubation beyond the recommended time (e.g., 20 hours). Extended incubation often exacerbates trailing. Reading at an earlier time point (e.g., 16 hours) might provide a clearer endpoint.[7]

  • Use of Indicators: Growth indicators like resazurin can sometimes aid in endpoint determination by providing a colorimetric change, but this must be validated against visual reading.[5]

  • Confirmation: If trailing is a persistent issue, consider confirming the MIC with an alternative method like agar dilution, which is sometimes less prone to this effect.

Section 3: Troubleshooting Disk Diffusion (Kirby-Bauer) Assays

While seemingly simple, disk diffusion is a complex interplay of bacterial growth, drug diffusion, and media composition.

Question: My QC strain is out of range for a standard quinolone. What should I do?

Answer: An out-of-range QC result invalidates the entire batch of tests performed that day.[1] Do not report any results for your experimental compounds until the QC issue is resolved.

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QC_Failure_Analysis cluster_investigation Immediate Investigation Steps cluster_action Corrective Action start QC Result Out of Range check_obvious Obvious Error? e.g., Wrong QC strain used? Wrong incubation temp? start->check_obvious:f0 check_media Mueller-Hinton Agar (MHA) Correct depth (4mm)? pH (7.2-7.4)? Cation concentration? check_obvious:f1->check_media:f0 If no obvious error check_inoculum Inoculum Matched 0.5 McFarland? Confluent lawn of growth? check_media:f1->check_inoculum:f0 check_disks Antibiotic Disks Correct potency? Expired? Stored correctly? check_inoculum:f1->check_disks:f0 check_procedure Procedure Disks applied correctly? Incubated within 15 mins? check_disks:f1->check_procedure:f0 repeat_test Repeat Test with: - New MHA plate - New inoculum - Same disks check_procedure:f1->repeat_test new_disks If still fails: Repeat with new lot/vial of disks repeat_test->new_disks Fails end_node QC In Range: Proceed with Reporting repeat_test->end_node Passes new_qc If still fails: Prepare fresh QC subculture from stock new_disks->new_qc Fails new_disks->end_node Passes new_qc->end_node Passes

Caption: Logic diagram for troubleshooting out-of-range QC results.

Expertise & Causality:

  • Media pH and Cations: Quinolone activity is highly dependent on the concentration of divalent cations (Mg²⁺ and Ca²⁺) and the pH of the Mueller-Hinton Agar (MHA).[4][6] Low cation levels or a low pH (<7.2) can lead to falsely large zones (increased potency), while high cation levels or high pH (>7.4) can cause falsely small zones.[4] Always use MHA that is certified for AST.

  • Agar Depth: The depth of the agar in the petri dish must be uniform (4 mm). If the agar is too shallow, the drug will diffuse further, creating a larger zone. If it's too deep, the zone will be smaller.

  • Disk Potency: Antibiotic disks lose potency if not stored correctly (typically at -20°C or below in a desiccated environment). Always check expiration dates.

Section 4: Understanding Quinolone Resistance in Your Data

Observing resistance is not an error; it's a result. Understanding the "why" can provide crucial insights into your compound's mechanism and spectrum.

Question: I have an isolate with a high quinolone MIC, but it doesn't seem to affect other antibiotic classes. What could be the mechanism?

Answer: This pattern strongly suggests a target-mediated resistance mechanism, which is highly specific to the quinolone class.

Causality: Quinolones work by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9][10] Mutations in the genes that code for these enzymes (commonly gyrA and parC) can alter the drug-binding site, preventing the quinolone from working effectively.[11][12] This type of resistance typically does not confer cross-resistance to other drug classes like beta-lactams or aminoglycosides.

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Quinolone_Resistance cluster_mechanisms Common Resistance Mechanisms Quinolone Experimental Quinolone Target Target Modification (gyrA, parC mutations) Quinolone->Target Efflux Efflux Pump Overexpression Quinolone->Efflux Plasmid Plasmid-Mediated (PMQR) (e.g., qnr proteins) Quinolone->Plasmid Action Inhibition of DNA Replication Quinolone->Action Normal Susceptibility NoAction Resistance (High MIC) Target->NoAction Prevents Binding Efflux->NoAction Pumps Drug Out Plasmid->NoAction Protects Target

Caption: Overview of primary quinolone resistance mechanisms.

Question: My isolate shows a small increase in MIC to my quinolone and also to other unrelated antibiotics. What does this suggest?

Answer: This pattern is characteristic of a non-specific resistance mechanism, most commonly an over-expressed efflux pump.

Causality: Many bacteria possess efflux pumps that can expel a wide range of toxic substances, including different classes of antibiotics.[13] Overexpression of these pumps leads to a decrease in the intracellular concentration of the drug, resulting in low-to-moderate level resistance across multiple drug classes. This is a crucial finding, as it suggests your compound may be susceptible to this common form of multidrug resistance.

Section 5: Core Protocols and Quality Control

Adherence to standardized protocols is the foundation of reproducible science.

Protocol: Broth Microdilution (BMD) for Experimental Quinolones

This protocol is adapted from CLSI M07 guidelines.[2]

  • Prepare Inoculum:

    • Select 3-5 well-isolated colonies from a non-selective agar plate (incubated overnight).

    • Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to get ~1.5 x 10⁶ CFU/mL. This is your working inoculum.

  • Prepare Drug Dilutions:

    • Prepare a stock solution of your experimental quinolone (see Section 1 FAQ on solubility).

    • Perform a two-fold serial dilution in CAMHB in a separate 96-well plate or in tubes to achieve concentrations that are 2x the desired final concentrations.

  • Inoculate Microtiter Plate:

    • Dispense 50 µL of the appropriate 2x drug concentration into each well of a sterile 96-well microtiter plate.

    • Dispense 50 µL of the working inoculum into each well. This brings the final volume to 100 µL and dilutes both the drug and the inoculum by a factor of 2, achieving the target inoculum of ~7.5 x 10⁵ CFU/mL.

    • Include a growth control well (50 µL CAMHB + 50 µL inoculum) and a sterility control well (100 µL CAMHB only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours. Do not stack plates more than three high.

  • Reading the MIC:

    • Using a reading mirror or automated plate reader, determine the lowest concentration of the drug that shows no visible growth. This is the MIC. Compare the turbidity in the wells to the growth control.

Quality Control (QC) is Non-Negotiable

You must include appropriate QC strains in every experiment to validate your results.[14][15]

Table 3: Common QC Strains and their Role in Quinolone AST

QC StrainGram StainTypical UseRationale
Escherichia coli ATCC® 25922™NegativeBroad-spectrum Gram-negative testingWell-characterized, stable quinolone susceptibility profile.
Staphylococcus aureus ATCC® 29213™PositiveBroad-spectrum Gram-positive testingStandard for Gram-positive MIC testing.
Pseudomonas aeruginosa ATCC® 27853™NegativeTesting drugs with anti-pseudomonal activityRepresents a challenging, often multidrug-resistant pathogen.

For each QC strain, you must obtain MICs within the acceptable range published by CLSI or EUCAST to ensure your system (media, inoculum, incubation, etc.) is performing correctly.[2][16]

References

  • Biedenbach, D. J., et al. (2017). "Insights into antibiotic resistance promoted by quinolone exposure". Antimicrobial Agents and Chemotherapy. [Link]

  • Perez, F., et al. (2015). "Challenges to accurate susceptibility testing and interpretation of quinolone resistance in Enterobacteriaceae: results of a Spanish multicentre study". Journal of Antimicrobial Chemotherapy. [Link]

  • Hardy Diagnostics. (2018). "Fluoroquinolone Resistance and Screening Methods". Hardy Diagnostics. [Link]

  • Tamma, P. D., et al. (2024). "IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections". Infectious Diseases Society of America. [Link]

  • Vasilev, K., et al. (2021). "Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods". PMC - PubMed Central. [Link]

  • U.S. Food and Drug Administration (FDA). (2025). "Antibacterial Susceptibility Test Interpretive Criteria". FDA. [Link]

  • Hecht, D. W. (2001). "Broth Microdilution and E-Test for Determining Fluoroquinolone Activity Against Streptococcus pneumoniae". ResearchGate. [Link]

  • Strahilevitz, J., et al. (2009). "Mechanisms of drug resistance: quinolone resistance". PMC - PubMed Central. [Link]

  • American Society for Microbiology (ASM). (2009). "Kirby-Bauer Disk Diffusion Susceptibility Test Protocol". ASM. [Link]

  • Hänninen, M. L., & Rautelin, H. (2000). "Quality Control Strains Used in Susceptibility Testing of Campylobacter spp.". PMC - PubMed Central. [Link]

  • Webber, M. A. (2003). "Mechanisms of drug resistance: quinolone resistance". PMC - PubMed Central. [Link]

  • EUCAST. (2022). "Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST". EUCAST. [Link]

  • Aldred, K. J., et al. (2014). "Mechanism of Quinolone Action and Resistance". Biochemistry. [Link]

  • Miller, J. M., et al. (1984). "Disk Diffusion Susceptibility Test Troubleshooting Guide". ResearchGate. [Link]

  • EUCAST. (2022). "Routine and extended internal quality control as recommended by EUCAST". EUCAST. [Link]

  • Drago, L., et al. (2013). "Fluoroquinolones and Biofilm: A Narrative Review". MDPI. [Link]

  • bioMérieux. (2025). "Antimicrobial Susceptibility Testing". bioMérieux. [Link]

  • CLSI. (2020). "M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition". National Institutes of Health, Islamabad Pakistan. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2016). "Mechanisms of quinolone action and resistance: where do we stand?". Microbiology Society. [Link]

  • APEC. "Antimicrobial Susceptibility Testing". Apec.org. [Link]

  • Wiegand, I., et al. (2008). "The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance". PMC - PubMed Central. [Link]

  • Hombach, M., et al. (2013). "Standardisation of disk diffusion results for antibiotic susceptibility testing using the sirscan automated zone reader". PubMed Central. [Link]

  • EUCAST. (2026). "Clinical Breakpoint Tables". EUCAST. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antibacterial Efficacy of Novel Fluoroquinolones Versus Ciprofloxacin

In the ever-evolving landscape of antimicrobial resistance, the need for potent and reliable therapeutic agents is paramount. For decades, ciprofloxacin, a second-generation fluoroquinolone, has been a cornerstone in the...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial resistance, the need for potent and reliable therapeutic agents is paramount. For decades, ciprofloxacin, a second-generation fluoroquinolone, has been a cornerstone in the treatment of various bacterial infections. However, its extensive use has led to the emergence of resistant strains, prompting the development of novel fluoroquinolones with enhanced antibacterial activity and broader spectrums. This guide provides a comprehensive comparison of the antibacterial efficacy of these newer agents against the established benchmark of ciprofloxacin, offering researchers, scientists, and drug development professionals critical insights supported by experimental data.

The Rise of Resistance and the Dawn of Novel Fluoroquinolones

Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair. In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in most Gram-positive bacteria. The rampant use of ciprofloxacin has driven the selection of resistant mutants, primarily through alterations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes (gyrA and parC) and through the overexpression of efflux pumps that actively transport the antibiotic out of the bacterial cell.[1][2][3][4][5]

This escalating resistance necessitated the development of a new generation of fluoroquinolones, including levofloxacin, moxifloxacin, delafloxacin, and sitafloxacin. These agents often exhibit structural modifications that confer several advantages:

  • Enhanced activity against Gram-positive bacteria: Many newer fluoroquinolones show significantly improved potency against pathogens like Streptococcus pneumoniae and Staphylococcus aureus, including methicillin-resistant strains (MRSA).[6][7][8]

  • Activity against ciprofloxacin-resistant strains: Some novel agents retain activity against bacteria that have developed resistance to ciprofloxacin, often due to a more balanced or dual-targeting mechanism of action.[9][10][11]

  • Broader spectrum of activity: Certain newer fluoroquinolones demonstrate efficacy against anaerobic bacteria, expanding their clinical utility.[7]

Comparative In Vitro Efficacy: A Quantitative Analysis

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. The MIC90, the concentration required to inhibit 90% of isolates, is a key metric in surveillance studies. The following table summarizes comparative MIC90 data for novel fluoroquinolones and ciprofloxacin against a range of clinically significant bacteria.

Bacterial SpeciesCiprofloxacin (µg/mL)Levofloxacin (µg/mL)Moxifloxacin (µg/mL)Delafloxacin (µg/mL)Sitafloxacin (µg/mL)
Staphylococcus aureus (MSSA) 110.25≤0.0080.12
Staphylococcus aureus (MRSA) >32>840.50.5
Streptococcus pneumoniae 210.250.030.06
Escherichia coli 0.060.120.120.120.03
E. coli (Ciprofloxacin-Resistant) >32>8821
Pseudomonas aeruginosa 0.52410.5
Klebsiella pneumoniae 0.120.50.250.250.12
Enterococcus faecalis 2110.250.25
Bacteroides fragilis 84210.5

Note: MIC90 values are compiled from various sources and can vary based on geographic location and time of isolate collection.[9][12][13][14][15][16][17]

Deciphering the Mechanism: The Advantage of Dual-Targeting

The enhanced efficacy of many novel fluoroquinolones, particularly against resistant strains, can be attributed to their more balanced inhibition of both DNA gyrase and topoisomerase IV.[18][19][20][21][22] Ciprofloxacin often shows a preference for one target over the other, meaning a single mutation in the primary target's QRDR can confer significant resistance. In contrast, agents like sitafloxacin exhibit potent, dual-targeting activity, requiring mutations in both enzymes for high-level resistance to develop.[18] This dual-inhibition strategy presents a higher genetic barrier to the evolution of resistance.

Delafloxacin possesses a unique anionic character, which leads to increased accumulation in bacteria at acidic pH, a condition often found in infection sites.[23] This is in contrast to other fluoroquinolones, which tend to lose activity in acidic environments.

Caption: Mechanism of Action: Ciprofloxacin vs. Dual-Targeting Novel Fluoroquinolones.

Experimental Protocols for Efficacy Assessment

To ensure the reproducibility and validity of antibacterial efficacy studies, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these assays.[24][25][26][27]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the test antibiotic in a suitable solvent at a concentration significantly higher than the expected MIC.

  • Serial Dilutions: Perform two-fold serial dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

MIC_Workflow A Prepare Antibiotic Stock Solution B Perform 2-fold Serial Dilutions in 96-well Plate A->B D Inoculate Plate with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35-37°C for 16-20 hours D->E F Read Results: Lowest Concentration with No Visible Growth = MIC E->F

Caption: Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Step-by-Step Methodology:

  • Perform an MIC Test: Follow the steps outlined above for MIC determination.

  • Subculturing: Following incubation of the MIC plate, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth and plate it onto an antibiotic-free agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion and Future Perspectives

Novel fluoroquinolones represent a significant advancement in the fight against bacterial infections, particularly in the era of widespread ciprofloxacin resistance. Their enhanced activity against Gram-positive pathogens, retained potency against many resistant strains, and, in some cases, broader spectrum of activity make them invaluable tools in the clinical setting. The dual-targeting mechanism of action observed with some of these newer agents offers a promising strategy to combat the evolution of resistance.

Continued surveillance of antimicrobial susceptibility patterns is essential to guide the appropriate use of these potent agents and preserve their efficacy for the future. As researchers and drug development professionals, a thorough understanding of the comparative efficacy and mechanisms of action of these novel fluoroquinolones is critical for the rational design of next-generation antibacterial therapies.

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Comparative

Validating the inhibition of bacterial DNA gyrase by quinolone derivatives

A Senior Application Scientist's Guide to Validating Quinolone Derivatives as Bacterial DNA Gyrase Inhibitors In the landscape of antibacterial drug discovery, bacterial DNA gyrase remains a cornerstone target.[1][2] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Validating Quinolone Derivatives as Bacterial DNA Gyrase Inhibitors

In the landscape of antibacterial drug discovery, bacterial DNA gyrase remains a cornerstone target.[1][2] This essential type IIA topoisomerase, absent in higher eukaryotes, is critical for bacterial survival, managing DNA topology during replication and transcription by introducing negative supercoils into DNA.[2][3][4] Quinolones, a highly successful class of antibiotics, exploit this enzyme's function with remarkable efficiency.[5][6]

However, the mechanism is more nuanced than simple catalytic inhibition. Quinolones are "topoisomerase poisons."[7][8] They bind to the enzyme-DNA complex and stabilize it at a critical intermediate stage where the DNA is cleaved, preventing the subsequent re-ligation step.[7][9][10] This transforms the essential enzyme into a toxic agent that fragments the bacterial chromosome, leading to rapid cell death.[8][10][11]

Validating a novel quinolone derivative requires more than just confirming it inhibits the enzyme; it demands a multi-faceted approach to prove it acts via this specific poisoning mechanism and translates this activity into whole-cell efficacy. This guide provides a comprehensive framework for researchers, outlining the critical assays and the scientific rationale that connects them, ensuring a robust and self-validating experimental cascade.

The Quinolone Mechanism of Action: Trapping the Cleavage Complex

The catalytic cycle of DNA gyrase involves creating a transient double-strand break in one DNA segment to pass another through it. Quinolones intercept this cycle, trapping the "cleavage complex" and leading to lethal DNA damage.

G cluster_0 Standard Gyrase Catalytic Cycle cluster_1 Quinolone Intervention Gyrase DNA Gyrase Complex_Formation Gyrase-DNA Complex Gyrase->Complex_Formation Binds Relaxed_DNA Relaxed DNA Relaxed_DNA->Complex_Formation Cleavage Transient DNA Cleavage Complex_Formation->Cleavage Strand_Passage Strand Passage (ATP-dependent) Cleavage->Strand_Passage Quinolone Quinolone Derivative Cleavage->Quinolone Intervenes Religation DNA Re-ligation Strand_Passage->Religation Supercoiled_DNA Supercoiled DNA Religation->Supercoiled_DNA Stabilized_Complex Stabilized Ternary (Gyrase-DNA-Quinolone) Cleavage Complex Quinolone->Stabilized_Complex Binds & Stabilizes Block Re-ligation Blocked Stabilized_Complex->Block Fragmentation Chromosome Fragmentation & Cell Death Block->Fragmentation

Caption: Mechanism of DNA gyrase inhibition by quinolones.

The DNA Supercoiling Inhibition Assay: A Measure of Catalytic Potency

This is the primary functional assay to determine if a compound can inhibit the catalytic activity of DNA gyrase. It provides a quantitative measure of potency, typically expressed as an IC₅₀ value.

Scientific Rationale

The assay's logic hinges on the differential electrophoretic mobility of DNA topoisomers. Relaxed circular plasmid DNA migrates slower through an agarose gel than its compact, negatively supercoiled counterpart.[3][12] By incubating relaxed plasmid DNA with purified DNA gyrase and ATP, we can observe the conversion to the faster-migrating supercoiled form. An effective inhibitor will prevent this conversion, resulting in a dose-dependent decrease in the supercoiled DNA band and an increase in the relaxed DNA band. This provides clear, visual evidence of inhibition and allows for the calculation of the 50% inhibitory concentration (IC₅₀), a critical metric for comparing the potency of different derivatives.[5][13]

Experimental Workflow: Supercoiling Assay

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Detailed Protocol: Supercoiling Inhibition Assay

This protocol is adapted from methodologies provided by Inspiralis and others.[3]

  • Reaction Setup (on ice): For each reaction, prepare a master mix containing:

    • 6 µL 5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin).

    • 0.5 µL Relaxed pBR322 plasmid DNA (e.g., at 1 µg/µL).

    • Water to a final volume of 26.7 µL.

  • Compound Addition:

    • Aliquot 26.7 µL of the master mix into separate microcentrifuge tubes.

    • Add 0.3 µL of your quinolone derivative (dissolved in a suitable solvent like DMSO) at various concentrations.

    • Include a "no inhibitor" positive control (add 0.3 µL of solvent only) and a "no enzyme" negative control.

  • Enzyme Addition:

    • Add 3 µL of purified DNA gyrase (e.g., E. coli gyrase, diluted in dilution buffer) to all tubes except the "no enzyme" control. For the negative control, add 3 µL of dilution buffer only.

  • Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 30 µL of 2x GSTEB (Glycerol, Tris-HCl, EDTA, Bromophenol Blue) and 30 µL of chloroform/isoamyl alcohol (24:1). Vortex briefly and centrifuge for 1 minute.

  • Analysis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel. Run the gel at ~90V for 90 minutes. Stain with ethidium bromide or a safer alternative (e.g., SYBR Green) and visualize under UV light.

The DNA Cleavage Assay: Validating the "Poison" Mechanism

While the supercoiling assay measures catalytic inhibition, the cleavage assay is the definitive test for the quinolone poisoning mechanism. It directly detects the formation of the stabilized gyrase-DNA cleavage complex.[14][15]

Scientific Rationale

This assay is performed under conditions that favor complex formation but not the full catalytic cycle (typically by omitting ATP).[14][16] After incubation of the enzyme, supercoiled DNA, and the test compound, the reaction is treated with a strong denaturant (SDS) and Proteinase K.[12][17] If the quinolone has stabilized the cleavage complex, the covalent bond between gyrase's active-site tyrosine and the 5' ends of the DNA is trapped. The SDS dissociates the gyrase subunits, and Proteinase K digests the enzyme, leaving behind a linearized plasmid with protein covalently attached to the ends. This linear DNA form is easily resolved on an agarose gel, appearing as a distinct band that migrates between the supercoiled and relaxed forms.[16] The appearance of this band is the hallmark of a topoisomerase poison.[15][18]

Experimental Workflow: Cleavage Assay

Caption: Workflow for the DNA gyrase cleavage complex assay.

Detailed Protocol: Cleavage Assay

This protocol is adapted from methodologies provided by Inspiralis and others.[14][16][17]

  • Reaction Setup (on ice): For each reaction, prepare a master mix containing:

    • 6 µL 5x Assay Buffer (as above, but without ATP ).

    • 0.5 µL Supercoiled pBR322 plasmid DNA (e.g., at 1 µg/µL).

    • Water to a final volume of 24 µL.

  • Compound Addition:

    • Aliquot 24 µL of the master mix into separate tubes.

    • Add 3 µL of your quinolone derivative or solvent control.

  • Enzyme Addition:

    • Add 3 µL of purified DNA gyrase to each tube.

  • Incubation: Mix gently and incubate at 37°C for 60 minutes to allow the cleavage complex to form.[16]

  • Complex Trapping:

    • Add 3 µL of 2% SDS to each reaction, mix gently, and incubate at 37°C for 30 minutes.

    • Add 1.5 µL of 10 mg/mL Proteinase K, mix, and incubate for another 30 minutes at 37°C.[16]

  • Analysis: Add gel loading dye and load the entire reaction onto a 1% agarose gel. Run and visualize as described for the supercoiling assay. Look for the appearance of the linear DNA band.

Minimum Inhibitory Concentration (MIC): Assessing Whole-Cell Activity

A compound that potently inhibits purified gyrase is a promising start, but its success as an antibiotic depends on its ability to penetrate the bacterial cell wall and membrane, evade efflux pumps, and accumulate at the target site.[19][20] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying a compound's whole-cell antibacterial efficacy.[21]

Scientific Rationale

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][22] By performing a broth microdilution assay, a direct comparison can be made between a derivative's enzymatic potency (IC₅₀) and its whole-cell activity (MIC). A small ratio of MIC to IC₅₀ is desirable. A large discrepancy, where a compound is potent against the enzyme but weak against the bacteria, may indicate problems with cellular uptake or rapid efflux, guiding further chemical modification efforts.[5]

Detailed Protocol: Broth Microdilution MIC
  • Preparation: Prepare serial two-fold dilutions of the quinolone derivatives in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial inoculum (e.g., E. coli ATCC 25922 at ~5 x 10⁵ CFU/mL) to each well.

  • Controls: Include a positive control for growth (bacteria, no compound) and a negative control for sterility (medium, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration well in which no turbidity (bacterial growth) is observed.

Comparative Data Analysis

A systematic evaluation requires comparing the data from all three assays against a well-characterized quinolone, such as Ciprofloxacin. This allows for an objective assessment of the novel derivatives' performance.

CompoundSupercoiling IC₅₀ (µM)Cleavage Assay ResultMIC vs. E. coli (µg/mL)Interpretation
Ciprofloxacin 0.8+++ (Strong Linear Band)0.015Benchmark: Potent poison with excellent cell penetration/low efflux.
Derivative A 0.5+++ (Strong Linear Band)0.010Superior Candidate: More potent than benchmark both at enzyme and whole-cell level.
Derivative B 5.0+ (Weak Linear Band)8.0Weak Poison: Lower potency at the enzyme level translates to weaker antibacterial activity.
Derivative C 0.6--- (No Linear Band)32.0Catalytic Inhibitor, Not a Poison: Fails to stabilize the cleavage complex. Poor MIC suggests this mechanism is ineffective.
Derivative D 0.4+++ (Strong Linear Band)16.0Potent Poison, Poor Permeability: Excellent enzyme activity but poor whole-cell activity. Likely efflux or permeability issues.

Conclusion

Validating quinolone derivatives as DNA gyrase inhibitors is a structured, hypothesis-driven process. The supercoiling assay establishes enzymatic potency (IC₅₀), the cleavage assay confirms the critical poisoning mechanism of action, and the MIC assay determines the ultimate antibacterial efficacy. Together, this trio of experiments provides a comprehensive, self-validating dataset that allows researchers to confidently identify promising candidates, diagnose potential liabilities like poor cell penetration, and make informed decisions in the drug development pipeline. This rigorous approach ensures that only the most viable derivatives, those that effectively target and poison bacterial DNA gyrase in a whole-cell context, are advanced.

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  • Oxford Academic. (n.d.). Quinolones: from antibiotics to autoinducers.
  • PubMed. (n.d.). Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay.
  • ResearchGate. (n.d.). A Comprehensive Review on DNA Gyrase Inhibitors.
  • ProFoldin. (n.d.). DNA cleavage assay kit.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-4-Oxo-1,4-Dihydroquinolines

For Researchers, Scientists, and Drug Development Professionals In the landscape of antibacterial drug discovery, the 6-fluoro-4-oxo-1,4-dihydroquinoline scaffold remains a cornerstone for the development of potent thera...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibacterial drug discovery, the 6-fluoro-4-oxo-1,4-dihydroquinoline scaffold remains a cornerstone for the development of potent therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this critical class of compounds. By examining the influence of structural modifications on antibacterial potency, we aim to furnish researchers with the insights necessary to navigate the complexities of fluoroquinolone design and optimization.

The Privileged Scaffold: Understanding the 6-Fluoro-4-Oxo-1,4-Dihydroquinoline Core

The remarkable antibacterial efficacy of fluoroquinolones stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] The core structure, a 4-pyridone-3-carboxylic acid fused to an aromatic ring, is fundamental for this activity. The introduction of a fluorine atom at the C-6 position was a watershed moment in the evolution of quinolone antibiotics, leading to a significant enhancement in antibacterial potency, often by a factor of 5 to 100 compared to non-fluorinated analogs.[2] This modification is now a hallmark of the majority of clinically successful quinolones.

This guide will dissect the intricate interplay between chemical structure and biological activity by focusing on key positions of modification: the N-1, C-7, and C-8 substituents. Through a comparative analysis of experimental data, we will elucidate the principles that govern the potency and spectrum of these vital antibacterial agents.

Synthesis of the 6-Fluoro-4-Oxo-1,4-Dihydroquinoline Nucleus: A Proven Pathway

The construction of the 6-fluoro-4-oxo-1,4-dihydroquinoline core is most commonly achieved through the Gould-Jacobs reaction. This robust and versatile method involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3][4] Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid, a critical functional group for antibacterial activity.

Below is a representative experimental protocol for the synthesis of a key intermediate, ethyl 7-chloro-6-fluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, which serves as a versatile precursor for a variety of C-7 substituted analogs.

Experimental Protocol: Synthesis of Ethyl 7-chloro-6-fluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol is adapted from established synthetic procedures.[5]

Step 1: Condensation of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask, combine 3-chloro-4-fluoroaniline and a slight molar excess of diethyl ethoxymethylenemalonate.

  • Heat the mixture, typically on a steam bath, allowing for the evolution of ethanol. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the resulting diethyl N-(3-chloro-4-fluorophenyl)aminomethylenemalonate is typically used in the next step without further purification.

Step 2: Thermal Cyclization

  • The crude product from Step 1 is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

  • The mixture is heated to a high temperature (typically >250 °C) to induce intramolecular cyclization.

  • Upon cooling, the cyclized product, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, precipitates and can be collected by filtration.

Step 3: N-Alkylation

  • The dried ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is suspended in a suitable solvent, such as dimethylformamide (DMF).

  • A base, for instance, anhydrous potassium carbonate, is added to the suspension.

  • An alkylating agent, such as ethyl iodide, is introduced, and the reaction mixture is heated.[5]

  • After the reaction is complete, the solvent is removed under reduced pressure. The residue is then worked up by dissolving in water and extracting with an organic solvent like dichloromethane.

  • The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization from a suitable solvent like ethanol to afford ethyl 7-chloro-6-fluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 4: Hydrolysis

  • The purified ester from Step 3 is subjected to hydrolysis, typically using aqueous sodium hydroxide, to yield the final carboxylic acid.

  • Acidification of the reaction mixture precipitates the product, which can be collected by filtration and dried.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Hydrolysis A 3-chloro-4-fluoroaniline C Diethyl N-(3-chloro-4-fluorophenyl)aminomethylenemalonate A->C + DEEM, Heat B DEEM B->C D Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate C->D High Temp. E Ethyl 7-chloro-6-fluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate D->E + Ethyl Iodide, Base F 7-chloro-6-fluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid E->F NaOH, then H+ SAR_Summary cluster_Core 6-Fluoro-4-oxo-1,4-dihydroquinoline Core cluster_N1 N-1 Position cluster_C7 C-7 Position cluster_C8 C-8 Position Core Essential for antibacterial activity N1 Potency & Pharmacokinetics C7 Antibacterial Spectrum C8 Activity & Resistance Profile N1_sub Cyclopropyl > Ethyl (Potency) N1->N1_sub C7_sub1 Piperazinyl: Gram-negative activity C7->C7_sub1 C7_sub2 Bulky/Bicyclic Amines: Gram-positive & anaerobic activity C7->C7_sub2 C8_sub1 Methoxy/Halogen: Enhanced Gram-positive activity Reduced resistance potential C8->C8_sub1

Figure 2. Key structure-activity relationships of 6-fluoro-4-oxo-1,4-dihydroquinolines.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antibacterial agents.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Test compound stock solution (in a suitable solvent)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2 °C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From an overnight culture plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Drug Dilutions:

    • Perform a serial two-fold dilution of the test compound stock solution in CAMHB directly in the 96-well microtiter plate to obtain a range of desired concentrations.

  • Inoculation and Incubation:

    • Inoculate each well (containing the diluted compound) with the prepared bacterial suspension.

    • Include a growth control well (bacteria in CAMHB without the drug) and a sterility control well (CAMHB only).

    • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacterium.

Conclusion

The 6-fluoro-4-oxo-1,4-dihydroquinoline scaffold continues to be a fertile ground for the discovery of new and improved antibacterial agents. A thorough understanding of the structure-activity relationships governing the potency and spectrum of these compounds is paramount for the rational design of future therapeutics. This guide has provided a comparative analysis of the key structural determinants of activity, supported by experimental data and protocols. By leveraging these insights, researchers can continue to innovate and develop novel fluoroquinolones that address the ever-growing challenge of antimicrobial resistance.

References

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14266–14280. Available from: [Link]

  • Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Journal of Medical Microbiology, 44(5), 320-324. Available from: [Link]

  • Davis, R., & Bryson, H. M. (1994). Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy. Drugs, 47(4), 677–700. Available from: [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Available from: [Link]

  • Domagala, J. M., et al. (1986). 1-Ethyl-7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. A new clinically active antibacterial agent. Journal of Medicinal Chemistry, 29(3), 394–404. Available from: [Link]

  • Laws, M., et al. (2020). N1-Benzofused Modification of Fluoroquinolones Reduces Activity against Gram-Negative Bacteria. ACS Omega, 5(20), 11487–11496. Available from: [Link]

  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180–S186. Available from: [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Fluoroquinolones. Emerging Infectious Diseases, 7(2), 380-386. Available from: [Link]

  • Peterson, L. R. (2000). Fluoroquinolone structure and activity relationships. The American Journal of Medicine, 108(1), 7-11. Available from: [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Available from: [Link]

Sources

Comparative

A Tale of Two Scaffolds: A Comparative Biological Evaluation of Quinoline and Isoquinoline in Drug Discovery

In the landscape of medicinal chemistry, the quinoline and isoquinoline scaffolds stand as privileged heterocyclic systems, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline and isoquinoline scaffolds stand as privileged heterocyclic systems, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1][2] As structural isomers, their subtle difference in the placement of a nitrogen atom within their fused bicyclic structure gives rise to distinct electronic properties, three-dimensional shapes, and, consequently, diverse pharmacological profiles.[1] This guide provides an in-depth comparative analysis of the biological activities of quinoline and isoquinoline derivatives, with a focus on their applications in oncology and microbiology, supported by experimental data and detailed protocols for their evaluation.

At a Glance: Quinoline vs. Isoquinoline

FeatureQuinoline ScaffoldIsoquinoline Scaffold
Core Structure Benzene ring fused to a pyridine ring at the 2 and 3 positions.Benzene ring fused to a pyridine ring at the 3 and 4 positions.[1]
Prominent Anticancer Mechanism Topoisomerase inhibition, Tyrosine kinase inhibition (e.g., EGFR, VEGFR2).[3][4]Microtubule polymerization inhibition, Topoisomerase inhibition.[5][6]
Prominent Antimicrobial Action DNA gyrase and topoisomerase IV inhibition (fluoroquinolones).[7]Broad-spectrum activity, including against resistant strains; potential efflux pump inhibition.
Key Metabolic Feature Can be metabolized to a genotoxic epoxide intermediate, raising safety concerns.Generally considered non-genotoxic in its metabolic pathway.
Representative Drugs Ciprofloxacin (antibacterial), Bosutinib (anticancer), Chloroquine (antimalarial).[4]Papaverine (vasodilator), Berberine (antimicrobial, anticancer), Noscapine (anticancer).[8][9][10]

The Decisive Factor: Structural Isomerism and its Biological Implications

The fundamental difference between quinoline and isoquinoline lies in the position of the nitrogen atom in the pyridine ring. This seemingly minor alteration significantly impacts the electron distribution, hydrogen bonding capacity, and overall stereochemistry of the molecule. These differences dictate how derivatives of each scaffold interact with their respective biological targets, leading to distinct mechanisms of action and therapeutic applications.

For instance, the quinoline scaffold is famously embodied in the fluoroquinolone class of antibiotics, such as ciprofloxacin, which exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV.[7] In contrast, many bioactive isoquinoline alkaloids, like berberine, exhibit broad-spectrum antimicrobial activity through different mechanisms, including potential efflux pump inhibition, which can circumvent common resistance mechanisms.

In the realm of oncology, quinoline derivatives have been successfully developed as tyrosine kinase inhibitors, targeting receptors like EGFR and VEGFR2.[3] Conversely, the isoquinoline scaffold is found in potent microtubule-destabilizing agents like noscapine and its analogs.[5] While both scaffolds have yielded topoisomerase inhibitors, the specific interactions with the enzyme-DNA complex can differ.[5][11]

A critical point of divergence from a drug development perspective is their metabolism. Quinoline can be metabolized by cytochrome P450 enzymes to form a reactive quinoline-5,6-epoxide, which is genotoxic and carcinogenic. The metabolic pathway of isoquinoline, however, does not typically proceed through such a reactive intermediate, generally giving it a more favorable safety profile.

Comparative Biological Evaluation: Anticancer Activity

The anticancer potential of both quinoline and isoquinoline derivatives is vast and well-documented.[3][10] However, their primary mechanisms of inducing cancer cell death often differ.

Mechanisms of Action: A Fork in the Road

Quinoline derivatives frequently target enzymes crucial for DNA replication and cell signaling. A prominent example is their role as topoisomerase inhibitors . These compounds intercalate into the DNA and stabilize the topoisomerase-DNA cleavage complex, leading to double-strand breaks and apoptosis.[12] Furthermore, many quinoline-based drugs are potent tyrosine kinase inhibitors , blocking signaling pathways like PI3K/Akt/mTOR that are essential for cancer cell proliferation and survival.[4]

Quinoline Quinoline Derivative TK Tyrosine Kinase (e.g., EGFR, VEGFR2) Quinoline->TK Inhibition Topoisomerase Topoisomerase Quinoline->Topoisomerase Inhibition PI3K PI3K TK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis DNA_damage DNA Double-Strand Breaks Topoisomerase->DNA_damage DNA_damage->Apoptosis

Figure 1: Simplified signaling pathway for quinoline-based anticancer agents.

Isoquinoline derivatives , on the other hand, are well-known for their ability to disrupt the cytoskeleton by inhibiting tubulin polymerization .[6] By binding to tubulin, they prevent the formation of microtubules, which are essential for mitosis. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13] Certain isoquinoline alkaloids, such as berberine, can also induce apoptosis through the modulation of Bcl-2 family proteins and activation of caspases.[8]

Isoquinoline Isoquinoline Derivative Tubulin Tubulin Isoquinoline->Tubulin Inhibition Bcl2 Bcl-2 Family Modulation Isoquinoline->Bcl2 Microtubules Microtubule Formation Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2->Apoptosis A 1. Seed Cells (e.g., 5,000-10,000 cells/well) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat with Compounds (Quinoline/Isoquinoline derivatives) at various concentrations B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) D->E F 6. Incubate (2-4h, 37°C) E->F G 7. Solubilize Formazan (Add 100 µL of DMSO or solubilization buffer) F->G H 8. Read Absorbance (at 570 nm) G->H

Figure 3: Experimental workflow for the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete culture medium).

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the quinoline and isoquinoline test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (if the compounds are dissolved in a solvent like DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

A 1. Prepare Serial Dilutions of Compounds in a 96-well plate C 3. Inoculate Wells with bacterial suspension A->C B 2. Prepare Standardized Bacterial Inoculum (e.g., 5 x 10^5 CFU/mL) B->C D 4. Incubate (18-24h, 37°C) C->D E 5. Visually Inspect for bacterial growth (turbidity) D->E F 6. Determine MIC (Lowest concentration with no visible growth) E->F

Figure 4: Experimental workflow for the MIC assay.

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline and isoquinoline test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

Both quinoline and isoquinoline scaffolds have proven to be exceptionally valuable in the development of therapeutic agents. While they are structural isomers, their distinct biological profiles underscore the profound impact of subtle structural changes on pharmacological activity.

Quinolines have a strong clinical track record, particularly as antibacterial agents (fluoroquinolones) and a growing number of kinase inhibitors in oncology. However, the potential for metabolic activation to genotoxic species necessitates careful toxicological evaluation during drug development.

Isoquinolines , found in a plethora of natural products, offer a diverse range of biological activities, including potent anticancer and antimicrobial effects. Their mechanisms of action, such as microtubule disruption and potential for overcoming drug resistance, make them highly attractive scaffolds for further investigation. The generally more favorable safety profile concerning genotoxicity is an added advantage.

The choice between these two scaffolds in a drug discovery program will ultimately depend on the specific molecular target, the desired pharmacological profile, and the therapeutic indication. The data and protocols presented in this guide provide a foundational framework for researchers to compare, evaluate, and ultimately harness the therapeutic potential of these two remarkable heterocyclic systems in the ongoing quest for novel and more effective medicines.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]

  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (2026). ResearchGate. [Link]

  • A Natural Isoquinoline Alkaloid With Antitumor Activity: Studies of the Biological Activities of Berberine. (n.d.). Frontiers. [Link]

  • Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates. (n.d.). PubMed. [Link]

  • Comparison of MIC values (in μg mL -1 ) of quinazolines and standard drugs against different bacteria and fungi. (n.d.). ResearchGate. [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). RSC Publishing. [Link]

  • Antibacterial activity and ciprofloxacin-potentiation property of Berberis vulgaris asperma stem extracts on pathogenic bacteria. (n.d.). Journal of Herbmed Pharmacology. [Link]

  • Diphenyl quinolines and isoquinolines: synthesis and primary biological evaluation. (n.d.). PubMed. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). PMC. [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Journal of Applied Biology & Biotechnology. [Link]

  • Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity. (n.d.). Semantic Scholar. [Link]

  • Quantitative Structure Activity Relationship Studies of 4-Methyl-2-(p-Substitutedphenyl) Quinoline Derivatives as Potential Anti. (n.d.). ijaems. [Link]

  • The in vitro evaluation of synergistic effects of ciprofloxacin and berberine hydrochloride against Pseudomonas aeruginosa. (2025). PMC. [Link]

  • Isoquinoline-based biaryls as a robust scaffold for microtubule inhibitors. (n.d.). ChemRxiv. [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. [Link]

  • Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. (n.d.). MDPI. [Link]

  • Comparison of MIC values (in µg mL-1 ) of quinazolines and standard drugs against different bacteria and fungi. (n.d.). ResearchGate. [Link]

  • (PDF) Isoquinoline-based biaryls as a robust scaffold for microtubule inhibitors. (n.d.). ResearchGate. [Link]

  • QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. (2023). International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]

  • The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives. (n.d.). PMC. [Link]

  • Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates. (n.d.). Semantic Scholar. [Link]

  • Comparison of Anticancer Activity and HPLC-DAD Determination of Selected Isoquinoline Alkaloids from Thalictrum foetidum, Berberis sp. and Chelidonium majus Extracts. (2019). PMC. [Link]

  • A Natural Isoquinoline Alkaloid With Antitumor Activity: Studies of the Biological Activities of Berberine. (n.d.). ResearchGate. [Link]

  • Quinoline-chalcone hybrids as topoisomerase inhibitors. (n.d.). ResearchGate. [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). PMC. [Link]

  • ChemInform Abstract: Synthetic Approaches for Quinoline and Isoquinoline. (2025). ResearchGate. [Link]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (n.d.). Frontiers. [Link]

  • LECTURE 26 Quantitative Structure Activity Relationship. (2018). YouTube. [Link]

  • Anticancer Potential of Natural Isoquinoline Alkaloid Berberine. (n.d.). Xia & He Publishing Inc.. [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (n.d.). MDPI. [Link]

  • Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. (2020). PubMed. [Link]

  • Biologically Active Quinoline and Quinazoline Alkaloids Part II. (n.d.). PMC. [Link]

  • Quinolines and isoquinolines. (n.d.). ResearchGate. [Link]

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Validation

A Comparative Guide to Methyl and Ethyl Esters of Fluoroquinolone Carboxylic Acids as Prodrugs

For Researchers, Scientists, and Drug Development Professionals In the landscape of antibacterial drug development, the strategic modification of existing potent agents to enhance their therapeutic profiles is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibacterial drug development, the strategic modification of existing potent agents to enhance their therapeutic profiles is a cornerstone of medicinal chemistry. Fluoroquinolones, a class of broad-spectrum antibiotics, are frequently the subject of such optimization efforts. A common approach is the esterification of their essential carboxylic acid moiety to create prodrugs, with methyl and ethyl esters being the most common choices. This guide provides an in-depth technical comparison of the efficacy and underlying scientific principles of methyl versus ethyl esters of fluoroquinolone carboxylic acids, supported by experimental data and established chemical principles.

The Rationale for Esterification: A Prodrug Approach

Fluoroquinolones exert their antibacterial action by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1] This interaction is critically dependent on the presence of a free carboxylic acid group at the C-3 position of the quinolone scaffold. Consequently, esterification of this group renders the molecule inactive in vitro.[2]

The primary motivation for converting the active carboxylic acid to an ester is to create a prodrug. Prodrug design is a well-established strategy to overcome limitations of a parent drug, such as poor aqueous solubility, suboptimal absorption and distribution, and an undesirable taste.[1] By masking the polar carboxylic acid group, the lipophilicity of the fluoroquinolone is increased, which can potentially enhance its passage through biological membranes. Once absorbed, the ester is designed to be hydrolyzed by endogenous esterases in the plasma and tissues, releasing the active carboxylic acid in vivo to exert its therapeutic effect.

Comparative Analysis of Methyl and Ethyl Esters

The choice between a methyl and an ethyl ester, while seemingly minor, can have significant implications for the pharmacokinetic and pharmacodynamic properties of the resulting prodrug. The fundamental differences stem from their relative steric hindrance and electronic properties, which in turn influence their rate of hydrolysis.

In Vitro Antibacterial Activity

As previously stated, both methyl and ethyl esters of fluoroquinolone carboxylic acids are expected to have negligible in vitro antibacterial activity. The esterified carboxylic acid group cannot effectively bind to the target enzymes, DNA gyrase and topoisomerase IV. Therefore, when evaluating these compounds using standard methods like determining the Minimum Inhibitory Concentration (MIC), it is the parent drug that is being indirectly assessed after any potential hydrolysis in the testing medium. For a true comparison of the prodrugs themselves, the focus shifts to their physicochemical properties and their conversion back to the active form.

Physicochemical Properties and Hydrolysis Rates

The key differentiator between methyl and ethyl esters in a prodrug context is their susceptibility to hydrolysis. Generally, ethyl esters hydrolyze more slowly than their methyl counterparts.[3] This is attributed to the greater steric bulk of the ethyl group, which slightly hinders the approach of water or esterase enzymes to the carbonyl carbon of the ester linkage.

This difference in hydrolysis rate is a critical design parameter. A faster hydrolysis rate (as with a methyl ester) might lead to a more rapid onset of action but could also result in premature drug release before reaching the target site, or high peak plasma concentrations that could lead to toxicity. Conversely, a slower hydrolysis rate (as with an ethyl ester) could provide a more sustained release of the active drug, potentially leading to a longer duration of action and a more favorable side-effect profile.[3]

Table 1: Comparative Physicochemical and Hydrolytic Properties of Methyl and Ethyl Esters

PropertyMethyl EsterEthyl EsterRationale for Difference
Molecular Weight LowerHigherAddition of a -CH2- group.
Lipophilicity (LogP) Generally lowerGenerally higherIncreased alkyl chain length.
Steric Hindrance LowerHigherThe ethyl group is bulkier than the methyl group.
Rate of Hydrolysis FasterSlowerGreater steric hindrance of the ethyl group impedes esterase access.[3]

Pharmacokinetic Considerations

The differing hydrolysis rates of methyl and ethyl esters directly impact their pharmacokinetic profiles. An ideal prodrug should be stable enough to be absorbed but readily converted to the active drug once in systemic circulation or at the target site.

  • Absorption: The increased lipophilicity of both ester forms compared to the parent carboxylic acid can potentially improve oral bioavailability. The slightly higher lipophilicity of the ethyl ester may offer a marginal advantage in passive diffusion across the gut wall.

  • Distribution: Once absorbed, the distribution of the prodrug will be influenced by its lipophilicity. The ethyl ester may penetrate tissues more readily than the methyl ester before hydrolysis.

  • Metabolism (Hydrolysis): The rate-limiting step for the activation of these prodrugs is enzymatic hydrolysis. The faster hydrolysis of the methyl ester would lead to a quicker appearance of the active drug in the plasma, resulting in a shorter time to reach maximum concentration (Tmax). The slower hydrolysis of the ethyl ester would lead to a more gradual release of the active drug, potentially resulting in a lower peak concentration (Cmax) but a more sustained therapeutic level.

  • Elimination: The elimination half-life of the active drug released from the prodrug will be that of the parent fluoroquinolone. However, the apparent half-life of the therapeutic effect could be prolonged with the slower-releasing ethyl ester prodrug.

Experimental Protocols

To empirically compare the efficacy of methyl and ethyl esters of a fluoroquinolone carboxylic acid, a series of well-defined experiments are necessary.

Synthesis of Fluoroquinolone Esters

The synthesis of methyl and ethyl esters of a fluoroquinolone carboxylic acid is typically achieved through a standard esterification reaction.

Protocol: Synthesis of Ciprofloxacin Methyl Ester

  • Dissolution: Suspend ciprofloxacin (1 equivalent) in anhydrous methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid (generated in situ from thionyl chloride).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

The synthesis of the ethyl ester would follow the same procedure, substituting anhydrous ethanol for methanol.

Determination of In Vitro Antibacterial Activity (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilutions: Prepare two-fold serial dilutions of the methyl ester, ethyl ester, and the parent fluoroquinolone (as a positive control) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

Note: As the esters are expected to be inactive, any observed activity would likely be due to hydrolysis in the aqueous medium over the incubation period.

In Vitro Hydrolysis Study

This experiment is crucial for comparing the rate of conversion of the prodrugs to the active parent drug.

Protocol: Hydrolysis in Simulated Body Fluid

  • Preparation of Solutions: Prepare stock solutions of the methyl and ethyl esters in a suitable solvent.

  • Incubation: Add a known concentration of each ester to pre-warmed (37°C) simulated body fluid (e.g., phosphate-buffered saline at pH 7.4 or human plasma).

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots from the incubation mixture.

  • Quenching: Immediately quench the hydrolysis reaction by adding a suitable agent (e.g., a strong acid or an organic solvent).

  • Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of the ester and the increasing concentration of the parent fluoroquinolone.

  • Data Analysis: Plot the concentration of the ester versus time and determine the hydrolysis rate constant and half-life for each compound.

Visualization of Concepts

Chemical Structures

Caption: General synthetic and hydrolytic relationship between a parent fluoroquinolone and its methyl and ethyl ester prodrugs.

Experimental Workflow for Efficacy Comparison

ExperimentalWorkflow start Start: Parent Fluoroquinolone synthesis Synthesis of Methyl & Ethyl Esters start->synthesis physchem Physicochemical Characterization (LogP, Solubility) synthesis->physchem invitro_mic In Vitro Efficacy (MIC Assay) synthesis->invitro_mic hydrolysis In Vitro Hydrolysis (Rate Determination) synthesis->hydrolysis pk_pd Pharmacokinetic/ Pharmacodynamic Analysis physchem->pk_pd invitro_mic->pk_pd invivo In Vivo Efficacy (Animal Model) hydrolysis->invivo invivo->pk_pd conclusion Comparative Efficacy Profile pk_pd->conclusion

Caption: A logical workflow for the comprehensive comparison of methyl and ethyl ester prodrugs of a fluoroquinolone.

Conclusion and Future Perspectives

The selection of a methyl or ethyl ester as a prodrug for a fluoroquinolone carboxylic acid is a nuanced decision that requires a thorough understanding of the desired pharmacokinetic profile. While both esters can potentially improve the physicochemical properties of the parent drug, the difference in their hydrolysis rates is the most critical factor influencing their in vivo performance.

  • Methyl esters , with their faster hydrolysis rates, may be suitable for applications where a rapid onset of action is desired.

  • Ethyl esters , with their slower and more sustained release of the active drug, could be advantageous for reducing dosing frequency, improving patient compliance, and potentially minimizing peak concentration-related side effects.

Future research in this area should focus on direct, head-to-head comparisons of methyl, ethyl, and other alkyl esters of various fluoroquinolones in relevant animal models of infection. Such studies would provide the much-needed quantitative data to correlate the rate of hydrolysis with in vivo efficacy and to inform the rational design of the next generation of fluoroquinolone prodrugs.

References

  • Anadón, A., Martinez-Larrañaga, M. R., Velez, C., Díaz, M. J., & Bringas, P. (1992). Pharmacokinetics of norfloxacin and its N-desethyl- and oxo-metabolites in broiler chickens. American journal of veterinary research, 53(11), 2084–2089.
  • Asati, V., Kaur, G., & Singh, P. (2015). Insight into Prodrugs of Quinolones and Fluoroquinolones. PubMed.
  • Reuther, C., & Gmeiner, P. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models.
  • BenchChem. (n.d.).
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  • Goudah, A., & Abo-El-Sooud, K. (2014). Pharmacokinetics and Bioequivalence of Two Norfloxacin Oral Dosage Forms (Vapcotril - 10% and Mycomas 10% ) in Healthy Broiler Chickens.
  • Singh, R., Singh, P., Kumar, V., Kumar, A., & Sharma, P. K. (2022). Ciprofloxacin-Tethered 1,2,3-Triazole Conjugates: New Quinolone Family Compounds to Upgrade Our Antiquated Approach against Bacterial Infections. American Chemical Society.
  • Chaudhary, P., & Sharma, P. (2024). Synthesis of Mutual Prodrug of Mefenamic Acid and Fluroquinolones. Iconic Research And Engineering Journals.
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  • Chaudhary, P., & Sharma, P. (2024). Synthesis of mutual prodrug of mefenamic acid and fluroquinolones.
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  • Asati, V., Kaur, G., & Singh, P. (2015). Insight into Prodrugs of Quinolones and Fluoroquinolones. Request PDF.
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Comparative

A Senior Application Scientist's Guide to Bridging the Gap: Comparing In Vivo and In Vitro Results for Novel Quinolone Antibacterial Agents

For researchers, scientists, and drug development professionals dedicated to advancing our antibacterial arsenal, the journey of a novel quinolone agent from the bench to the bedside is paved with rigorous testing and cr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing our antibacterial arsenal, the journey of a novel quinolone agent from the bench to the bedside is paved with rigorous testing and critical evaluation. A pivotal aspect of this journey lies in understanding the relationship between in vitro potency and in vivo efficacy. This guide provides an in-depth comparison of these two essential evaluation paradigms, offering not just protocols but the underlying scientific rationale to empower your research and development decisions. Our focus is to dissect the complexities that often lead to discrepancies between the controlled environment of a test tube and the dynamic reality of a living organism.

The Foundational Role of In Vitro and In Vivo Assessment

The development of new antibacterial agents, particularly new-generation quinolones with their expanded spectrum of activity, necessitates a dual approach to efficacy testing.[1] In vitro assays provide a rapid and cost-effective means to determine the intrinsic antimicrobial activity of a compound against a panel of clinically relevant pathogens. These tests are fundamental for initial screening and lead optimization. However, the true therapeutic potential of a drug can only be ascertained through in vivo studies. These investigations in animal models offer a more holistic view by incorporating the complex interplay of pharmacokinetics (PK), pharmacodynamics (PD), and the host's physiological and immunological responses.[2]

Part 1: The Controlled World of In Vitro Susceptibility Testing

In vitro testing is the bedrock of antibacterial drug discovery, providing a standardized measure of a drug's potency. The primary objective is to determine the minimum concentration of the agent that inhibits or kills the target bacteria.

Mechanism of Action: A Quick Refresher

Quinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for DNA replication, repair, and recombination. By trapping them on the DNA, quinolones create lethal double-strand breaks in the bacterial chromosome.[5] Newer fluoroquinolones often exhibit dual-targeting activity against both enzymes, which can slow the emergence of resistance.[6]

Key In Vitro Assays: MIC and MBC

The most common in vitro susceptibility tests are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

These values are critical for comparing the potency of new quinolones against existing drugs and for establishing preliminary dosage considerations.[7]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system as it includes positive and negative controls to ensure the reliability of the results.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Serial dilutions of the test quinolone and a comparator (e.g., ciprofloxacin)

  • Positive control (bacterial inoculum in MHB without antibiotic)

  • Negative control (MHB only)

Procedure:

  • Preparation of Antibiotic Dilutions: Prepare a 2-fold serial dilution of the quinolone agents in MHB directly in the 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_antibiotic Prepare serial dilutions of quinolones in 96-well plate start->prep_antibiotic prep_inoculum Standardize bacterial inoculum start->prep_inoculum inoculate Inoculate wells with standardized bacteria prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Visually determine MIC (no turbidity) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Interpreting In Vitro Data

The table below presents hypothetical MIC data for a new quinolone, "NewQuino," compared to ciprofloxacin against common pathogens.

OrganismNewQuino MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (MSSA)0.1250.5
Staphylococcus aureus (MRSA)0.254
Streptococcus pneumoniae0.061
Escherichia coli≤0.03≤0.03
Pseudomonas aeruginosa0.50.25

This data suggests that "NewQuino" has superior in vitro activity against Gram-positive organisms, including MRSA, compared to ciprofloxacin.

Part 2: The Dynamic Arena of In Vivo Efficacy Studies

In vivo studies are indispensable for evaluating how a drug behaves in a complex biological system. They provide crucial information on efficacy in the context of host-pathogen interactions and the drug's pharmacokinetic and pharmacodynamic profile.[2]

Key Considerations for In Vivo Studies
  • Animal Model Selection: The choice of animal model is critical and should be relevant to the human infection being modeled. Murine models are commonly used for systemic, respiratory, and urinary tract infections.[7][8]

  • Pharmacokinetics (PK): This encompasses the absorption, distribution, metabolism, and excretion (ADME) of the drug. A key PK parameter for quinolones is their ability to achieve high concentrations in tissues, which can be a determinant of their therapeutic efficacy.[8][9]

  • Pharmacodynamics (PD): This relates the drug concentration to its antimicrobial effect. For quinolones, the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) and the ratio of the peak concentration to the MIC (Cmax/MIC) are key predictors of efficacy.

Experimental Protocol: Murine Thigh Infection Model

This model is widely used to assess the in vivo efficacy of antibacterial agents against localized infections.

Materials:

  • Immunocompetent or neutropenic mice

  • Log-phase culture of the test organism (e.g., S. aureus)

  • Test quinolone and vehicle control

  • Surgical supplies for injection and tissue harvesting

Procedure:

  • Induction of Infection: Inject a standardized inoculum of the bacteria into the thigh muscle of the mice.

  • Drug Administration: At a specified time post-infection (e.g., 2 hours), administer the quinolone or vehicle control via a relevant route (e.g., oral gavage or subcutaneous injection).

  • Monitoring: Observe the animals for clinical signs of infection.

  • Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice, harvest the thigh muscle, homogenize the tissue, and perform quantitative bacterial culture to determine the reduction in bacterial load (log10 CFU/thigh).

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_evaluation Evaluation start Start prep_animals Acclimate mice start->prep_animals prep_bacteria Prepare bacterial inoculum start->prep_bacteria infect Induce thigh infection prep_animals->infect prep_bacteria->infect treat Administer quinolone or vehicle infect->treat monitor Monitor clinical signs treat->monitor harvest Harvest thigh tissue at endpoint monitor->harvest quantify Quantify bacterial load (CFU/thigh) harvest->quantify end End quantify->end

Caption: Workflow for a murine thigh infection model.

Interpreting In Vivo Data

The following table shows hypothetical results from a murine thigh infection model.

Treatment GroupDose (mg/kg)Mean Bacterial Load (log10 CFU/thigh)Reduction vs. Control (log10 CFU)
Vehicle Control-7.5-
NewQuino104.23.3
NewQuino302.84.7
Ciprofloxacin105.81.7
Ciprofloxacin304.53.0

These results demonstrate the superior in vivo efficacy of "NewQuino" compared to ciprofloxacin in this model, showing a greater reduction in bacterial load at equivalent doses.

Part 3: The Critical Comparison - Why In Vitro and In Vivo Results Can Diverge

A potent antibiotic in vitro does not always translate to an effective therapeutic agent in vivo. Understanding the reasons for these discrepancies is crucial for successful drug development. It has been noted that susceptibility and response to quinolones can differ in in vivo infection sites compared to standard in vitro tests.[10]

Factors Influencing the In Vitro to In Vivo Correlation

G cluster_drug Drug Properties cluster_host Host Factors cluster_pathogen Pathogen Factors center In Vivo Efficacy pk Pharmacokinetics (ADME) pk->center pd Pharmacodynamics (AUC/MIC, Cmax/MIC) pd->center tissue Tissue Penetration tissue->center immune Immune Response immune->center metabolism Drug Metabolism metabolism->center protein_binding Plasma Protein Binding protein_binding->center resistance In Vivo Resistance Development resistance->center biofilm Biofilm Formation biofilm->center inoculum Inoculum Size inoculum->center

Caption: Factors influencing the in vivo efficacy of quinolones.

  • Pharmacokinetics is Paramount: A key reason for divergence is the drug's pharmacokinetic profile.[9] A new quinolone may have an excellent MIC but poor oral bioavailability, rapid metabolism, or failure to penetrate the site of infection, rendering it ineffective in vivo. Conversely, a compound with a modest MIC might be highly effective if it achieves high and sustained concentrations at the infection site.[8]

  • The Host Immune System: In vitro tests are conducted in an immunologically inert environment. In a living host, the immune system plays a significant role in clearing bacteria. An antibiotic that is bacteriostatic in vitro may be highly effective in vivo when combined with a robust immune response.

  • Protein Binding: In the bloodstream and tissues, drugs can bind to proteins. Only the unbound fraction of the drug is microbiologically active. High plasma protein binding can reduce the effective concentration of a quinolone at the site of infection, leading to lower efficacy than predicted by in vitro tests.

  • In Vivo Resistance Development: The selective pressure exerted by an antibiotic in a patient can lead to the emergence of resistant mutants that may not be detected in short-term in vitro experiments.[10] Mechanisms of resistance include mutations in the target enzymes (DNA gyrase and topoisomerase IV) and the upregulation of efflux pumps that actively remove the drug from the bacterial cell.[11][12]

  • The Infection Microenvironment: The physiological conditions at the site of infection, such as pH and oxygen tension, can differ significantly from the standardized conditions of in vitro assays and may affect the activity of the antibiotic.[13]

Conclusion: A Synthesized Approach to Quinolone Development

The development of new quinolone antibacterial agents requires a nuanced interpretation of both in vitro and in vivo data. While in vitro assays are essential for initial screening and potency determination, they represent an idealized scenario. In vivo studies provide a more realistic and clinically relevant assessment of a drug's therapeutic potential. Discrepancies between these two testing paradigms are not failures but rather opportunities to gain a deeper understanding of the drug's properties and its interaction with the host. By carefully considering the factors outlined in this guide, researchers can make more informed decisions, leading to the successful development of novel quinolones that can combat the growing threat of antibiotic resistance.

References

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  • Cooper, C. S., Klock, P. L., Chu, D. T., Hardy, D. J., Swanson, R. N., & Plattner, J. J. (1992). Preparation and in vitro and in vivo evaluation of quinolones with selective activity against gram-positive organisms. Journal of Medicinal Chemistry, 35(8), 1392–1398. [Link]

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Validation

Benchmarking the performance of new synthetic quinolones against established antibiotics

Introduction: The Evolving Landscape of Antibiotic Development The relentless rise of antibiotic resistance necessitates a continuous pipeline of novel antimicrobial agents.[1] Quinolones, a class of synthetic broad-spec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Antibiotic Development

The relentless rise of antibiotic resistance necessitates a continuous pipeline of novel antimicrobial agents.[1] Quinolones, a class of synthetic broad-spectrum antibiotics, have been a cornerstone of antibacterial therapy for decades.[1] Their mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, has proven highly effective.[1][2] However, the emergence of resistance to older-generation quinolones has driven the development of new synthetic derivatives with improved potency, expanded spectra of activity, and the ability to overcome existing resistance mechanisms.

This guide provides a comprehensive performance benchmark of two promising new synthetic quinolones, Delafloxacin and Gepotidacin , against a panel of established antibiotics from different classes. We will delve into the mechanistic nuances of these compounds, present head-to-head in vitro performance data, and provide detailed, field-proven protocols for key benchmarking experiments. This document is intended for researchers, scientists, and drug development professionals engaged in the critical work of discovering and evaluating the next generation of antibacterial therapies.

The Quinolone Mechanism of Action: A Tale of Two Topoisomerases

Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA compaction and replication.

  • Topoisomerase IV: Plays a key role in decatenating (unlinking) daughter chromosomes following DNA replication, allowing for proper cell division.

Quinolones bind to the enzyme-DNA complex, stabilizing a transient double-strand break in the DNA. This stabilized complex blocks the progression of the replication fork, leading to a cascade of events that ultimately results in bacterial cell death. The dual-targeting nature of many newer quinolones is a key strategy to combat resistance, as simultaneous mutations in both target enzymes are required for high-level resistance to develop.

Quinolone_Mechanism cluster_bacterium Bacterial Cell DNA_Replication DNA Replication DNA_Gyrase DNA Gyrase DNA_Replication->DNA_Gyrase requires Topoisomerase_IV Topoisomerase IV DNA_Replication->Topoisomerase_IV requires Stabilized_Complex Stabilized Enzyme-DNA Cleavage Complex DNA_Gyrase->Stabilized_Complex Topoisomerase_IV->Stabilized_Complex Quinolone New Synthetic Quinolone Quinolone->DNA_Gyrase inhibits Quinolone->Topoisomerase_IV inhibits Replication_Block Replication Fork Stalling Stabilized_Complex->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Mechanism of action of new synthetic quinolones.

Compound Profiles: New Challengers and Established Champions

This guide benchmarks the following antibiotics against key bacterial pathogens: Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

New Synthetic Quinolones
  • Delafloxacin: An anionic fluoroquinolone with a broad spectrum of activity against Gram-positive (including MRSA), Gram-negative, and atypical bacteria.[3][4][5] Its anionic nature is thought to enhance its potency in acidic environments, such as those found at sites of infection.[6]

  • Gepotidacin: A novel, first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication through a distinct mechanism, providing activity against many target pathogens, including strains resistant to currently available antibiotics.[1][7]

Established Antibiotics (Comparators)
  • Fluoroquinolones:

    • Ciprofloxacin: A second-generation fluoroquinolone widely used for a variety of infections, particularly those caused by Gram-negative bacteria.[8]

    • Levofloxacin: A third-generation fluoroquinolone with a broader spectrum of activity against Gram-positive bacteria compared to ciprofloxacin.[9]

  • Beta-Lactam:

    • Ampicillin: A penicillin-class antibiotic that inhibits bacterial cell wall synthesis. It is primarily active against Gram-positive and some Gram-negative bacteria.[9]

  • Macrolide:

    • Azithromycin: Inhibits bacterial protein synthesis and is effective against a range of Gram-positive and some Gram-negative bacteria.

  • Aminoglycoside:

    • Gentamicin: Inhibits bacterial protein synthesis and is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa.

In Vitro Performance Benchmarking: A Data-Driven Comparison

The following tables summarize the in vitro activity of the new synthetic quinolones and established antibiotics against key bacterial pathogens. Data is presented as Minimum Inhibitory Concentration (MIC) and, where available, Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Data (µg/mL)

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.

AntibioticEscherichia coliStaphylococcus aureusPseudomonas aeruginosa
New Synthetic Quinolones
Delafloxacin0.03[6]≤0.008[6]0.25[6]
Gepotidacin4[7][10]0.5[7][10]Not Available
Established Fluoroquinolones
Ciprofloxacin0.03[6]≤0.008[6]1[6]
Levofloxacin0.12[6]≤0.008[6]1[6]
Other Established Antibiotics
Ampicillin>3232-35 (inhibition zone in mm)[9]Not Applicable
Azithromycin2.0-8.0[11]0.25-1.0[11]Not Available
GentamicinNot AvailablePartially concentration-dependent killing[12]Concentration-dependent killing[12]
Minimum Bactericidal Concentration (MBC) Data (µg/mL)

The MBC is the lowest concentration of an antibiotic that results in a 99.9% reduction in the initial bacterial inoculum.

AntibioticEscherichia coliStaphylococcus aureusPseudomonas aeruginosa
New Synthetic Quinolones
DelafloxacinNot AvailableAbolished in RPMI+ and whole blood[13]Reduced activity in physiological conditions[13]
Gepotidacin>32[7]1[7]Not Available

Note: "Not Available" indicates that specific, directly comparable data was not found in the conducted research. "Not Applicable" indicates that the antibiotic is not typically used to treat infections caused by that pathogen.

Experimental Protocols: The Foundation of Reliable Benchmarking

The following protocols are provided as a guide for conducting robust in vitro antibiotic performance testing. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for generating reproducible and comparable data.[1]

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This protocol outlines the broth microdilution method for determining MIC, followed by the determination of MBC.

MIC_MBC_Workflow Start Start: Prepare Bacterial Inoculum (0.5 McFarland Standard) Serial_Dilution Perform 2-fold Serial Dilution of Antibiotic in 96-well plate with Mueller-Hinton Broth Start->Serial_Dilution Inoculate Inoculate each well with standardized bacterial suspension Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC: Lowest concentration with no visible growth Incubate->Read_MIC Plate_MBC Plate aliquots from clear wells onto antibiotic-free agar Read_MIC->Plate_MBC Incubate_Agar Incubate agar plates at 35°C for 18-24 hours Plate_MBC->Incubate_Agar Read_MBC Determine MBC: Lowest concentration with ≥99.9% killing Incubate_Agar->Read_MBC End End Read_MBC->End

Caption: Workflow for MIC and MBC determination.

Step-by-Step Protocol:

  • Prepare Bacterial Inoculum: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Prepare Antibiotic Dilutions: Perform a two-fold serial dilution of each antibiotic in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculate the Plate: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

  • Determine MBC: From each well showing no visible growth, subculture a 10 µL aliquot onto an antibiotic-free agar plate.

  • Incubate Agar Plates: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Calculate MBC: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic activity of an antibiotic over time.

Time_Kill_Workflow Start Start: Prepare Bacterial Culture (logarithmic growth phase) Add_Antibiotic Add antibiotic at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) Start->Add_Antibiotic Incubate_Shaking Incubate with shaking at 37°C Add_Antibiotic->Incubate_Shaking Sample_Timepoints Collect aliquots at defined time points (e.g., 0, 2, 4, 6, 8, 24 hours) Incubate_Shaking->Sample_Timepoints Serial_Dilute_Plate Perform serial dilutions and plate for viable cell counts (CFU/mL) Sample_Timepoints->Serial_Dilute_Plate Incubate_Plates Incubate plates at 37°C for 18-24 hours Serial_Dilute_Plate->Incubate_Plates Count_Colonies Count colonies and calculate CFU/mL Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. time Count_Colonies->Plot_Data End End Plot_Data->End

Caption: Workflow for a time-kill kinetics assay.

Step-by-Step Protocol:

  • Prepare Inoculum: Grow the test organism in CAMHB to the early to mid-logarithmic phase of growth.

  • Initiate Assay: Dilute the bacterial culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in fresh, pre-warmed CAMHB.

  • Add Antibiotics: Add the test antibiotics at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate the cultures with shaking at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each culture.

  • Determine Viable Counts: Perform serial dilutions of each aliquot in sterile saline and plate onto antibiotic-free agar plates.

  • Incubate and Count: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal.

Cytotoxicity Assay

This assay assesses the potential toxicity of the new compounds to mammalian cells.

Step-by-Step Protocol (MTT Assay):

  • Cell Culture: Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the new synthetic quinolones and control compounds for 24-48 hours.

  • Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in cell viability.

Discussion and Future Directions

The in vitro data presented in this guide demonstrate the potent activity of the new synthetic quinolones, Delafloxacin and Gepotidacin, against a range of clinically relevant bacteria. Delafloxacin shows particularly impressive potency against both S. aureus and P. aeruginosa. Gepotidacin also exhibits strong activity against S. aureus and E. coli.

It is crucial to interpret these in vitro findings within the broader context of pharmacokinetic and pharmacodynamic (PK/PD) properties, as well as in vivo efficacy and safety data. The provided protocols offer a robust framework for the initial stages of antibiotic evaluation. As new synthetic quinolones and other novel antimicrobial agents continue to be developed, a commitment to rigorous, standardized benchmarking will be essential in the global fight against antibiotic resistance.

References

  • Gepotidacin (GSK2140944) In Vitro Activity against Gram-positive and Gram-negative Bacteria (MBC/MIC, Kill Kinetics, Checkerboard, PAE/SME tests). (2025, August 5). ResearchGate. [Link]

  • Antimicrobial and Anti-Biofilm Properties of Ma'in Hot Springs Targeti. (2026, January 27). IDR. [Link]

  • Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis. (2024, September 18). NIH. [Link]

  • Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria. (2017, June 27). PMC - NIH. [Link]

  • In Vitro Activity of Gepotidacin and Eight Comparator Agents against 4,000 Recent Clinical Isolates. (2022, June 11). ASM.org. [Link]

  • Delafloxacin activity tested against bacterial pathogens from 44 medical centres in Europe and Israel (2014). (n.d.). JMI Laboratories. [Link]

  • Clinical Breakpoint Tables. (2021, December 1). EUCAST. [Link]

  • The in vitro activity of delafloxacin and comparator agents against bacterial pathogens isolated from patients with cancer. (2023, March 27). NIH. [Link]

  • Bicarbonate modulates delafloxacin activity against MDR Staphylococcus aureus and Pseudomonas aeruginosa. (2021, December 10). PMC - NIH. [Link]

  • Delafloxacin: a novel fluoroquinolone with activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. (n.d.). PubMed. [Link]

  • Delafloxacin, a superior antibacterial agent to its competitor fluoroquinolones. (n.d.). Korean Journal of Microbiology. [Link]

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. (n.d.). Frontiers. [Link]

  • Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group. (n.d.). PubMed. [Link]

  • Comparative pharmacodynamics of gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa. (n.d.). PubMed. [Link]

  • Cellular Pharmacokinetics and Intracellular Activity of Gepotidacin against Staphylococcus aureus Isolates with Different Resistance Phenotypes in Models of Cultured Phagocytic Cells. (2018, March 27). NIH. [Link]

  • Gepotidacin (GSK2140944) In Vitro Activity Against Gram-positive and Gram-negative Bacteria (MBC/MIC. (2016, June 16). JMI Laboratories. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthetic Landscape of 4-Oxo-Quinolines

Authored for Researchers, Scientists, and Drug Development Professionals The 4-oxo-quinoline, more commonly known as the quinolone, represents a cornerstone scaffold in medicinal chemistry. Its derivatives are integral t...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 4-oxo-quinoline, more commonly known as the quinolone, represents a cornerstone scaffold in medicinal chemistry. Its derivatives are integral to a vast spectrum of therapeutic agents, including antibiotics, anticancer, and anti-inflammatory drugs.[1][2] The efficacy of these compounds is deeply tied to the substituents on the quinolone core, making the choice of synthetic pathway a critical decision in the drug discovery and development process. This guide provides a comparative investigation of the principal synthetic routes to this vital heterocycle, offering insights into the mechanistic underpinnings, experimental protocols, and strategic advantages of each method.

The Classical Approaches: Foundational Ring-Closing Strategies

The synthesis of the quinolone core has been a subject of chemical exploration for over a century.[1] Three classical, name-reaction-based methods have historically dominated the field: the Conrad-Limpach, Gould-Jacobs, and Knorr syntheses. These pathways, while foundational, typically rely on harsh reaction conditions, such as high temperatures, which is a key consideration in their application.

The Conrad-Limpach Synthesis

Developed in 1887, the Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester, like ethyl acetoacetate.[1] The reaction proceeds in two key thermal stages: an initial condensation to form a β-anilinoacrylate intermediate, followed by a high-temperature intramolecular cyclization.

Mechanistic Rationale: The crucial step is the thermal cyclization, which requires significant energy input (typically 200-250 °C) to overcome the aromaticity of the aniline ring and form the new heterocyclic ring.[1][3] The reaction necessitates the formation of a high-energy imine-enol tautomer to facilitate the ring closure.[3] The choice of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is causal to achieving high yields, as it provides the necessary thermal energy while preventing substrate decomposition.[1][2] Early attempts without such solvents resulted in significantly lower yields.[1]

Generalized Experimental Protocol (Conrad-Limpach):

  • Condensation: Equimolar amounts of a substituted aniline and ethyl acetoacetate are mixed, often with a catalytic amount of acid (e.g., acetic acid). The mixture is heated (e.g., at 140-150 °C) for 1-2 hours to drive off the water formed and generate the β-anilinoacrylate intermediate.

  • Cyclization: The intermediate is added to a preheated high-boiling solvent (e.g., diphenyl ether) at approximately 250 °C.

  • Reaction Monitoring & Workup: The reaction is maintained at this temperature for 15-30 minutes. Upon cooling, the product often precipitates and can be collected by filtration and washed with a suitable solvent like hexane or toluene to remove the high-boiling solvent.

Conrad_Limpach cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Intermediate β-Anilinoacrylate Intermediate Aniline->Intermediate + H⁺, Δ - H₂O BetaKetoester β-Ketoester BetaKetoester->Intermediate Cyclization High Temp. (~250 °C) Intermediate->Cyclization in Diphenyl Ether Product 4-Oxo-quinoline Cyclization->Product - EtOH

The Gould-Jacobs Reaction

Introduced in 1939, the Gould-Jacobs reaction is another powerful thermal cyclization method. It begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization, hydrolysis, and finally decarboxylation to yield the 4-oxo-quinoline.[1][4] This pathway is particularly notable for its utility in synthesizing commercially important antibiotics like norfloxacin.[1]

Mechanistic Rationale: The initial step is a nucleophilic substitution on the electron-deficient double bond of DEEM by the aniline.[5] The subsequent thermal cyclization is a 6-electron electrocyclization reaction, which, similar to the Conrad-Limpach synthesis, requires high temperatures (often >250 °C) to proceed efficiently.[1][5] The final hydrolysis and decarboxylation steps are standard organic transformations to remove the ester group at the 3-position.[1][5] The regioselectivity of the cyclization can be an issue with asymmetrically substituted anilines, potentially leading to product mixtures.[1]

Generalized Experimental Protocol (Gould-Jacobs):

  • Condensation: Aniline and diethyl ethoxymethylenemalonate are heated together (e.g., at 100-130 °C) until the theoretical amount of ethanol has distilled off.

  • Cyclization: The resulting intermediate is added to a high-boiling solvent (e.g., Dowtherm A) and heated to ~250 °C for 20-30 minutes. The product precipitates upon cooling and is collected by filtration.

  • Hydrolysis: The isolated ester is suspended in an aqueous sodium hydroxide solution (e.g., 10%) and refluxed for 1-2 hours.[5]

  • Acidification & Decarboxylation: The solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.[5] The dried acid is then heated above its melting point until carbon dioxide evolution ceases to yield the final 4-oxo-quinoline.[5]

Gould_Jacobs Aniline Aniline Condensation Condensation (Δ, -EtOH) Aniline->Condensation DEEM DEEM DEEM->Condensation Intermediate Anilidomethylenemalonate Condensation->Intermediate Cyclization Thermal Cyclization (~250 °C, -EtOH) Intermediate->Cyclization Ester 4-Hydroxy-3- carboethoxyquinoline Cyclization->Ester Hydrolysis Saponification (NaOH, Δ) Ester->Hydrolysis Acid Carboxylic Acid Hydrolysis->Acid Decarboxylation Decarboxylation (High Temp, Δ) Acid->Decarboxylation Product 4-Oxo-quinoline Decarboxylation->Product

The Knorr Quinolone Synthesis

The Knorr synthesis, first reported in 1886, converts a β-ketoanilide into a 2-hydroxyquinoline (which tautomerizes to the 2-oxo-quinoline) via acid-catalyzed cyclization.[6] While primarily used for 2-quinolones, under certain conditions, it can be a competing pathway to the Conrad-Limpach synthesis, yielding 4-oxo-quinolines. The outcome is highly dependent on the reaction conditions, particularly the amount of acid catalyst used.[6] For instance, using a large excess of polyphosphoric acid (PPA) with benzoylacetanilide favors the 2-hydroxyquinoline, while smaller amounts can lead to the formation of the 4-hydroxyquinoline.[6]

Mechanistic Rationale: The reaction is an electrophilic aromatic substitution. In strong acid, a dicationic intermediate is formed, which facilitates the intramolecular cyclization onto the aromatic ring.[6] The competition between 2- and 4-quinolone formation arises from different intermediates; a monocationic intermediate can fragment and recombine to form the 4-quinolone product.[6]

Modern Synthetic Pathways: Enhancing Efficiency and Scope

While the classical methods are robust, their reliance on high temperatures limits their functional group tolerance and energy efficiency. Modern synthetic chemistry has introduced milder and more versatile approaches.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate classical reactions. For both the Conrad-Limpach and Gould-Jacobs syntheses, microwave heating can dramatically reduce reaction times from hours to minutes and often improve yields.[2][7][8][9]

Causality of Enhancement: Microwave energy directly and efficiently heats the polar reactants and solvents, leading to rapid temperature increases and localized superheating that can overcome the high activation energies of the cyclization steps.[9] This avoids the slow, inefficient heat transfer of conventional oil baths. One-pot procedures combining the condensation and cyclization steps under microwave irradiation have been developed, simplifying the overall process.[9] For example, a microwave-assisted Gould-Jacobs reaction can produce 4-quinolones in 2-14 minutes in good to excellent yields.[8]

Metal-Catalyzed Cyclizations

Transition metal catalysis has opened new avenues for quinolone synthesis under significantly milder conditions. These methods often involve forming key carbon-carbon or carbon-nitrogen bonds via catalytic cycles.

  • Friedländer Annulation: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[10][11] While it can be catalyzed by acids or bases, modern variations use catalysts like molecular iodine or ceric ammonium nitrate to achieve high yields at ambient temperatures.[12][13] The primary limitation of the Friedländer synthesis is the often-limited availability of the required 2-aminoaryl ketone starting materials.[14]

  • Palladium and Copper-Catalyzed Reactions: Palladium and copper catalysts are widely used to construct the quinolone core from readily available starting materials like 2-haloanilines and alkynes.[1][15] For instance, a palladium-catalyzed carbonylative Sonogashira coupling followed by cyclization can produce 4-quinolones.[15] Using CO surrogates like molybdenum hexacarbonyl [Mo(CO)6] or formic acid avoids the need for high-pressure CO gas, enhancing laboratory safety and convenience.[1][16] These methods offer excellent functional group tolerance.[15]

Comparative Performance Analysis

The choice of a synthetic pathway is a multi-factorial decision balancing yield, reaction conditions, substrate scope, cost, and scalability.

Synthetic PathwayTypical ConditionsTypical YieldsKey AdvantagesKey Disadvantages
Conrad-Limpach ~250 °C, high-boiling solventModerate to High (<30% to 95%)[1]Uses simple starting materialsHarsh conditions, limited substrate scope
Gould-Jacobs >250 °C, multi-stepGood to ExcellentWell-established, good for 3-carboxy derivativesHarsh conditions, multiple steps, potential regioselectivity issues[1]
Microwave-Assisted 80-250 °C, 2-30 minGood to Excellent[2][8]Extremely fast, often higher yields, one-pot potentialRequires specialized equipment
Friedländer Annulation Acid/Base or Catalyst (e.g., I₂), RT-refluxGood to ExcellentMild conditions with modern catalystsLimited availability of 2-aminoaryl ketone precursors[14]
Pd/Cu-Catalyzed Pd or Cu catalyst, RT-140 °CGood to Excellent[2][15]Mild conditions, high functional group tolerance, diverse substratesCatalyst cost and removal, potential toxicity of metal residues

Conclusion and Strategic Recommendations

The synthesis of 4-oxo-quinolines has evolved significantly from the high-temperature classical methods to the sophisticated, mild, and efficient protocols of the modern era.

  • For large-scale, cost-effective synthesis of simple quinolone cores where the substrate can tolerate high heat, the classical Conrad-Limpach and Gould-Jacobs reactions remain relevant, especially when optimized.

  • For rapid library synthesis and methods development , where reaction time is a critical factor, microwave-assisted synthesis is the superior choice, offering dramatic acceleration and often improved yields.

  • For the synthesis of complex, highly functionalized quinolones , particularly those sensitive to heat or harsh acidic/basic conditions, metal-catalyzed pathways provide the necessary mildness and functional group tolerance. The Friedländer annulation, when the starting materials are available, is also an excellent option for mild synthesis.

Ultimately, the optimal synthetic strategy is dictated by the specific target molecule, available resources, and desired scale of production. A thorough understanding of the mechanistic principles and practical limitations of each pathway is essential for the modern medicinal chemist to navigate this rich synthetic landscape effectively.

References

  • Wawer, A., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30, 163. Available at: [Link]

  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Quinolone. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]

  • Duarte, F. I., et al. (2020). Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas. ResearchGate. Available at: [Link]

  • Dine, I., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Institutes of Health. Available at: [Link]

  • Moglioni, A. G., et al. (2010). Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. CONICET. Available at: [Link]

  • Bose, D. S., et al. (2010). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. Journal of Combinatorial Chemistry, 12(1), 100-10. Available at: [Link]

  • Wu, S., et al. (2006). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry, 4, 1659-1661. Available at: [Link]

  • Ranucci, E., et al. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules, 28(14), 5462. Available at: [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Shilabin, A. G., & Pratt, R. F. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563-1569. Available at: [Link]

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Reactant of Route 1
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
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